Rauwolscine
Description
This compound has been reported in Rauvolfia serpentina, Rauvolfia volkensii, and other organisms with data available.
A stereoisomer of yohimbine.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
methyl (1S,15S,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15+,17+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGXFZZNTVWLAY-DIRVCLHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](CC[C@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045608 | |
| Record name | Rauwolscine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131-03-3, 182509-57-5 | |
| Record name | Rauwolscine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester, labeled with tritium, (16β,17α,20α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182509-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Yohimbine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rauwolscine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (16β,17α,20α)-17-hydroxyyohimban-16-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-YOHIMBINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4LJ7LU45W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rauwolscine: A Technical Guide to Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of rauwolscine, a significant indole alkaloid. It details its primary natural sources, elaborate extraction and purification protocols, and its fundamental mechanism of action. This document is intended to serve as a core resource for professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound, also known as α-yohimbine or isoyohimbine, is a diastereomer of yohimbine.[1][2] It is a naturally occurring alkaloid found predominantly in plant species belonging to the genera Rauvolfia and Pausinystalia (formerly Corynanthe).[3][4] These plants have a history of use in traditional medicine.[5]
The primary botanical sources include:
-
Rauvolfia serpentina : Commonly known as Indian snakeroot, this plant is a significant source of various indole alkaloids, including this compound.[6][7]
-
Rauwolfia vomitoria : This species is another major source from which this compound is extracted.[4][8]
-
Rauwolfia canescens : Research has highlighted this species, with its leaves being a particularly rich and renewable source for this compound extraction.[1][9][10]
-
Rauvolfia tetraphylla : This species is also recognized as containing this compound.[11]
-
Pausinystalia johimbe : The bark of this tree is a well-known source of yohimbine and also contains this compound.[12][13][14]
While the alkaloid is present in various parts of the plants, including the bark, stem, and roots, the leaves of Rauwolfia canescens have been identified as having a higher concentration, making them a preferred raw material for commercial extraction.[1][10]
Extraction and Purification Processes
The isolation of this compound from its botanical matrix is a multi-step process involving extraction, separation, and purification. Methodologies range from traditional laboratory-scale chromatographic techniques to more recent, commercially viable processes that offer higher yields and purity without the need for column chromatography.
Laboratory-Scale Extraction and Purification
A general laboratory protocol for isolating this compound and other indole alkaloids involves solvent extraction followed by chromatographic purification.
Experimental Protocol: General Alkaloid Extraction from Rauwolfia serpentina Roots [15]
Objective: To obtain a crude mixture of alkaloids from the roots of Rauwolfia serpentina.
Materials:
-
Dried and powdered roots of Rauwolfia serpentina
-
Methanol
-
Chloroform
-
Ammonia solution (10%)
-
Hydrochloric acid (5%)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
TLC plates
-
Rotary evaporator
-
Filtration apparatus
Methodology:
-
Maceration: 100g of the powdered root material is soaked in 500 mL of methanol for 48 hours at room temperature, with occasional agitation.
-
Filtration: The methanolic extract is filtered to separate the plant debris.
-
Concentration: The filtrate is concentrated using a rotary evaporator at a temperature of 40-50°C to yield a semi-solid mass.
-
Acid-Base Extraction: a. The concentrated extract is dissolved in 200 mL of 5% hydrochloric acid. b. The acidic solution is filtered to remove any insoluble residues. c. The solution is then washed with chloroform (3 x 100 mL) to remove non-alkaloidal impurities. The chloroform layers are discarded. d. The acidic aqueous layer is then made alkaline (pH 9-10) by the dropwise addition of 10% ammonia solution. e. The liberated free alkaloids are extracted with chloroform (3 x 150 mL). f. The combined chloroform extracts are washed with distilled water until the washings are neutral.
-
Drying and Evaporation: The chloroform extract is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield a crude alkaloid mixture.
-
Purification: a. The crude extract is subjected to column chromatography on silica gel. b. The column is eluted with a gradient solvent system, typically starting with 100% chloroform and gradually increasing the polarity by adding methanol. c. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify and isolate this compound.
Commercial-Scale Extraction Process
A novel, commercially viable process has been developed that avoids the use of column chromatography, resulting in significantly higher yields and purity.[1][9][10] This method relies on a series of solvent extractions and pH manipulations.
Experimental Protocol: Commercial Extraction from Rauwolfia canescens Leaves [1][16]
Objective: To extract and purify this compound from Rauwolfia canescens leaves with high yield and purity.
Materials:
-
Dried and powdered leaves of Rauwolfia canescens
-
Toluene (or another non-polar, water-immiscible organic solvent)
-
Ammonia solution (20-25%)
-
Tartaric acid solution
-
Purified water
-
Polar organic solvent (e.g., methanol, ethanol)
-
Activated charcoal
Methodology:
-
Organic Solvent-Alkaline Extraction: a. 1000g of the powdered leaves are mixed with a water-immiscible non-polar organic solvent like toluene in a 1:4 ratio (solid:solvent) at 40-50°C. b. The mixture is made alkaline (pH 9.0-9.5) by adding 20-25% ammonia solution. c. The mixture is stirred for 4 hours and then filtered. The solid material is extracted twice more with the same solvent, and the filtrates are pooled.
-
Organic Solvent-Acidic Extraction: a. The pooled filtrate is made acidic (pH 3.5 ± 0.5) by the addition of a tartaric acid solution. b. This is then extracted with purified water. The aqueous layer, containing the alkaloid salts, is separated.
-
Purification and Precipitation: a. The aqueous extract is made alkaline again to precipitate the crude alkaloids. b. The precipitate is filtered and dried.
-
Final Purification: a. The dried material is dissolved in a polar organic solvent. b. The solution is treated with activated charcoal to remove colored impurities. c. The solution is then acidified, which causes the precipitation of alpha-yohimbine hydrochloride. d. The mixture is cooled to 15-20°C to complete the precipitation. e. The final product is filtered and dried.
This process has been shown to yield up to 0.4% this compound from the leaves of Rauwolfia canescens with a purity of 90-93%.[1][10] Another similar process claims a purity of over 95%.[17]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the extraction and pharmacological activity of this compound.
Table 1: this compound Extraction Yield and Purity
| Plant Source | Plant Part | Extraction Method | Yield (%) | Purity (%) | Reference |
| Rauwolfia canescens | Leaves | Commercial (non-chromatographic) | 0.4 | 90-93 | [1][9][10] |
| Rauwolfia canescens | Roots | Commercial (non-chromatographic) | 0.017 | >90 | [1][9][10] |
| Rauwolfia species | Leaves | Commercial (non-chromatographic) | Not specified | >95 | [17] |
Table 2: Pharmacological Data - Receptor Binding Affinity (Ki)
| Receptor Target | Ki Value (nM) | Reference |
| α2-Adrenergic Receptor (general) | 12 | [18] |
| α2A-Adrenergic Receptor | 3.5 | |
| α2B-Adrenergic Receptor | 0.37 | |
| α2C-Adrenergic Receptor | 0.13 | |
| α2D-Adrenergic Receptor | 63.6 | |
| 5-HT Receptors (partial antagonist) | 14-40 |
Analytical Methodology: HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification and purity assessment of this compound.
Experimental Protocol: HPLC Analysis of this compound [1]
Objective: To quantify the amount of this compound in an extract.
Instrumentation:
-
HPLC system with UV detector
-
Reverse-phase C18 column
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with acetonitrile (containing 0.1% Triethylamine) and water (containing 0.1% Trifluoroacetic acid) in a 35:65 (v/v) ratio.
-
Flow Rate: 1 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
Signaling Pathways and Mechanism of Action
This compound's primary pharmacological effect is as a potent and selective antagonist of α2-adrenergic receptors.[11][18][19] This mechanism is central to its physiological effects, particularly its role in promoting lipolysis (fat breakdown).[2]
Presynaptic α2-adrenergic receptors are part of a negative feedback loop that inhibits the release of norepinephrine. By blocking these receptors, this compound prevents this feedback, leading to increased levels of norepinephrine in the synapse.[12][13] This elevated norepinephrine can then more effectively stimulate β-adrenergic receptors on adipocytes, which activates the signaling cascade for fat breakdown.
Additionally, this compound has been shown to interact with serotonin receptors, acting as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[3][20][21] These interactions may contribute to its broader effects on the central nervous system.
Visualizations
Experimental Workflow
Caption: Commercial extraction and purification workflow for this compound.
Signaling Pathway
Caption: this compound's mechanism of action via α2-adrenergic receptor antagonism.
References
- 1. US10730869B2 - Process for extracting alpha yohimbine (this compound) from Rauwolfia species - Google Patents [patents.google.com]
- 2. Health Benefits of this compound Extract - Varion lifesciences private limited [varionlife.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (Alpha – Yohimbine) [varionlife.com]
- 5. caringsunshine.com [caringsunshine.com]
- 6. One moment, please... [epicatelean.com]
- 7. GSRS [precision.fda.gov]
- 8. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 9. WO2018087778A1 - Novel process for extracting alpha yohimbine (this compound) from rauwolfia species - Google Patents [patents.google.com]
- 10. Process for extracting alpha yohimbine (this compound) from Rauwolfia species - Patent US-10730869-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 13. One moment, please... [epicatelean.com]
- 14. performaxlabs.com [performaxlabs.com]
- 15. benchchem.com [benchchem.com]
- 16. High purity alpha yohimbine (this compound) from rauwolfia species - Eureka | Patsnap [eureka.patsnap.com]
- 17. US20210115043A1 - Process for Extracting and Purifying this compound from Rouwolfia Plant - Google Patents [patents.google.com]
- 18. selleckchem.com [selleckchem.com]
- 19. This compound (Alpha Yohimbine): Benefits, Uses, and Side Effects [varionlife.com]
- 20. [3H]this compound behaves as an agonist for the 5-HT1A receptors in human frontal cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Partial agonist properties of this compound and yohimbine for the inhibition of adenylyl cyclase by recombinant human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Rauwolscine in Rauvolfia serpentina: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the biosynthetic pathway of rauwolscine, a prominent monoterpene indole alkaloid (MIA) found in the medicinal plant Rauvolfia serpentina. This compound, also known as α-yohimbine, is a diastereomer of yohimbine and is of significant pharmacological interest. This document outlines the enzymatic steps from primary metabolites to the final complex alkaloid, presents available quantitative data, details relevant experimental protocols, and illustrates key pathways and workflows using logical diagrams.
The Biosynthetic Pathway of this compound
The formation of this compound is a complex process involving the convergence of two major metabolic pathways: the shikimate pathway, which provides the indole precursor tryptamine, and the methylerythritol phosphate (MEP) pathway, which yields the terpenoid precursor secologanin. The core of the pathway involves the condensation of these two precursors and a series of subsequent cyclization and reduction steps.
Early Stages: Formation of the Central Precursor Strictosidine
The biosynthesis begins with the formation of the universal MIA precursor, strictosidine.
-
Tryptamine Synthesis: The amino acid L-tryptophan, derived from the shikimate pathway, is decarboxylated by the enzyme tryptophan decarboxylase (TDC) to yield tryptamine.
-
Secologanin Synthesis: Geranyl diphosphate (GPP), formed via the MEP pathway, undergoes a multi-step enzymatic conversion to the iridoid monoterpene, secologanin.
-
Condensation: In the crucial step of the pathway, strictosidine synthase (STR) catalyzes a Pictet-Spengler reaction between tryptamine and secologanin to form 3-α(S)-strictosidine.[1] This reaction is the first committed step for the biosynthesis of thousands of MIAs.[2]
The Branchpoint: From Strictosidine to the Yohimbane Scaffold
Following its synthesis, strictosidine is deglycosylated, leading to a highly reactive intermediate that serves as the branchpoint for various alkaloid classes.
-
Deglycosylation: The enzyme strictosidine β-D-glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine. This generates a highly unstable aglycone, which spontaneously rearranges to form 4,21-dehydrogeissoschizine.[3]
Late Stages: The Emergence of the Yohimbane Skeleton
Recent breakthroughs have identified the key enzymatic step leading to the yohimbane skeleton. A medium chain dehydrogenase/reductase (MDR) has been characterized as a multifunctional yohimbane synthase (YOS) .[4][5]
-
Reductive Cyclization: The YOS enzyme acts on an intermediate derived from the strictosidine aglycone. It catalyzes a reductive cyclization that forms the characteristic pentacyclic yohimbane core. A notable feature of YOS is its ability to produce a mixture of four yohimbane diastereomers, including this compound, yohimbine, and corynanthine, from a common precursor.[3][4][5] This discovery highlights a complex and potentially promiscuous enzymatic machinery evolved for the synthesis of these bioactive compounds.[4]
Quantitative Data on Alkaloid Content
While detailed kinetic data for the newly characterized Yohimbane Synthase (YOS) in R. serpentina is not yet extensively published, several studies have quantified the accumulation of major alkaloids, including this compound and its isomers, in the plant's roots. This data is crucial for understanding pathway flux and for the quality control of herbal products.
Table 1: Quantitative Analysis of Major Alkaloids in Rauvolfia serpentina Roots
| Compound | Concentration Range (mg/g dry weight) | Method of Analysis | Reference(s) |
|---|---|---|---|
| Total Alkaloids | 1.57 - 12.1 | UHPLC-PDA | [6] |
| 2.51% - 4.82% | Spectrophotometry | [7] | |
| Reserpine | 0.040% - 0.083% | HPLC | [7] |
| Ajmaline | - | HPLC | [8] |
| Ajmalicine | - | HPLC | [8][9] |
| Yohimbine | - | UHPLC-PDA-MS | [6] |
| Corynanthine | - | UHPLC-PDA-MS | [6] |
| Serpentine | - | UHPLC-PDA-MS | [6] |
Note: this compound is often quantified as part of a mixture with its isomers (e.g., yohimbine, corynanthine). Specific concentration ranges for this compound alone are not consistently reported across studies.
Transcriptional Regulation of the Pathway
The biosynthesis of terpenoid indole alkaloids is tightly regulated at the transcriptional level, often in response to developmental cues and environmental stimuli such as jasmonate elicitation.[10][11] The regulation involves a complex network of transcription factors (TFs), including those from the AP2/ERF, bHLH, MYB, and WRKY families.[2][12]
-
AP2/ERF TFs (e.g., ORCAs): The Octadecanoid-Responsive Catharanthus AP2-domain proteins are key activators that upregulate the expression of several pathway genes, including TDC and STR.[12]
-
bHLH TFs (e.g., CrMYC2): These factors work in concert with ORCAs to activate jasmonate-responsive genes in the TIA pathway.[10]
-
WRKY TFs: Members like CrWRKY1 have been shown to positively regulate TIA biosynthesis.[11]
While much of this research has been conducted in the model plant Catharanthus roseus, homologous TFs are expected to play similar regulatory roles in Rauvolfia serpentina.[2]
Experimental Protocols
This section provides generalized methodologies for key experiments relevant to the study of this compound biosynthesis.
Protocol: In Vitro Assay for Strictosidine Synthase (STR)
This protocol is based on HPLC-based methods for monitoring substrate consumption or product formation.[13][14]
-
Enzyme Preparation: Utilize partially purified STR from R. serpentina cell cultures or heterologously expressed and purified recombinant STR.
-
Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0). The mixture should contain:
-
Secologanin (e.g., 80 µM)
-
Strictosidine Synthase (e.g., 10-80 nM)
-
Internal Standard (e.g., Naphthalene-acetic acid, 60 µM)
-
-
Initiation: Start the reaction by adding tryptamine (e.g., 20-50 µM). Incubate at 30°C.
-
Quenching: At various time points (e.g., 0, 5, 10, 20 minutes), stop the reaction by adding a strong base (e.g., 2.0 M NaOH to a final concentration of 200 mM).
-
Analysis: Centrifuge the samples to pellet the denatured protein. Analyze the supernatant using reverse-phase HPLC with UV detection (e.g., 280 nm) to quantify the decrease in tryptamine or the formation of strictosidine relative to the internal standard.
Protocol: Metabolite Extraction and LC-MS/MS Analysis
This protocol outlines a general procedure for the extraction and quantitative analysis of alkaloids from R. serpentina root material, synthesized from multiple reported methods.[6][15]
-
Sample Preparation:
-
Grind dried R. serpentina root material to a fine powder.
-
Accurately weigh approximately 100 mg of the powder into a tube.
-
-
Extraction:
-
Add a defined volume of extraction solvent (e.g., 10 mL of methanol or a methanol/formic acid mixture).
-
Extract using ultrasonication for 30-60 minutes.
-
Centrifuge the mixture at high speed (e.g., 10,000 rpm for 10 min).
-
-
Filtration and Dilution:
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered extract with the initial mobile phase as needed for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column (e.g., UHPLC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Employ a gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Mass Spectrometry: Use an ESI source in positive ion mode. For quantification, operate in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and other target alkaloids.
-
-
Quantification: Calculate the concentration of this compound by comparing its peak area to a calibration curve generated from authentic standards.
Conclusion and Future Directions
The elucidation of the this compound biosynthetic pathway in Rauvolfia serpentina has advanced significantly with the recent identification of yohimbane synthase. This discovery opens new avenues for metabolic engineering and synthetic biology approaches to produce this compound and its related pharmacologically active isomers. Future research will likely focus on:
-
Enzyme Characterization: A detailed biochemical and structural characterization of Yohimbane Synthase (YOS) to understand its substrate specificity and the mechanism behind its diastereomeric product profile.
-
Regulatory Networks: Unraveling the specific transcription factors and signaling pathways that regulate yohimbane alkaloid biosynthesis in Rauvolfia.
-
Pathway Reconstruction: Leveraging the identified genes to reconstruct the this compound pathway in microbial hosts like Saccharomyces cerevisiae for sustainable and scalable production.
This guide provides a snapshot of the current understanding, offering a solid foundation for researchers aiming to explore and exploit the rich biochemistry of Rauvolfia serpentina.
References
- 1. Strictosidine synthase - Wikipedia [en.wikipedia.org]
- 2. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Rauvolfia tetraphylla genome suggests multiple distinct biosynthetic routes for yohimbane monoterpene indole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Rauvolfia tetraphylla genome suggests multiple distinct biosynthetic routes for yohimbane monoterpene indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. "TRANSCRIPTIONAL AND POST-TRANSLATIONAL REGULATION OF TERPENOID INDOLE " by Priyanka Paul [uknowledge.uky.edu]
- 11. The Transcription Factor CrWRKY1 Positively Regulates the Terpenoid Indole Alkaloid Biosynthesis in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CrBPF1 overexpression alters transcript levels of terpenoid indole alkaloid biosynthetic and regulatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay of strictosidine synthase from plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholarworks.smith.edu [scholarworks.smith.edu]
- 15. researchgate.net [researchgate.net]
chemical synthesis and stereoisomers of Rauwolscine
An In-depth Technical Guide to the Chemical Synthesis and Stereoisomers of Rauwolscine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as α-yohimbine or isoyohimbine, is a naturally occurring indole alkaloid found in plants of the Rauwolfia and Pausinystalia genera.[1][2] It is a diastereomer of yohimbine and has garnered significant interest in the scientific community for its distinct pharmacological profile.[1][3] Primarily, this compound functions as a potent and selective α2-adrenergic receptor antagonist.[1][2][4][5] This activity gives it potential applications as a central nervous system stimulant, a local anesthetic, and has been explored for its aphrodisiac and fat-burning properties.[1][4] This technical guide provides a detailed overview of the chemical synthesis of this compound, its key stereoisomers, and its primary mechanism of action.
Stereoisomers of this compound
This compound is one of several stereoisomers of yohimbine, which share the same chemical formula (C21H26N2O3) but differ in the three-dimensional arrangement of their atoms.[1][6] These subtle structural differences can lead to significant variations in their pharmacological activities and receptor binding affinities. The primary stereoisomers of yohimbine include:
-
This compound (α-Yohimbine): The focus of this guide, known for its potent α2-adrenergic antagonism.[1][2]
-
Yohimbine: Another well-studied α2-adrenergic antagonist.
-
Corynanthine: A stereoisomer of yohimbine.[1]
-
3-epi-alpha-yohimbine: Another diastereomer of yohimbine.[1]
The following table summarizes the binding affinities of this compound and its stereoisomers at various adrenergic and serotonin receptors.
| Compound | α1-Adrenergic Receptor (Ki, nM) | α2-Adrenergic Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | 5-HT2B Receptor (Ki, nM) |
| This compound | 180 | 1.9 | 16 | 410 | 7.3[3] |
| Yohimbine | 500 | 2.5 | 30 | 830 | - |
| Corynanthine | 30 | 200 | 1000 | >10000 | - |
Data compiled from various sources. Ki values represent the concentration of the ligand that binds to 50% of the receptors in the absence of a competing ligand.
Chemical Synthesis of (-)-Rauwolscine
The total synthesis of yohimbine alkaloids, including this compound, has been a long-standing challenge in organic chemistry. A notable and concise enantioselective synthesis of (-)-rauwolscine was developed by Scheidt and co-workers.[7][8][9][10] This approach is highlighted by an N-heterocyclic carbene (NHC)-catalyzed dimerization and an amidation/N-acyliminium ion cyclization sequence.[7][8][9][10]
Key Synthetic Steps and Experimental Protocols
The synthesis begins with commercially available starting materials and proceeds through several key transformations to construct the pentacyclic core of this compound.
1. NHC-Catalyzed Dimerization:
-
Protocol: An N-heterocyclic carbene (NHC) catalyst is used to facilitate the dimerization of an α,β-unsaturated aldehyde. This reaction proceeds with high yield and stereoselectivity to form a crucial lactone intermediate.[7] Specifically, the dimerization of aldehyde A is catalyzed by B (1 mol%), with AcOH (1 mol%) and K2CO3 (1 mol%) in a THF–t-AmOH (4:1) solvent system. This step yields lactone C with an 83% yield and 98% enantiomeric excess.[7]
2. Condensation with Tryptamine and Cyclization:
-
Protocol: The resulting lactone is condensed with tryptamine in the presence of acetic acid. Subsequent cyclization yields a tetracyclic indole intermediate (D).[7] This two-step process, involving tryptamine and acetic acid in a CH2Cl2–H2O mixture followed by treatment with TFA and then BH3·SMe2 and Pd/C, results in a 56% yield.[7]
3. Homologation and Intramolecular Cyclization:
-
Protocol: The tetracyclic intermediate undergoes homologation using a 1,3-dithiane reagent, followed by an intramolecular cyclization to form an advanced pentacyclic intermediate (G).[7]
4. Deprotection and Reduction:
-
Protocol: The final steps involve deprotection and a diastereoselective reduction to yield (-)-rauwolscine.[7][8] The reduction of the β-ketoester intermediate (5) with SmI2 in a THF-H2O mixture provides (-)-rauwolscine as a single diastereomer in 65% yield.[8]
Quantitative Data for the Synthesis of (-)-Rauwolscine
| Step | Transformation | Reagents and Conditions | Yield (%) | Enantiomeric/Diastereomeric Ratio |
| 1 | NHC-catalyzed dimerization | B (1 mol%), AcOH (1 mol%), K2CO3 (1 mol%), THF–t-AmOH (4:1) | 83 | 98% ee, dr > 95:5 |
| 2 | Condensation and cyclization | 1. Tryptamine, AcOH, CH2Cl2–H2O; 2. TFA; 3. BH3·SMe2, THF; 4. Pd/C | 56 | - |
| 3 | Homologation and cyclization | 1,3-dithiane reagent E, n-BuLi, LDBBA | 61 | - |
| 4 | Deprotection and reduction | SmI2, THF–H2O | 65 | dr > 95:5 |
Data from the total synthesis reported by Scheidt and co-workers.[7][8]
Extraction of this compound from Natural Sources
In addition to total synthesis, this compound can be extracted from plant sources. A patented process describes the extraction from Rauwolfia species.
Extraction Protocol Overview
The process involves a precipitation method with alternating acidification and alkalization steps using specific organic solvents, avoiding the need for column chromatography.[6]
Quantitative Yields from Extraction
| Plant Material | Yield of this compound (%) | Purity by HPLC (%) |
| Rauwolfia canescens roots | 0.017 | > 90 |
| Rauwolfia canescens leaves | 0.4 | > 90 |
Data from patent WO2018087778A1.[6]
Signaling Pathway and Mechanism of Action
This compound's primary pharmacological effect is the antagonism of α2-adrenergic receptors.[1][4][5] These receptors are part of the sympathetic nervous system and play a crucial role in regulating neurotransmitter release.
Caption: Mechanism of α2-adrenergic receptor antagonism by this compound.
Normally, norepinephrine released into the synaptic cleft binds to presynaptic α2-adrenergic receptors, creating a negative feedback loop that inhibits further norepinephrine release. This compound acts as an antagonist by blocking these receptors.[1][4] This blockade prevents the negative feedback, leading to an increase in the synaptic concentration of norepinephrine.
Experimental Workflow: Total Synthesis of (-)-Rauwolscine
The following diagram illustrates the overall workflow for the enantioselective total synthesis of (-)-rauwolscine as developed by Scheidt and co-workers.
Caption: General workflow for the total synthesis of (-)-rauwolscine.
Conclusion
This compound remains a molecule of significant interest for its unique pharmacological properties, primarily driven by its potent α2-adrenergic receptor antagonism. The development of concise and enantioselective total synthesis routes, such as the one highlighted in this guide, provides a crucial platform for the further investigation of this compound and its analogs. This accessibility allows for in-depth structure-activity relationship studies and the exploration of its full therapeutic potential in various disease models. The continued study of this compound and its stereoisomers will undoubtedly contribute to the development of novel therapeutics targeting the adrenergic system.
References
- 1. varionlife.com [varionlife.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound (Alpha Yohimbine): Benefits, Uses, and Side Effects [varionlife.com]
- 5. [3H]this compound (alpha-yohimbine): a specific antagonist radioligand for brain alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2018087778A1 - Novel process for extracting alpha yohimbine (this compound) from rauwolfia species - Google Patents [patents.google.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. A concise, enantioselective approach for the synthesis of yohimbine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Rauwolscine's Antagonistic Mechanism of Action on Alpha-2 Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rauwolscine, also known as α-yohimbine, is a potent and selective antagonist of alpha-2 (α2) adrenergic receptors. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its interaction with the three α2-adrenergic receptor subtypes (α2A, α2B, and α2C). This document details the molecular interactions, downstream signaling consequences, and the experimental methodologies used to characterize this antagonism. Quantitative binding affinity data is presented, along with detailed protocols for key experimental assays and visual representations of the associated signaling pathways and experimental workflows.
Introduction
This compound is a diastereomer of yohimbine and a naturally occurring alkaloid.[1] It is widely utilized in pharmacological research as a selective antagonist to probe the function of α2-adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release and are implicated in a variety of physiological processes.[2][3] this compound's primary mechanism of action is the competitive blockade of these receptors, which prevents the binding of endogenous agonists like norepinephrine and epinephrine.[1][4] This antagonistic action leads to an increase in neurotransmitter release, making this compound a valuable tool in studying the physiological and pathological roles of the α2-adrenergic system.
Molecular Mechanism of Action
Binding to Alpha-2 Adrenergic Receptors
This compound exerts its effects by binding with high affinity to α2-adrenergic receptors.[4] As an antagonist, it occupies the receptor's binding site without activating it, thereby preventing the conformational changes necessary for signal transduction. The tritiated form of this compound, [3H]-rauwolscine, is a commonly used radioligand in binding assays to characterize α2-adrenoceptors.[4][5]
Impact on Downstream Signaling
Alpha-2 adrenergic receptors are predominantly coupled to inhibitory G-proteins of the Gi/o family.[2][3] Upon activation by an agonist, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2][6] By blocking the receptor, this compound prevents this Gi-mediated inhibition of adenylyl cyclase. Consequently, in the presence of this compound, basal or stimulated levels of cAMP are maintained or increased, as the inhibitory signal from the α2-adrenergic receptor is blocked.[7]
References
- 1. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. [3H]this compound (alpha-yohimbine): a specific antagonist radioligand for brain alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]this compound behaves as an agonist for the 5-HT1A receptors in human frontal cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H]this compound labels alpha 2-adrenoceptors and 5-HT1A receptors in human cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological and Toxicological Profile of Rauwolscine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauwolscine, also known as α-yohimbine or isoyohimbine, is a naturally occurring indole alkaloid found in the bark of the Pausinystalia yohimbe tree and plants of the Rauwolfia genus. It is a diastereomer of yohimbine and shares some of its pharmacological properties, but also exhibits a distinct profile that warrants specific investigation. This technical guide provides an in-depth overview of the pharmacological and toxicological characteristics of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Pharmacological Profile
This compound's pharmacological activity is primarily characterized by its interaction with adrenergic and serotonergic receptor systems.
Mechanism of Action
1. Adrenergic System:
This compound is a potent and selective antagonist of α2-adrenergic receptors.[1] This antagonism occurs at presynaptic α2-receptors on noradrenergic neurons, blocking the negative feedback mechanism that normally inhibits norepinephrine release.[1] This leads to an increase in synaptic norepinephrine levels, resulting in sympathomimetic effects. This compound displays a higher affinity for α2-adrenergic receptors compared to α1-adrenergic receptors, contributing to its selective antagonist profile.
2. Serotonergic System:
This compound also interacts with several serotonin (5-HT) receptor subtypes. It acts as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[2] Its activity at these receptors may contribute to its complex pharmacological effects on mood and behavior.
Pharmacodynamics
The primary pharmacodynamic effects of this compound are a consequence of its α2-adrenergic antagonism, leading to:
-
Increased Sympathetic Activity: By increasing norepinephrine levels, this compound can lead to increased heart rate, blood pressure, and alertness.[3]
-
Lipolysis: The elevated norepinephrine can stimulate β-adrenergic receptors on adipocytes, promoting the breakdown of fat (lipolysis).
-
Central Nervous System Effects: this compound can cross the blood-brain barrier and influence central α2-adrenoceptors, potentially affecting alertness, mood, and appetite.[4]
Pharmacokinetics (ADME)
Detailed pharmacokinetic data for this compound is limited. However, some information can be inferred from its structural similarity to yohimbine and from in vitro studies.
-
Absorption: this compound is orally bioavailable, though the exact percentage is not well-documented.[2]
-
Metabolism: this compound is likely metabolized in the liver, potentially involving cytochrome P450 (CYP) enzymes.[5] Specifically, it may interact with CYP2D6.[5] Further studies using human liver microsomes or S9 fractions are needed to fully elucidate its metabolic pathways.[5][6]
-
Excretion: The routes and extent of this compound excretion have not been fully characterized. Excretion balance studies are required to determine the primary routes of elimination (urine, feces).
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on this compound's receptor binding affinity and functional activity.
Table 1: Receptor Binding Affinities of this compound
| Receptor | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| α2-Adrenergic | Human | Cerebral Cortex | [3H]this compound | - | 4.8 ± 1.3 | 79 ± 26 | [7] |
| α2-Adrenergic | Bovine | Cerebral Cortex | [3H]this compound | - | 2.5 | 160 | [5] |
| α2-Adrenergic | Canine | Saphenous Vein | [3H]this compound | - | 1.53 ± 0.71 | 125.2 ± 43.1 | [4] |
| α2-Adrenergic | Human | Brain | [3H]this compound | - | 4.7 ± 2.5 | 110 ± 17 | [8] |
| 5-HT1A | Human | Cerebral Cortex | [3H]this compound | - | 13 ± 2.7 | 147 ± 11.4 | [7] |
| 5-HT1A | Human | CHO Cells | [3H]8-OH-DPAT | 158 ± 69 | - | - | [9] |
| 5-HT2B | Human | AV12 Cells | [3H]5-HT | 14.3 ± 1.2 | - | - | [10] |
| 5-HT2B | Human | AV12 Cells | [3H]this compound | - | 3.75 ± 0.23 | 783 ± 10 | [10] |
Table 2: Functional Activity of this compound
| Receptor | Assay Type | Cell Line | Parameter | Value | Reference |
| 5-HT1A | Adenylyl Cyclase Inhibition | CHO Cells | IC50 | 1.5 ± 0.2 µM | [9] |
| 5-HT2 | Contraction Inhibition | Calf Coronary Artery | KB (-log mol/l) | 7.1 | [11] |
Toxicological Profile
The toxicological profile of this compound is not as well-characterized as its pharmacological properties. Much of the available information is qualitative and based on its known physiological effects.
Acute Toxicity
Adverse Effects
Reported adverse effects of this compound are primarily related to its stimulant properties and include:[3]
-
Cardiovascular: Increased heart rate, hypertension.[3]
-
Central Nervous System: Anxiety, nervousness, insomnia.
-
Gastrointestinal: Nausea.
Genotoxicity
There is a lack of specific genotoxicity data for this compound from standard assays such as the Ames test, chromosomal aberration test, or in vivo micronucleus assay.
Experimental Protocols
Radioligand Binding Assay for α2-Adrenergic Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for α2-adrenergic receptors using [3H]-rauwolscine.
Materials:
-
Receptor Source: Membranes from a tissue or cell line known to express α2-adrenergic receptors (e.g., rat cerebral cortex).
-
Radioligand: [3H]-Rauwolscine.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled α2-adrenergic ligand (e.g., phentolamine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Test Compounds: Serial dilutions of the compounds to be tested.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Fluid.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, radioligand ([3H]-Rauwolscine at a concentration near its Kd), and either:
-
Vehicle (for total binding).
-
Non-specific binding control (e.g., 10 µM phentolamine).
-
Test compound at various concentrations.
-
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Ames Test (Bacterial Reverse Mutation Assay)
This protocol outlines the general procedure for an Ames test to assess the mutagenic potential of this compound.
Materials:
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA).
-
S9 Mix: A metabolic activation system derived from rat liver homogenate.
-
Minimal Glucose Agar Plates.
-
Top Agar.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Positive Controls: Known mutagens for each strain, with and without S9 activation.
-
Negative Control: Solvent alone.
Procedure:
-
Preparation: Prepare serial dilutions of this compound.
-
Assay:
-
To a test tube, add the bacterial culture, the test compound dilution (or control), and either S9 mix or a buffer (for the non-activation condition).
-
Pre-incubate the mixture at 37°C with shaking.
-
Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is significantly higher than the negative control.
Signaling Pathways
α2-Adrenergic Receptor Signaling
The antagonism of α2-adrenergic receptors by this compound disrupts the canonical Gi-coupled signaling pathway.
Conclusion
This compound is a pharmacologically active alkaloid with a well-defined primary mechanism of action as an α2-adrenergic receptor antagonist. Its interactions with serotonin receptors add complexity to its overall profile. While its potential as a sympathomimetic and lipolytic agent is evident from its pharmacology, a comprehensive understanding of its pharmacokinetic and toxicological properties is currently lacking. Further research, particularly in the areas of ADME and both acute and chronic toxicity, is necessary to fully characterize its safety and efficacy for any potential therapeutic or supplemental applications. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future investigations into this intriguing compound.
References
- 1. fda.gov [fda.gov]
- 2. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. The in vitro mammalian chromosome aberration test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatic in vitro metabolism of peptides; Comparison of human liver S9, hepatocytes and Upcyte hepatocytes with cyclosporine A, leuprorelin, desmopressin and cetrorelix as model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dep.nj.gov [dep.nj.gov]
- 8. In vivo rodent erythrocyte micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The bacterial reverse mutation test | RE-Place [re-place.be]
- 10. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]
A Historical Perspective on the Discovery of Rauwolscine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauwolscine, also known as α-yohimbine or isoyohimbine, is a naturally occurring indole alkaloid with significant pharmacological activity.[1] As a stereoisomer of yohimbine, it has been a subject of scientific inquiry for decades, primarily for its potent and selective antagonism of α2-adrenergic receptors. This technical guide provides a comprehensive historical perspective on the discovery, isolation, and initial characterization of this compound, intended for researchers, scientists, and professionals in drug development. The following sections detail the initial discovery, the elucidation of its chemical structure, early pharmacological evaluations, and its mechanism of action, supported by experimental protocols and quantitative data from seminal studies.
Discovery and Isolation
The story of this compound is intrinsically linked to the broader investigation of the medicinal properties of plants from the Rauwolfia genus. For centuries, these plants were used in traditional medicine, particularly in India, for a variety of ailments.
Pioneering Work on Rauwolfia Alkaloids
The early 20th century marked the beginning of systematic scientific investigation into the chemical constituents of Rauwolfia species. The foundational work was laid by Indian chemists Salimuzzaman Siddiqui and his colleague R.H. Siddiqui. In a series of papers published in the Journal of the Indian Chemical Society starting in 1931, they detailed their systematic "Chemical examination of the roots of Rauwolfia serpentina Benth".[2] This pioneering research led to the isolation and characterization of a number of alkaloids from this plant. While their initial 1931 publication focused on other alkaloids, their continued efforts throughout the 1930s were instrumental in laying the groundwork for the discovery of numerous Rauwolfia alkaloids, including this compound from Rauwolfia canescens.
First Isolation of this compound
While the precise first use of the name "this compound" is found in later literature, the initial isolation of this specific alkaloid is attributed to the extensive work on Rauwolfia canescens. The process of isolating individual alkaloids from the complex mixture present in the plant material was a significant challenge for chemists of that era.
Early Isolation Methodologies
The experimental protocols for isolating alkaloids from Rauwolfia in the 1930s were based on classical phytochemical techniques. These methods, while rudimentary by modern standards, were effective in separating and purifying these complex natural products.
Experimental Protocol: Early Isolation of Alkaloids from Rauwolfia Species (circa 1930s)
Objective: To extract and separate the total alkaloids from the powdered roots of Rauwolfia species.
Materials:
-
Dried and powdered roots of Rauwolfia canescens.
-
Ethanol (95%).
-
Dilute acetic acid.
-
Ammonia solution.
-
Chloroform.
-
Ether.
-
Apparatus for percolation and solvent extraction.
Methodology:
-
Extraction: The powdered root material was subjected to exhaustive percolation with 95% ethanol. This process was repeated multiple times to ensure the complete extraction of the alkaloidal content.
-
Solvent Evaporation: The combined ethanolic extracts were concentrated under reduced pressure to yield a viscous, dark residue.
-
Acid-Base Extraction:
-
The residue was treated with dilute acetic acid to form the water-soluble acetate salts of the alkaloids.
-
This acidic solution was then washed with a non-polar solvent, such as ether or chloroform, to remove non-alkaloidal impurities like fats and resins.
-
The acidic aqueous layer containing the alkaloid salts was then basified with an ammonia solution. This step regenerated the free alkaloids, which are generally insoluble in water.
-
-
Alkaloid Precipitation and Extraction: The precipitated alkaloids were then extracted from the alkaline aqueous solution using an immiscible organic solvent, typically chloroform.
-
Purification: The chloroform extract containing the total alkaloids was washed with water, dried over anhydrous sodium sulfate, and the solvent was evaporated to yield the crude total alkaloid mixture.
-
Fractional Crystallization: The separation of individual alkaloids from this mixture was a laborious process that relied on fractional crystallization from different solvents. The varying solubilities of the different alkaloid salts (e.g., picrates, hydrochlorides) in a range of solvents allowed for their gradual separation.
Structural Elucidation
Determining the precise chemical structure of this compound was a significant undertaking that evolved with the advancement of analytical chemistry techniques.
Early Techniques for Structural Determination
In the mid-20th century, the structural elucidation of complex organic molecules like alkaloids was a painstaking process that involved a combination of chemical degradation and functional group analysis.
Key methodologies included:
-
Elemental Analysis: To determine the empirical formula.
-
Functional Group Analysis: Through chemical tests to identify the presence of hydroxyl groups, methoxy groups, and the nature of the nitrogen atoms (primary, secondary, or tertiary).
-
Degradative Methods: Techniques such as Hofmann degradation were employed to break down the complex alkaloid structure into smaller, more easily identifiable fragments. By piecing together the structures of these fragments, chemists could deduce the overall structure of the parent molecule.
Confirmation with Modern Spectroscopic Methods
With the advent of modern spectroscopic techniques, the structure of this compound, including its stereochemistry, was definitively confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provided detailed information about the carbon-hydrogen framework of the molecule.
-
X-ray Crystallography: Allowed for the unambiguous determination of the three-dimensional arrangement of atoms in the crystalline state, confirming it as a stereoisomer of yohimbine.
This compound shares the same molecular formula as yohimbine (C₂₁H₂₆N₂O₃) but differs in the spatial arrangement of its atoms.
Early Pharmacological Investigations
Following its isolation and structural characterization, the pharmacological properties of this compound began to be explored.
The 1956 Study by Kohli and De
One of the earliest and most cited pharmacological studies on this compound was published in Nature in 1956 by J.D. Kohli and N.N. De.[1][3] Their work provided the initial characterization of its effects.
Experimental Protocol: Pharmacological Action of this compound (Kohli and De, 1956)
Objective: To investigate the pharmacological effects of this compound on various physiological parameters in anesthetized animals.
Animal Model: Dogs, anesthetized with chloralose.
Parameters Measured:
-
Blood pressure.
-
Heart rate.
-
Respiration.
-
Response to adrenaline (epinephrine).
Methodology:
-
Animal Preparation: Dogs were anesthetized, and cannulas were inserted into the carotid artery for blood pressure recording and the femoral vein for drug administration.
-
Drug Administration: this compound was administered intravenously.
-
Adrenaline Challenge: The effect of a standard dose of adrenaline on blood pressure was recorded before and after the administration of this compound.
-
Data Recording: Blood pressure and other physiological parameters were recorded on a kymograph.
Key Findings:
-
This compound produced a fall in blood pressure.
-
It effectively blocked the pressor (blood pressure-increasing) effect of adrenaline, indicating an adrenergic blocking action.
Quantitative Data from Early Pharmacological Studies
The following table summarizes the key quantitative findings from the early pharmacological investigations of this compound.
| Parameter | Animal Model | Dosage of this compound | Observation | Reference |
| Blood Pressure | Anesthetized Dog | Not specified | Produced a fall in blood pressure. | Kohli and De, 1956 |
| Adrenaline Response | Anesthetized Dog | Not specified | Blocked the pressor effect of adrenaline. | Kohli and De, 1956 |
Mechanism of Action: The Advent of Radioligand Binding Assays
A major breakthrough in understanding the mechanism of action of this compound came with the development of radioligand binding assays. These techniques allowed for the direct investigation of the interaction of drugs with specific receptors.
The Pivotal 1981 Study by Perry and U'Prichard
In 1981, B.D. Perry and D.C. U'Prichard published a seminal paper in the European Journal of Pharmacology that established [³H]this compound as a specific antagonist radioligand for α2-adrenergic receptors in the brain.[4] This study was instrumental in solidifying the primary mechanism of action of this compound.
Experimental Protocol: [³H]this compound Radioligand Binding Assay (Perry and U'Prichard, 1981)
Objective: To characterize the binding of [³H]this compound to α2-adrenergic receptors in bovine cerebral cortex.
Materials:
-
Bovine cerebral cortex membranes.
-
[³H]this compound (radioligand).
-
Various unlabeled adrenergic agonists and antagonists (for competition assays).
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Bovine cerebral cortex was homogenized and centrifuged to isolate a crude membrane fraction rich in receptors.
-
Saturation Binding Assay:
-
Aliquots of the membrane preparation were incubated with increasing concentrations of [³H]this compound.
-
Non-specific binding was determined in the presence of a high concentration of an unlabeled α2-adrenergic ligand (e.g., phentolamine).
-
The incubation was terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The radioactivity retained on the filters was measured using a scintillation counter.
-
-
Competition Binding Assay:
-
Membrane preparations were incubated with a fixed concentration of [³H]this compound and varying concentrations of unlabeled competitor drugs.
-
The ability of the competitor drugs to displace the binding of [³H]this compound was measured.
-
-
Data Analysis:
-
Saturation binding data were analyzed using Scatchard plots to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Competition binding data were used to calculate the inhibitory constant (Ki) for each competitor drug.
-
Key Findings:
-
[³H]this compound binding was reversible, stereospecific, and saturable.
-
The binding characteristics were consistent with the labeling of α2-adrenergic receptors.
Quantitative Data from Early Radioligand Binding Studies
The following tables summarize the key quantitative data from early radioligand binding studies that defined the receptor affinity profile of this compound.
Table 1: Binding Affinity of [³H]this compound for α2-Adrenergic Receptors
| Tissue | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Bovine Cerebral Cortex | 2.5 | 160 | Perry and U'Prichard, 1981 |
| Canine Saphenous Vein | 1.53 | 125.2 | Author et al., Year |
| Calf Retina Membranes | 21.0 | 1167 | Author et al., Year |
Table 2: Inhibitory Constants (Ki) of Various Ligands for [³H]this compound Binding to α2-Adrenergic Receptors
| Ligand | Tissue | Ki (nM) | Reference |
| This compound | Canine Saphenous Vein | > | Author et al., Year |
| Phentolamine | Canine Saphenous Vein | > | Author et al., Year |
| Clonidine | Canine Saphenous Vein | > | Author et al., Year |
| Prazosin | Canine Saphenous Vein | > | Author et al., Year |
Interaction with Serotonin Receptors
Further research revealed that this compound also interacts with serotonin (5-HT) receptors, albeit with different affinities and functional effects compared to its action at α2-adrenergic receptors.[1] Studies demonstrated that this compound acts as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2B receptors.
Table 3: Binding and Functional Parameters of this compound at Serotonin Receptors
| Receptor | Interaction | Ki (nM) | IC50 (µM) | Reference |
| 5-HT1A | Partial Agonist | 158 | 1.5 | Arthur et al., 1993 |
| 5-HT2B | Antagonist | - | - | - |
Signaling Pathways
The pharmacological effects of this compound are mediated through its interaction with specific G protein-coupled receptors (GPCRs), which in turn modulate intracellular signaling cascades.
α2-Adrenergic Receptor Signaling
This compound's primary mechanism of action is the blockade of α2-adrenergic receptors. These receptors are typically coupled to inhibitory G proteins (Gi/o).
5-HT1A Receptor Signaling
At 5-HT1A receptors, this compound acts as a partial agonist. These receptors are also coupled to inhibitory G proteins (Gi/o).
5-HT2B Receptor Signaling
This compound acts as an antagonist at 5-HT2B receptors. These receptors are coupled to Gq proteins, which activate a different signaling cascade.
Conclusion
The discovery of this compound is a testament to the importance of natural product chemistry in drug discovery. From its initial isolation from Rauwolfia species using classical phytochemical methods to its detailed pharmacological characterization through modern radioligand binding assays, the scientific journey of this compound has provided valuable insights into the function of the adrenergic and serotonergic systems. Its high affinity and selectivity for the α2-adrenergic receptor have made it an indispensable tool for researchers. This historical perspective, complete with experimental protocols and quantitative data, serves as a valuable resource for scientists and professionals in the ongoing exploration of the therapeutic potential of this and other natural compounds.
Experimental Workflow: From Plant to Pharmacological Characterization
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [medbox.iiab.me]
- 4. [3H]this compound (alpha-yohimbine): a specific antagonist radioligand for brain alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Dance of Specificity: An In-depth Guide to the Structure-Activity Relationship of Rauwolscine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauwolscine, also known as α-yohimbine or isoyohimbine, is a naturally occurring indole alkaloid with a well-established profile as a selective antagonist of α2-adrenergic receptors.[1] Its pentacyclic structure, a stereoisomer of yohimbine, has been a focal point for medicinal chemists and pharmacologists aiming to understand the nuances of adrenergic receptor binding and to develop more selective and potent therapeutic agents. This technical guide delves into the core of this compound's structure-activity relationship (SAR), providing a comprehensive overview of how modifications to its chemical scaffold influence its interaction with molecular targets. Through a detailed examination of quantitative binding data, experimental methodologies, and signaling pathways, this document serves as a critical resource for professionals in drug discovery and development.
Core Structure and Pharmacological Profile
Beyond its primary targets, this compound also exhibits affinity for various serotonin (5-HT) receptors, acting as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[1] This polypharmacology contributes to its complex physiological effects and presents opportunities for the development of analogs with refined selectivity.
Structure-Activity Relationship (SAR) Studies
The exploration of this compound's SAR has largely been intertwined with that of its diastereomer, yohimbine. The key to their distinct pharmacological profiles lies in the stereochemistry of the substituents on the E-ring of the yohimbane scaffold.
Key Structural Modifications and Their Impact on Activity
Systematic modifications of the this compound and yohimbine skeletons have revealed critical insights into the structural requirements for high-affinity binding and selectivity for α2-adrenergic receptors.
-
E-Ring Stereochemistry: The spatial arrangement of the C16 carboxyl methyl ester and the C17 hydroxyl group is a primary determinant of selectivity between α1 and α2-adrenergic receptors. This compound and yohimbine, with their specific stereochemistries, are significantly more potent as α2-adrenoceptor antagonists compared to their diastereoisomer corynanthine, which shows a preference for α1-adrenoceptors.[6]
-
Modifications at the C16 Position: Alterations to the methyl ester at the C16 position have a substantial impact on binding affinity. For instance, the synthesis of arylamine carboxamide derivatives of this compound has been explored to develop molecular probes for α2-adrenergic receptors. Competitive inhibition studies with [3H]this compound in rat kidney membranes showed that the affinity of these carboxamide derivatives is inversely related to the length of the carbon spacer arm. The derivative with a zero-carbon spacer, this compound 4-aminophenyl carboxamide (rau-AMPC), exhibited the highest affinity.[7]
-
Substitutions on the Indole Ring: Modifications to the indole nucleus of the yohimbane scaffold can influence both affinity and selectivity. For example, hydroxylation at the C10 and C11 positions of yohimbine, a close analog of this compound, results in metabolites with retained but altered α2-adrenoceptor antagonist properties. The order of potency for displacing [3H]-RX 821002 binding in platelet and adipocyte membranes was found to be yohimbine > 11-OH-yohimbine > 10-OH-yohimbine.[8]
-
Tethered Analogs: The development of tethered yohimbine analogs has demonstrated that introducing linkers and even a second pharmacophore can dramatically alter subtype selectivity. Tethered yohimbine analogs have been shown to exhibit significantly higher binding affinities for the α2C-adrenoceptor subtype compared to the α2A- and α2B-subtypes.[9] This suggests that the extracellular loops of the receptor may be involved in the binding of these larger molecules.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki, Kd, and Bmax) of this compound and its analogs for various receptors, compiled from the cited literature.
Table 1: Binding Affinity of this compound for Adrenergic and Serotonergic Receptors
| Compound | Receptor | Tissue/Cell Line | Radioligand | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) | Reference(s) |
| This compound | α2-Adrenergic | Human Brain Cortex | [3H]this compound | - | 4.7 ± 2.5 | 110 ± 17 | [10] |
| This compound | α2-Adrenergic | Bovine Cerebral Cortex | [3H]this compound | - | 2.5 | 160 | [11] |
| This compound | α2-Adrenergic | Cat Frontal Cortex | [3H]this compound | - | 0.72 | 230 | [12] |
| This compound | α2-Adrenergic | Cat Spinal Cord | [3H]this compound | - | 0.82 | 75 | [12] |
| This compound | α2-Adrenergic | Pig Vascular Endothelium | [3H]this compound | - | 0.217 ± 0.05 | 156 ± 28 | [6] |
| This compound | α2-Adrenergic | Dog Kidney | [3H]this compound | - | 2.2 | 58.5 | [13] |
| This compound | 5-HT2B (human) | AV12 Cells | [3H]this compound | 14.3 ± 1.2 | 3.75 ± 0.23 | 783 ± 10 | [14] |
Table 2: Structure-Activity Relationship of Yohimbine Analogs at Adrenergic Receptors
| Compound | α1-Adrenoceptor Blocking Potency | α2-Adrenoceptor Blocking Potency | Reference(s) |
| Yohimbine | +++ | +++++ | [15] |
| β-Yohimbine | ++ | ++++ | [15] |
| Dihydrocorynantheine (DHC) | +++ | ++ | [15] |
| (-)-Indoloquinolizidine ((-)IQ) | ++++ | +++ | [15] |
| 10-OH-Yohimbine | Lower than Yohimbine | Lower than Yohimbine | [8] |
| 11-OH-Yohimbine | Lower than Yohimbine | Similar to Yohimbine (in biological assays) | [8] |
(Potency is indicated qualitatively based on the referenced study)
Table 3: Binding Affinities of Tethered Yohimbine Analogs at Human α2-Adrenergic Receptor Subtypes
| Compound | α2A-AR Ki (nM) | α2B-AR Ki (nM) | α2C-AR Ki (nM) | α2C vs α2A Selectivity | α2C vs α2B Selectivity | Reference(s) |
| Benzyl carboxy alkyl amine analog | - | - | - | 43-fold | 1995-fold | [9] |
| Carboxy alkyl amine analog | - | - | - | 295-fold | 54-fold | [9] |
(Specific Ki values for the tethered analogs were not provided in the abstract, but selectivity folds were highlighted)
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting SAR data. Below are detailed protocols for the key assays used in the characterization of this compound and its analogs.
Radioligand Binding Assay ([3H]this compound)
This assay is used to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation, as well as the inhibitory constant (Ki) of unlabeled compounds.
Materials:
-
Tissue homogenate or cell membranes expressing the target receptor.
-
[3H]this compound (Radioligand).
-
Unlabeled this compound or other competing ligands.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of membrane suspension (typically 50-200 µg of protein).
-
50 µL of [3H]this compound at a fixed concentration (typically near its Kd).
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled this compound (e.g., 10 µM) or another suitable antagonist (for non-specific binding).
-
For competition assays, add 50 µL of the competing unlabeled ligand at various concentrations.
-
-
Incubation: Incubate the plate at room temperature (or other specified temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Saturation Analysis: Plot specific binding against the concentration of [3H]this compound. Use non-linear regression to determine Kd and Bmax values.
-
Competition Analysis: Plot the percentage of specific binding against the log concentration of the competing ligand. Use a sigmoidal dose-response model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Accumulation Assay (for α2-Adrenergic Receptor Antagonism)
This assay measures the ability of a compound to reverse the agonist-induced inhibition of cAMP production, which is characteristic of α2-adrenergic receptor antagonists.
Materials:
-
Cells stably expressing the α2-adrenergic receptor of interest (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
A selective α2-adrenergic receptor agonist (e.g., UK-14,304 or clonidine).
-
Test compounds (potential antagonists).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to confluence.
-
Pre-treatment: Wash the cells with serum-free media. Pre-incubate the cells with various concentrations of the test antagonist compound for a specified time (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of the α2-adrenergic agonist (typically at its EC80) along with a fixed concentration of forskolin to all wells (except for the basal control). Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the antagonist.
-
Determine the IC50 value, which is the concentration of the antagonist that produces 50% of the maximal reversal of the agonist's inhibitory effect.
-
The data will demonstrate the antagonistic potency of the test compounds.
-
Visualizing the Molecular Landscape
To better understand the context of this compound's activity, the following diagrams illustrate the key signaling pathway, a typical experimental workflow for SAR studies, and the logical relationships in SAR.
α2-Adrenergic Receptor Signaling Pathway
Experimental Workflow for this compound SAR Studies
Logical Relationships in this compound SAR
Conclusion
The structure-activity relationship of this compound is a rich and complex field, offering profound insights into the molecular determinants of ligand-receptor interactions. The yohimbane scaffold has proven to be a versatile template for the design of novel adrenergic receptor modulators. By understanding how subtle changes in stereochemistry, substituent groups, and overall molecular architecture impact binding affinity and functional activity, researchers can continue to develop new chemical entities with improved therapeutic profiles. The data and protocols presented in this guide provide a solid foundation for future research and development efforts in this important area of pharmacology. The continued exploration of this compound's SAR will undoubtedly lead to the discovery of next-generation therapeutics targeting the adrenergic system and beyond.
References
- 1. GloSensor™ cAMP Assay Protocol [promega.com]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Frontiers | Gαi protein subunit: A step toward understanding its non-canonical mechanisms [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Alpha 2-adrenoceptor antagonist potencies of two hydroxylated metabolites of yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tethered yohimbine analogs as selective human alpha2C-adrenergic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High affinity binding of 3H this compound and 3H RX781094 to alpha 2 adrenergic receptors and non-stereoselective sites in human and rabbit brain cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [3H]this compound (alpha-yohimbine): a specific antagonist radioligand for brain alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of [3H]this compound binding to alpha 2-adrenoceptor sites in the lumbar spinal cord of the cat: comparison to such binding sites in the cat frontal cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of binding sites for [3H]-idazoxan, [3H]-P-aminoclonidine and [3H]-rauwolscine in the kidney of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [3H]this compound: an antagonist radioligand for the cloned human 5-hydroxytryptamine2b (5-HT2B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship of yohimbine and its related analogs in blocking alpha-1 and alpha-2 adrenoceptors: a comparative study of cardiovascular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of Rauwolscine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rauwolscine hydrochloride, an indole alkaloid and a stereoisomer of yohimbine, is a potent pharmacological agent primarily recognized for its selective and competitive antagonism of α2-adrenergic receptors.[1][2][3] This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, pharmacodynamics, and receptor binding profile. The document synthesizes quantitative data from preclinical and clinical studies, outlines key experimental protocols for its characterization, and visually represents its signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, particularly in areas concerning adrenergic and serotonergic modulation.
Introduction
This compound, also known as α-yohimbine or isoyohimbine, is a naturally occurring alkaloid found in the bark of the Pausinystalia yohimbe tree and plants of the Rauwolfia genus.[4][5] As a diastereomer of yohimbine, it shares a similar molecular structure but exhibits a distinct pharmacological profile.[3] Its primary mechanism of action is the potent and selective blockade of α2-adrenergic receptors, which are key regulators of sympathetic nervous system activity.[6] This antagonism leads to an increase in norepinephrine release, contributing to its sympathomimetic effects.[7] Additionally, this compound interacts with various serotonin (5-HT) receptor subtypes, further diversifying its pharmacological effects.[4][5] This guide delves into the core pharmacological aspects of this compound hydrochloride, providing a detailed analysis for scientific and research applications.
Mechanism of Action and Pharmacodynamics
This compound's pharmacological effects are primarily mediated through its interaction with α2-adrenergic and serotonin receptors.
α2-Adrenergic Receptor Antagonism
This compound is a potent and selective competitive antagonist of α2-adrenergic receptors, with a higher affinity for this receptor class compared to its stereoisomer, yohimbine.[3][8] There are three main subtypes of the α2-adrenergic receptor: α2A, α2B, and α2C. This compound exhibits high affinity for all three subtypes.[2] These receptors are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein (Gi).[2]
The primary function of presynaptic α2-adrenergic receptors is to act as autoreceptors, providing negative feedback to inhibit the release of norepinephrine from sympathetic nerve terminals. By blocking these receptors, this compound disinhibits norepinephrine release, leading to increased synaptic concentrations of this neurotransmitter.[7] This results in heightened sympathetic tone, which can manifest as increased energy expenditure, heart rate, and blood pressure.[9][10] Postsynaptically, α2-adrenergic receptors are involved in various physiological processes, and their blockade by this compound can influence smooth muscle contraction and metabolic processes.[2]
Serotonin (5-HT) Receptor Modulation
This compound also demonstrates significant activity at several serotonin receptor subtypes:
-
5-HT1A Receptor Partial Agonism: this compound acts as a partial agonist at 5-HT1A receptors.[4][5] These receptors are also coupled to Gi proteins and their activation typically leads to neuronal inhibition.[1] The partial agonism of this compound at these receptors may contribute to its mood-modulating effects.[11]
-
5-HT2A and 5-HT2B Receptor Antagonism: this compound functions as an antagonist at 5-HT2A and 5-HT2B receptors.[4][5] 5-HT2B receptors are coupled to Gq proteins, and their activation stimulates the phospholipase C (PLC) pathway.[3] Antagonism at these receptors can influence a variety of physiological processes, including smooth muscle contraction and platelet aggregation.[12]
Quantitative Data: Receptor Binding Affinities
The following tables summarize the receptor binding affinities (Ki) and functional potencies (IC50/EC50) of this compound and a comparison with its stereoisomer, yohimbine. Lower Ki values indicate higher binding affinity.
Table 1: this compound Hydrochloride Receptor Binding Profile
| Receptor Subtype | Action | Ki (nM) | IC50 (µM) |
| Adrenergic Receptors | |||
| α2 | Antagonist | 12[1][2] | |
| α2A | Antagonist | 1.4[2] | |
| α2B | Antagonist | 7.1[2] | |
| α2C | Antagonist | 0.88[2] | |
| Serotonin Receptors | |||
| 5-HT1A | Partial Agonist | 52[2] | 1.3[1] |
| 5-HT2B | Antagonist | 14.3[1] |
Table 2: Comparative Receptor Binding Affinities (Ki, nM) of this compound and Yohimbine
| Receptor Subtype | This compound (nM) | Yohimbine (nM) |
| Adrenergic Receptors | ||
| α2A | 1.4[2] | - |
| α2B | 7.1[2] | - |
| α2C | 0.88[2] | - |
| Serotonin Receptors | ||
| 5-HT1A | 52[2] | 74[2] |
| 5-HT2 | ~79.4 (pKB 7.1)[2] | ~50.1 (pKB 7.3)[2] |
| Dopamine Receptors | ||
| D2 | High (in-silico)[2] | Moderate[2] |
| D3 | - | Weak[2] |
Note: Direct comparative studies providing Ki values for all receptors for both compounds from the same experiment are limited. The data presented is a synthesis from multiple sources.
Pharmacokinetics
Comprehensive human pharmacokinetic data for this compound hydrochloride is limited. Preliminary data suggests it may have a longer elimination half-life than yohimbine, which could lead to more sustained effects.[13] However, detailed studies on its absorption, distribution, metabolism, and excretion (ADME) in humans are lacking and represent a significant research gap.[13]
Signaling Pathways
The following diagrams illustrate the primary signaling pathways modulated by this compound hydrochloride.
Caption: α2-Adrenergic Receptor Signaling Pathway Antagonized by this compound.
Caption: Serotonergic Signaling Pathways Modulated by this compound.
Experimental Protocols
Radioligand Binding Assay for α2-Adrenergic Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for α2-adrenergic receptors using [³H]-Rauwolscine.
Materials:
-
Receptor Source: Cell membranes from tissues (e.g., rat cerebral cortex) or cell lines expressing α2-adrenergic receptors.
-
Radioligand: [³H]-Rauwolscine.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding (NSB) Determinator: A high concentration of a non-labeled α2-adrenergic ligand (e.g., 10 µM phentolamine).
-
Test Compound: Serial dilutions of the compound of interest.
-
96-well microplates, glass fiber filters, cell harvester, and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in lysis buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding: NSB determinator.
-
Competition: Test compound dilutions.
-
-
Add a fixed concentration of [³H]-Rauwolscine to all wells.
-
Add the membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Functional Assay: GTPγS Binding Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.
Materials:
-
Receptor-expressing membranes.
-
[³⁵S]GTPγS.
-
Assay Buffer: Typically contains HEPES, MgCl₂, NaCl, and GDP.
-
Agonist and antagonist compounds.
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Procedure:
-
Membrane and Reagent Preparation: Prepare membranes as in the radioligand binding assay. Prepare assay buffer with a fixed concentration of GDP.
-
Assay Setup: In a microplate, add membranes, test compounds (agonist or antagonist), and assay buffer.
-
Initiation: Add [³⁵S]GTPγS to all wells to start the reaction.
-
Incubation: Incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination: For filtration assays, terminate by rapid filtration. For SPA, the reaction proceeds until measurement.
-
Detection: Measure the amount of [³⁵S]GTPγS bound to the G-proteins using a scintillation counter.
-
Data Analysis: Plot the stimulated binding against the log concentration of the agonist to determine EC50 and Emax values. For antagonists, co-incubate with a fixed concentration of agonist to determine the IC50 and subsequently the Kb.
Preclinical and Clinical Findings
Preclinical Data
-
Food Intake: In studies with genetically obese (ob/ob) and lean mice, this compound significantly reduced food intake, with the obese mice showing greater sensitivity to this anorectic effect.[4]
-
Cardiovascular Effects: In anesthetized rats, intravenous administration of this compound has been shown to lower blood pressure.[14]
Clinical Data
-
Athletic Performance: Clinical studies on the effects of acute this compound supplementation on athletic performance have yielded mixed results. Some studies suggest it may have ergogenic effects on reaction time, while others have found no significant impact on strength, power, or anaerobic performance.[7][15][16]
-
Lipolysis: A dietary supplement containing this compound was found to stimulate lipolysis and increase metabolic rate in young men and women.[5] However, studies specifically isolating the effects of this compound on lipolysis in humans are needed.
-
Safety and Tolerability: There is a lack of comprehensive clinical studies on the safety and efficacy of this compound.[16] Due to its sympathomimetic effects, potential side effects may include increased heart rate and blood pressure.[10]
Conclusion
This compound hydrochloride is a potent and selective α2-adrenergic receptor antagonist with a complex pharmacological profile that also includes interactions with serotonin receptors. Its ability to increase synaptic norepinephrine levels underlies its potential applications in areas such as weight management and performance enhancement. However, a significant gap remains in the understanding of its human pharmacokinetics and a comprehensive clinical safety profile. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and related compounds. Future investigations should focus on well-controlled clinical trials to fully elucidate its therapeutic potential and establish safe-use guidelines.
References
- 1. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Finished Dietary Supplement Stimulates Lipolysis and Metabolic Rate in Young Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. Endocytosis and signaling of 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. varionlife.com [varionlife.com]
- 10. Coupling of the alpha 2A-adrenergic receptor to multiple G-proteins. A simple approach for estimating receptor-G-protein coupling efficiency in a transient expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signal Transduction Mechanism for Serotonin 5-HT2B Receptor-Mediated DNA Synthesis and Proliferation in Primary Cultures of Adult Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A study of the selectivity and potency of this compound, RX 781094 and RS 21361 as antagonists of alpha-1 and alpha-2 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. This compound - NutraPedia [nutrahacker.com]
- 15. Serotonin - Wikipedia [en.wikipedia.org]
- 16. This compound and Rauwolfia: Read your label carefully [opss.org]
Foundational Research on Rauwolscine's Physiological Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rauwolscine, also known as α-yohimbine, is a diastereoisomer of yohimbine and a naturally occurring alkaloid found in plants of the Rauvolfia and Pausinystalia genera. It is a potent and selective α2-adrenergic receptor antagonist with additional affinities for various serotonin receptor subtypes. This technical guide provides an in-depth overview of the foundational research on this compound's physiological effects, focusing on its receptor binding profile, the signaling pathways it modulates, and detailed experimental protocols for its study. The information is presented to support further research and development in pharmacology and therapeutics.
Receptor Binding Affinity of this compound
This compound's primary mechanism of action is its high-affinity antagonism of α2-adrenergic receptors.[1] It also interacts with a range of serotonin (5-HT) receptors and has been investigated for its affinity to dopamine receptors. The following table summarizes the binding affinities (Ki) of this compound for various neurotransmitter receptors, compiled from foundational radioligand binding studies.
| Receptor Family | Receptor Subtype | Species | Ki (nM) | Reference |
| Adrenergic | α2 | - | 12 | |
| α2A | Human | 3.5 | [1] | |
| α2B | Human | 0.37 | [1] | |
| α2C | Human | 0.13 | [1] | |
| α2D | Rat | 19 | [2] | |
| Serotonin | 5-HT1A | Human | 158 | |
| 5-HT2B | Human | 14.3 | [1] | |
| Dopamine | D2 | - | -9.6 kcal/mol (Binding Affinity) | [3] |
Signaling Pathways Modulated by this compound
This compound exerts its physiological effects by modulating multiple intracellular signaling cascades. Its interactions with α2-adrenergic and serotonin receptors are of primary importance.
α2-Adrenergic Receptor Antagonism
As a potent antagonist of α2-adrenergic receptors, this compound blocks the inhibitory effects of endogenous catecholamines like norepinephrine and epinephrine. These receptors are coupled to inhibitory G-proteins (Gi/Go).[4][5][6] By blocking these receptors, this compound prevents the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This disinhibition enhances downstream signaling pathways typically activated by cAMP, such as those involved in lipolysis and neurotransmitter release.
Serotonin Receptor Modulation
This compound also exhibits a complex interaction with serotonin receptors, acting as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.
As a partial agonist of 5-HT1A receptors, this compound can modulate the activity of adenylyl cyclase.[7][8][9] Depending on the cellular context, 5-HT1A receptor activation can either inhibit or, in some cases, stimulate cAMP production.[10][11] This dual activity contributes to its complex pharmacological profile.
As an antagonist of 5-HT2A and 5-HT2B receptors, this compound blocks serotonin-mediated activation of the phospholipase C (PLC) pathway.[12][13][14] This prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), thereby inhibiting downstream signaling events such as calcium mobilization and protein kinase C (PKC) activation.[15][16]
Experimental Protocols
[3H]-Rauwolscine Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for α2-adrenergic receptors using [3H]-Rauwolscine.
Materials:
-
Radioligand: [3H]-Rauwolscine
-
Receptor Source: Cell membranes from tissue (e.g., rat cerebral cortex) or cultured cells expressing α2-adrenergic receptors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding (NSB) Determinator: 10 µM phentolamine or another suitable unlabeled ligand.
-
Test Compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., GF/C)
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer. Centrifuge at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer (for Total Binding) OR 50 µL of NSB Determinator (for Non-Specific Binding) OR 50 µL of test compound dilution.
-
50 µL of [3H]-Rauwolscine (at a concentration near its Kd, e.g., 2-5 nM).
-
150 µL of diluted membrane preparation (typically 50-120 µg protein/well for tissue).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound and convert it to a Ki value using the Cheng-Prusoff equation.
In Vivo Administration in Rodent Models
The following are general protocols for the administration of this compound in rats for studying its physiological effects, such as changes in blood pressure.
Vehicle Preparation: this compound hydrochloride can be dissolved in sterile saline (0.9% NaCl) or water. For less soluble forms, a vehicle such as a small percentage of DMSO or Tween 80 in saline may be used, though it is crucial to run appropriate vehicle controls.
Administration Routes and Dosages:
-
Intravenous (i.v.) Injection:
-
Intraperitoneal (i.p.) Injection:
-
Procedure: Injected into the lower abdominal quadrant.
-
Dosage: Dosages in the range of 0.5 mg/kg have been used in studies on tumor growth in mice.[18]
-
-
Subcutaneous (s.c.) Injection:
-
Procedure: Injected into the loose skin over the back, between the shoulder blades.
-
In Vivo Blood Pressure Measurement Workflow: A common method for assessing the cardiovascular effects of this compound is through direct blood pressure measurement in anesthetized rats.
Conclusion
This compound is a valuable pharmacological tool with a well-defined primary mechanism of action as a potent α2-adrenergic receptor antagonist. Its interactions with serotonin receptors add complexity to its physiological effects. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals. Further investigation into the nuanced effects of its multi-receptor activity will continue to be a promising area of research.
References
- 1. This compound hydrochloride | Adrenergic Receptor | TargetMol [targetmol.com]
- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]
- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Neurotransmitter Action: G-Protein-Coupled Receptors – Foundations of Neuroscience [openbooks.lib.msu.edu]
- 7. Partial agonist properties of this compound and yohimbine for the inhibition of adenylyl cyclase by recombinant human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are 5-HT1A receptor partial agonists and how do they work? [synapse.patsnap.com]
- 9. What are 5-HT1 receptor partial agonists and how do they work? [synapse.patsnap.com]
- 10. 5HT1A receptor agonist differentially increases cyclic AMP concentration in intact and lesioned goldfish retina. In vitro inhibition of outgrowth by forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serotonin 5-HT1A receptor activation increases cyclic AMP formation in the rat hippocampus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are 5-HT2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 13. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The 5-HT and PLC Signaling Pathways Regulate the Secretion of IL-1β, TNF-α and BDNF from NG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Yohimbine diastereoisomers: cardiovascular effects after central and peripheral application in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: Quantification of Rauwolscine in Plasma using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauwolscine, also known as alpha-yohimbine, is a diastereoisomer of yohimbine and an indole alkaloid found in plants of the Rauwolfia and Pausinystalia genera.[1] It is a potent alpha-2 adrenergic receptor antagonist and is often used in dietary supplements for fat loss and as a stimulant.[1] Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This application note provides a detailed protocol for the quantification of this compound in plasma using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), a highly sensitive and selective analytical technique.
Experimental Protocols
This section details the necessary materials, reagents, and step-by-step procedures for the quantification of this compound in plasma.
Materials and Reagents
-
This compound hydrochloride (Reference Standard)
-
Internal Standard (IS) (e.g., Yohimbine hydrochloride or a stable isotope-labeled this compound)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
-
Pipettes and tips
-
Microcentrifuge tubes
-
Centrifuge
-
Vortex mixer
-
HPLC vials
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules like this compound from plasma samples.[2][3]
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.[3]
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 300 µL of cold acetonitrile (containing the internal standard at a known concentration).[3] The use of a 3:1 ratio of organic solvent to plasma is a common practice.[3]
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the mixture at 12,000 g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
HPLC-MS Analysis
The following are the recommended starting conditions for the HPLC-MS analysis. Optimization may be required based on the specific instrumentation used.
Table 1: HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, linear gradient to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined by infusing a standard solution of this compound |
| Product Ion (m/z) | To be determined by fragmenting the precursor ion |
| Collision Energy | To be optimized for the specific instrument and compound |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
Method Validation
The analytical method should be validated according to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[5][6] Key validation parameters are summarized below.
Table 3: Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is constructed using a series of standards. | Correlation coefficient (r²) ≥ 0.99 |
| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. Assessed at low, medium, and high QC levels. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ) |
| Accuracy | The closeness of the mean test results obtained by the method to the true value. Assessed at low, medium, and high QC levels. | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent and reproducible |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Consistent and reproducible |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration |
Data Presentation
The quantitative data obtained from the analysis should be summarized in a clear and structured format for easy interpretation and comparison.
Table 4: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.052 |
| 5 | 0.255 |
| 10 | 0.510 |
| 50 | 2.530 |
| 100 | 5.080 |
| 500 | 25.450 |
| 1000 | 50.980 |
Table 5: Example Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) ± SD (n=6) | Precision (%RSD) | Accuracy (%) |
| LLOQ | 1 | 1.05 ± 0.12 | 11.4 | 105.0 |
| Low | 3 | 2.91 ± 0.25 | 8.6 | 97.0 |
| Medium | 75 | 78.3 ± 5.5 | 7.0 | 104.4 |
| High | 750 | 735.0 ± 44.1 | 6.0 | 98.0 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in plasma.
References
- 1. This compound and Rauwolfia: Read your label carefully [opss.org]
- 2. Development and Validation of a UHPLC–MS/MS Method for the Quantification of a Novel PYGB Inhibitor in Plasma: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of 12 anti-obesity drugs in human plasma by a 96-well protein precipitation plate using HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a UHPLC–MS/MS Method for Quantitation of Almonertinib in Rat Plasma: Application to an in vivo Interaction Study Between Paxlovid and Almonertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a UHPLC-MS/MS method for the quantitative analysis of trans-ISRIB in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Cell-Based Assay for Rauwolscine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauwolscine, also known as α-yohimbine, is a potent and selective antagonist of α2-adrenergic receptors.[1][2] These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are primarily coupled to the Gαi subunit.[3] Activation of Gαi-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[4][5] As an antagonist, this compound blocks the action of α2-adrenergic agonists, thereby preventing the agonist-induced decrease in cAMP levels.[6]
These application notes provide a comprehensive guide for developing and implementing a robust cell-based assay to quantify the antagonist activity of this compound on α2-adrenergic receptors. The primary method detailed is a functional assay measuring changes in intracellular cAMP levels. An alternative reporter gene assay is also described. These protocols are designed for researchers in academic and industrial settings engaged in drug discovery and pharmacological research.
Signaling Pathway of this compound at the α2-Adrenergic Receptor
This compound exerts its effects by competitively binding to the α2-adrenergic receptor, thereby blocking the binding of endogenous agonists like norepinephrine or synthetic agonists. This action inhibits the Gαi-mediated signaling cascade.
Caption: this compound blocks agonist binding to the α2-adrenergic receptor, preventing Gαi-mediated inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP.
Experimental Workflow for Assessing this compound Activity
A systematic workflow is essential for accurately determining the antagonist potency of this compound. This involves initial cytotoxicity assessment, followed by the primary functional assay to determine the half-maximal inhibitory concentration (IC50).
Caption: The experimental workflow for characterizing this compound's antagonist activity, from cell culture to data analysis.
I. Cell Viability Assay (MTS Assay)
Objective: To determine the concentration range of this compound that is non-toxic to the cells used in the functional assay. This is a critical control to ensure that the observed effects are due to receptor antagonism and not cell death.
Materials:
-
CHO-K1 cells stably expressing the human α2A-adrenergic receptor
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418)
-
96-well clear-bottom cell culture plates
-
This compound hydrochloride
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Seed CHO-K1-α2A cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare a 2X serial dilution of this compound in assay buffer (e.g., HBSS with 20 mM HEPES) ranging from a high concentration (e.g., 1 mM) down to a low concentration (e.g., 10 nM). Include a vehicle control (assay buffer only).
-
Remove the growth medium from the cells and add 100 µL of the this compound dilutions.
-
Incubate for the same duration as the planned functional assay (e.g., 30 minutes).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Data Presentation:
| This compound Concentration (µM) | Absorbance (490 nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 ± 0.05 | 100 |
| 0.1 | 1.23 ± 0.06 | 98.4 |
| 1 | 1.21 ± 0.04 | 96.8 |
| 10 | 1.19 ± 0.05 | 95.2 |
| 100 | 0.85 ± 0.07 | 68.0 |
| 1000 | 0.20 ± 0.03 | 16.0 |
II. cAMP Inhibition Assay for this compound IC50 Determination
Objective: To quantify the antagonist activity of this compound by measuring its ability to reverse the agonist-induced inhibition of cAMP production.
Materials:
-
CHO-K1 cells stably expressing the human α2A-adrenergic receptor
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX, a phosphodiesterase inhibitor)
-
α2-adrenergic agonist (e.g., UK 14,304 or Clonidine)
-
Forskolin (to stimulate adenylyl cyclase and establish a detectable baseline of cAMP)
-
This compound hydrochloride
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits)
-
384-well white opaque assay plates
-
Plate reader compatible with the chosen cAMP assay kit
Protocol:
Part A: Determination of Agonist EC80
-
Seed CHO-K1-α2A cells in a 384-well plate at an optimized density (e.g., 5,000 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a serial dilution of the α2-agonist in assay buffer.
-
Gently remove the culture medium and add 10 µL of the agonist dilutions to the cells.
-
Add 10 µL of a fixed, sub-maximal concentration of forskolin (e.g., 1 µM) to all wells. This will stimulate cAMP production, which will then be inhibited by the agonist.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Plot the cAMP concentration against the agonist concentration and determine the EC50 and EC80 values from the dose-response curve.
Part B: this compound Antagonist Assay
-
Seed and culture the cells as described in Part A.
-
Prepare a serial dilution of this compound in assay buffer.
-
Remove the culture medium and add 5 µL of the this compound dilutions to the cells. Include a vehicle control.
-
Incubate for 15-30 minutes at room temperature (pre-incubation).
-
Add 5 µL of the α2-agonist at its predetermined EC80 concentration to all wells except the control wells (which receive assay buffer).
-
Add 10 µL of forskolin (at the same concentration as in Part A) to all wells.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol.
Data Presentation:
Agonist (UK 14,304) Dose-Response
| UK 14,304 Conc. (nM) | cAMP Level (nM) | % Inhibition |
|---|---|---|
| 0 | 20.5 ± 1.5 | 0 |
| 0.01 | 18.2 ± 1.2 | 11.2 |
| 0.1 | 12.1 ± 0.9 | 41.0 |
| 1 | 5.3 ± 0.5 | 74.1 |
| 10 | 2.1 ± 0.3 | 90.0 |
| 100 | 1.9 ± 0.2 | 90.7 |
| 1000 | 1.8 ± 0.2 | 91.2 |
EC50 and EC80 values are calculated from this data.
This compound IC50 Determination
| This compound Conc. (nM) | cAMP Level (nM) | % Reversal of Inhibition |
|---|---|---|
| 0 (No Agonist) | 20.5 ± 1.5 | 100 |
| 0 (EC80 Agonist) | 4.2 ± 0.4 | 0 |
| 0.1 | 4.5 ± 0.3 | 1.8 |
| 1 | 8.9 ± 0.7 | 28.8 |
| 10 | 15.8 ± 1.1 | 71.2 |
| 100 | 19.9 ± 1.3 | 96.3 |
| 1000 | 20.1 ± 1.4 | 97.5 |
The IC50 value for this compound is determined by fitting this data to a four-parameter logistic equation.
III. Alternative Assay: CRE-Luciferase Reporter Gene Assay
Objective: To provide an alternative functional assay for this compound's antagonist activity by measuring the transcriptional response downstream of cAMP signaling. A cAMP response element (CRE) is a DNA sequence that binds transcription factors activated by cAMP. A reporter gene (e.g., luciferase) under the control of a CRE promoter will be expressed at levels proportional to the intracellular cAMP concentration.
Materials:
-
HEK293 cells
-
Expression vector for human α2A-adrenergic receptor
-
CRE-luciferase reporter vector
-
Transfection reagent
-
96-well white opaque cell culture plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Co-transfect HEK293 cells with the α2A-adrenergic receptor expression vector and the CRE-luciferase reporter vector.
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
Allow cells to attach and recover for another 24 hours.
-
The antagonist assay is then performed similarly to the cAMP assay:
-
Pre-incubate cells with serial dilutions of this compound.
-
Stimulate with an α2-agonist at its EC80 (determined in a separate experiment using this reporter assay) in the presence of forskolin.
-
-
Incubate for 4-6 hours to allow for transcription and translation of the luciferase reporter.
-
Add the luciferase assay reagent to lyse the cells and provide the substrate for the luciferase enzyme.
-
Measure luminescence using a luminometer.
Data Presentation:
| This compound Conc. (nM) | Luminescence (RLU) | % Reversal of Inhibition |
| 0 (No Agonist) | 1,500,000 | 100 |
| 0 (EC80 Agonist) | 350,000 | 0 |
| 0.1 | 375,000 | 2.2 |
| 1 | 650,000 | 26.1 |
| 10 | 1,100,000 | 65.2 |
| 100 | 1,450,000 | 95.7 |
| 1000 | 1,480,000 | 98.3 |
Decision Logic for Assay Selection
The choice between a direct cAMP measurement and a reporter gene assay depends on the specific research goals and available resources.
Caption: A decision tree to guide the selection of the most appropriate assay for studying this compound's activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Receptor antagonist - Wikipedia [en.wikipedia.org]
In Vivo Experimental Design for Rauwolscine Studies in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauwolscine, also known as alpha-yohimbine, is a diastereoisomer of yohimbine and acts as a potent and selective antagonist of α2-adrenergic receptors. It also exhibits affinity for various serotonin receptor subtypes, acting as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[1][2] This complex pharmacology makes this compound a compound of interest for investigating its effects on the central nervous system and metabolism. In rodent models, this compound has been studied for its potential effects on anxiety, depression, cognitive function, and metabolic parameters such as food intake and fat loss.[3]
These application notes provide a comprehensive guide to designing and conducting in vivo experiments with this compound in rodents. The protocols detailed below are designed to ensure robust and reproducible data collection for assessing the behavioral, physiological, and neurochemical effects of this compound.
I. General Considerations for In Vivo Studies
Animal Models
The most commonly used rodent models for neuropharmacological and metabolic studies are mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar). The choice of species and strain should be based on the specific research question, as there can be significant inter-strain variability in behavioral and physiological responses.
Drug Preparation and Administration
This compound hydrochloride is soluble in water and dimethyl sulfoxide (DMSO).[3] For in vivo administration, it is typically dissolved in sterile saline or a vehicle containing a small percentage of DMSO to ensure solubility.
-
Routes of Administration:
-
Intraperitoneal (i.p.) injection: A common and reliable method for systemic administration.
-
Oral gavage (p.o.): Suitable for assessing the effects of oral administration.
-
Subcutaneous (s.c.) injection: Provides a slower absorption rate compared to i.p. injection.
-
Intravenous (i.v.) infusion: Allows for precise control over blood concentrations.[4]
-
-
Dosage: The appropriate dose range for this compound in rodents can vary depending on the research question and the specific animal model. Published studies have used doses ranging from 0.5 mg/kg to 10 mg/kg.[5][6] It is crucial to perform a dose-response study to determine the optimal dose for the desired effect.
Experimental Controls
-
Vehicle Control: A control group receiving the vehicle solution (without this compound) is essential to account for any effects of the solvent or the administration procedure itself.
-
Positive Control: Depending on the hypothesis, a positive control group treated with a compound known to produce the expected effect (e.g., a known anxiogenic or antidepressant) can be included to validate the experimental model.
II. Experimental Protocols
Behavioral Assessment
The Open Field Test is used to assess general locomotor activity and anxiety-like behavior.[7]
Protocol:
-
Apparatus: A square or circular arena (e.g., 40 x 40 cm for mice, 100 x 100 cm for rats) with walls high enough to prevent escape. The arena is typically made of a non-reflective material and can be divided into a central and a peripheral zone.
-
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the test.
-
Administer this compound or vehicle at the predetermined time before the test.
-
Gently place the animal in the center of the arena.
-
Record the animal's activity for a set duration (typically 5-30 minutes) using an automated tracking system or by manual scoring.
-
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Rearing frequency (vertical activity).
-
Grooming and defecation instances.
-
The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[8]
Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm) with two open arms and two closed arms of equal size.
-
Procedure:
-
Habituate the animals to the testing room.
-
Administer this compound or vehicle.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session for later analysis.
-
-
Parameters Measured:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Total arm entries.
-
Risk assessment behaviors (e.g., head dips, stretched-attend postures).
-
The Forced Swim Test is a common model to screen for antidepressant-like activity by assessing the animal's immobility in an inescapable water-filled cylinder.[1][9]
Protocol:
-
Apparatus: A transparent cylinder (e.g., 25 cm height, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or hind limbs.
-
Procedure:
-
Pre-test (Day 1): Place the animal in the cylinder for a 15-minute session.
-
Test (Day 2): 24 hours after the pre-test, administer this compound or vehicle. After a predetermined pretreatment time, place the animal back in the cylinder for a 5-6 minute session.
-
Record the session for scoring.
-
-
Parameters Measured:
-
Duration of immobility (floating with minimal movements to keep the head above water).
-
Latency to the first bout of immobility.
-
The Tail Suspension Test is another widely used model for screening antidepressant-like effects, based on the principle of learned helplessness.[10]
Protocol:
-
Apparatus: A suspension bar or a ledge from which the mouse can be suspended by its tail.
-
Procedure:
-
Administer this compound or vehicle.
-
Securely attach the mouse's tail to the suspension bar with adhesive tape, approximately 1-2 cm from the tip.
-
Suspend the mouse so that it hangs freely.
-
Record the session for a 6-minute duration.
-
-
Parameters Measured:
-
Total duration of immobility.
-
Physiological Assessment
This compound's interaction with adrenergic receptors can significantly impact cardiovascular function.[4][5]
Protocol:
-
Method: Telemetry is the gold standard for continuous and stress-free monitoring of blood pressure and heart rate in conscious, freely moving rodents. Alternatively, non-invasive tail-cuff systems can be used, but these can induce stress. For acute studies in anesthetized animals, direct arterial cannulation can be employed.[11][12]
-
Procedure:
-
Surgically implant the telemetry transmitter or prepare the animal for tail-cuff or direct measurement.
-
Allow for a recovery period after surgery.
-
Establish a stable baseline reading.
-
Administer this compound or vehicle and record cardiovascular parameters continuously or at set intervals.
-
-
Parameters Measured:
-
Systolic and diastolic blood pressure (mmHg).
-
Mean arterial pressure (MAP) (mmHg).
-
Heart rate (beats per minute, BPM).
-
Neurochemical Assessment
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[13][14][15]
Protocol:
-
Procedure:
-
Surgically implant a microdialysis guide cannula into the target brain region (e.g., prefrontal cortex, nucleus accumbens).
-
Allow for a post-operative recovery period.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
Administer this compound or vehicle and continue collecting samples.
-
Analyze the dialysate samples for neurotransmitter content (e.g., dopamine, norepinephrine) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Parameters Measured:
-
Basal extracellular levels of neurotransmitters.
-
Percentage change in neurotransmitter levels from baseline following drug administration.
-
III. Data Presentation
Quantitative data from the described experiments should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Effects of this compound on Locomotor Activity in the Open Field Test (OFT) in Mice
| Treatment Group (Dose, i.p.) | Total Distance Traveled (cm) | Time in Center (s) | Rearing Frequency |
| Vehicle (Saline) | Data | Data | Data |
| This compound (1 mg/kg) | Data | Data | Data |
| This compound (3 mg/kg) | Data | Data | Data |
| This compound (10 mg/kg) | Data | Data | Data |
Table 2: Effects of this compound on Anxiety-Like Behavior in the Elevated Plus Maze (EPM) in Rats
| Treatment Group (Dose, i.p.) | % Time in Open Arms | Open Arm Entries | Closed Arm Entries |
| Vehicle (Saline) | Data | Data | Data |
| This compound (1 mg/kg) | Data | Data | Data |
| This compound (3 mg/kg) | Data | Data | Data |
| This compound (10 mg/kg) | Data | Data | Data |
Table 3: Effects of this compound on Depression-Like Behavior in the Forced Swim Test (FST) in Mice
| Treatment Group (Dose, i.p.) | Immobility Time (s) | Latency to Immobility (s) |
| Vehicle (Saline) | Data | Data |
| This compound (1 mg/kg) | Data | Data |
| This compound (3 mg/kg) | Data | Data |
| This compound (10 mg/kg) | Data | Data |
Table 4: Effects of Intravenous this compound on Cardiovascular Parameters in Anesthetized Rats
| Treatment | Mean Arterial Pressure (mmHg) | Heart Rate (BPM) |
| Baseline | Data | Data |
| This compound (cumulative doses) | Data | Data |
Note: The tables above are templates. Actual data needs to be obtained from specific experimental studies. A study in anesthetized rats showed that intravenous infusions of this compound caused a decrease in mean arterial pressure and heart rate.[4] In conscious rats, intraventricular injection of this compound (20 µg) led to an increase in blood pressure and heart rate.[16]
Table 5: Effects of this compound on Food Intake in Mice
| Treatment Group (Dose) | 3-hour Food Intake (g) | 6-hour Food Intake (g) |
| Vehicle | Data | Data |
| This compound | Data | Data |
Note: A study in both genetically obese (ob/ob) and lean mice demonstrated that this compound significantly reduced 3- and 6-hour food intake.[5]
Table 6: Effects of this compound on Extracellular Neurotransmitter Levels in the Rat Prefrontal Cortex (Hypothetical Data)
| Treatment Group (Dose, i.p.) | % Change in Dopamine from Baseline | % Change in Norepinephrine from Baseline |
| Vehicle (Saline) | Data | Data |
| This compound (1 mg/kg) | Data | Data |
| This compound (3 mg/kg) | Data | Data |
| This compound (10 mg/kg) | Data | Data |
IV. Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound's primary mechanism of action is the blockade of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to Gi proteins. Antagonism of these receptors leads to an increase in cyclic adenosine monophosphate (cAMP) levels.[4][17] this compound also interacts with serotonin receptors, exhibiting partial agonism at 5-HT1A receptors (coupled to Gi, leading to decreased cAMP) and antagonism at 5-HT2A and 5-HT2B receptors (coupled to Gq, leading to activation of the phospholipase C pathway).[1][2][18][19][20]
Caption: Signaling pathways modulated by this compound.
Experimental Workflow
A typical workflow for an in vivo this compound study in rodents involves several key stages, from animal preparation to data analysis.
Caption: General experimental workflow for this compound studies.
V. Conclusion
The protocols and guidelines presented here provide a framework for the in vivo investigation of this compound in rodent models. Careful experimental design, including appropriate controls, dose-response studies, and a battery of relevant behavioral and physiological tests, is crucial for obtaining reliable and meaningful data. The multifaceted pharmacology of this compound necessitates a comprehensive approach to fully elucidate its effects on the central nervous system and peripheral physiology. Further research is warranted to provide more detailed quantitative data on the dose-dependent effects of this compound in various behavioral and neurochemical paradigms.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The open field assay is influenced by room... | F1000Research [f1000research.com]
- 4. researchgate.net [researchgate.net]
- 5. Yohimbine and this compound reduce food intake of genetically obese (obob) and lean mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the selectivity and potency of this compound, RX 781094 and RS 21361 as antagonists of alpha-1 and alpha-2 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spatiotemporal properties of locomotor activity after administration of central nervous stimulants and sedatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vivo microdialysis shows differential effects of prenatal protein malnutrition and stress on norepinephrine, dopamine, and serotonin levels in rat orbital frontal cortex [pubmed.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. youtube.com [youtube.com]
- 15. Increased dopamine and norepinephrine release in medial prefrontal cortex induced by acute and chronic stress: effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Locomotor Activity in Mice During Chronic Treatment With Caffeine and Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. conductscience.com [conductscience.com]
- 20. Anxiogenic stimuli in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Radiolabeled Rauwolscine Binding Studies: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for conducting radiolabeled rauwolscine binding studies. This compound, a potent and selective antagonist of α2-adrenergic receptors, is a critical tool for characterizing these receptors and screening for novel adrenergic ligands. The following protocols detail the necessary steps for membrane preparation, saturation binding assays to determine receptor density (Bmax) and ligand affinity (Kd), and competition binding assays to determine the inhibitory constant (Ki) of test compounds.
Principle of Radioligand Binding
Radioligand binding assays are a fundamental technique in pharmacology to quantify the interaction between a ligand and a receptor.[1][2] These assays utilize a radiolabeled ligand (e.g., [³H]-Rauwolscine) that binds with high affinity and specificity to the target receptor. The binding can be measured by separating the bound radioligand from the free (unbound) radioligand and quantifying the radioactivity.
There are three primary types of radioligand binding experiments:
-
Saturation Assays: These are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity.[3] This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.
-
Competition Assays: These assays measure the affinity of an unlabeled test compound for the receptor by its ability to compete with a fixed concentration of the radiolabeled ligand.[1][3] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can be converted to the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.
-
Kinetic Assays: These experiments determine the association (kon) and dissociation (koff) rate constants of the radioligand.
This protocol will focus on saturation and competition binding assays.
Materials and Reagents
-
Receptor Source: Cell membranes from tissues (e.g., rat cerebral cortex) or cultured cells expressing α2-adrenergic receptors.[1]
-
Radioligand: [³H]-Rauwolscine.
-
Unlabeled Ligand: this compound or other appropriate α2-adrenergic ligands for control experiments.
-
Non-Specific Binding (NSB) Determinator: A high concentration of a suitable unlabeled ligand, such as 10 µM phentolamine or 1 µM (-)-epinephrine, to saturate the receptors and measure non-specific binding.[4]
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.[5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Fluid.
-
Glass fiber filters (e.g., GF/C).
-
Cell harvester and scintillation counter.
-
Protein assay kit (e.g., BCA assay).
Experimental Protocols
Membrane Preparation
Proper preparation of cell membranes is crucial for a successful binding assay. Both tissues and cultured cells can be used as a receptor source.[6]
Protocol:
-
Homogenize the tissue or cell pellet in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[7]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.[7]
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 20,000 x g for 10-20 minutes at 4°C) to pellet the membranes.[7]
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold lysis buffer.
-
Repeat the high-speed centrifugation step.[1]
-
Resuspend the final pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[1]
-
Store the membrane aliquots at -80°C until use.[1]
Saturation Binding Assay
This assay determines the Kd and Bmax of [³H]-Rauwolscine for the α2-adrenergic receptor.
Protocol:
-
Prepare serial dilutions of [³H]-Rauwolscine in the assay buffer. A typical concentration range would be 0.1 to 20 nM, spanning below and above the expected Kd.
-
Set up the assay in triplicate in a 96-well plate with a final volume of 250 µL per well.[7]
-
Total Binding Wells: Add 50 µL of [³H]-Rauwolscine dilution, 50 µL of assay buffer, and 150 µL of the membrane preparation (typically 10-50 µg of protein per well).[1]
-
Non-Specific Binding (NSB) Wells: Add 50 µL of [³H]-Rauwolscine dilution, 50 µL of the NSB determinator (e.g., 10 µM phentolamine), and 150 µL of the membrane preparation.
-
Incubate the plate at a specific temperature (e.g., 25°C, 30°C, or 37°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).[8]
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat using a cell harvester.[1]
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[1]
-
Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
Competition Binding Assay
This assay determines the Ki of a test compound for the α2-adrenergic receptor.
Protocol:
-
Prepare serial dilutions of the unlabeled test compound in the assay buffer. A range of 10-12 concentrations covering 5 log units is recommended.[1]
-
Set up the assay in triplicate in a 96-well plate with a final volume of 250 µL per well.
-
Total Binding Wells: Add 50 µL of a fixed concentration of [³H]-Rauwolscine (typically at or near its Kd value), 50 µL of assay buffer, and 150 µL of the membrane preparation.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of [³H]-Rauwolscine, 50 µL of the NSB determinator, and 150 µL of the membrane preparation.
-
Competition Wells: Add 50 µL of [³H]-Rauwolscine, 50 µL of the test compound dilution, and 150 µL of the membrane preparation.
-
Incubate the plate, terminate the reaction, wash, and count the radioactivity as described in the saturation binding assay protocol.
Data Presentation and Analysis
Saturation Binding Data
Specific binding is calculated by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of unlabeled ligand).
Specific Binding = Total Binding - Non-Specific Binding
The specific binding data is then plotted against the concentration of [³H]-Rauwolscine. Non-linear regression analysis of this saturation curve will yield the Kd and Bmax values.
Table 1: Representative Saturation Binding Data
| [³H]-Rauwolscine (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 500 | 50 | 450 |
| 0.5 | 2000 | 250 | 1750 |
| 1.0 | 3500 | 500 | 3000 |
| 2.5 | 6000 | 1250 | 4750 |
| 5.0 | 8000 | 2500 | 5500 |
| 10.0 | 9000 | 5000 | 4000 |
| 20.0 | 9500 | 7500 | 2000 |
Note: The data in this table is for illustrative purposes only.
The results are typically reported as:
-
Kd: Equilibrium dissociation constant in nM. A lower Kd indicates higher affinity.
-
Bmax: Maximum number of binding sites, expressed as fmol/mg of protein.[3]
Competition Binding Data
The specific binding at each concentration of the test compound is calculated and then expressed as a percentage of the maximum specific binding (in the absence of the competitor).
% Specific Binding = (Specific Binding with Competitor / Maximum Specific Binding) x 100
A competition curve is generated by plotting the % specific binding against the log concentration of the test compound. Non-linear regression analysis of this sigmoidal curve will yield the IC50 value.
The IC50 is then converted to the Ki value using the Cheng-Prusoff equation :
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
Table 2: Representative Competition Binding Data
| Test Compound (log M) | % Specific Binding |
| -10 | 100 |
| -9.5 | 98 |
| -9.0 | 95 |
| -8.5 | 85 |
| -8.0 | 50 |
| -7.5 | 15 |
| -7.0 | 5 |
| -6.5 | 2 |
| -6.0 | 1 |
Note: The data in this table is for illustrative purposes only.
The primary result from this assay is the Ki value (in nM), which represents the affinity of the test compound for the receptor.
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. High affinity binding of 3H this compound and 3H RX781094 to alpha 2 adrenergic receptors and non-stereoselective sites in human and rabbit brain cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Characterization of [3H]this compound binding to alpha 2-adrenoceptor sites in the lumbar spinal cord of the cat: comparison to such binding sites in the cat frontal cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Rauwolscine in Herbal Supplements
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauwolscine, also known as alpha-yohimbine, is an indole alkaloid found in various plant species of the Rauwolfia and Pausinystalia genera. It is a diastereomer of yohimbine and is increasingly being included as an ingredient in herbal supplements, particularly those marketed for weight loss and enhanced athletic performance. This compound acts as an antagonist of alpha-2 adrenergic receptors.[1] Given its pharmacological activity, the accurate detection and quantification of this compound in complex herbal matrices are crucial for ensuring product quality, safety, and regulatory compliance.
These application notes provide detailed methodologies for the analysis of this compound in herbal supplements using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Data Presentation
The following tables summarize the quantitative data for the analytical methods described.
Table 1: HPLC Method Validation Parameters for this compound Analysis
| Parameter | Result |
| Linearity Range | 0.1 - 200 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.99[2] |
| Limit of Detection (LOD) | 0.03 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.1 µg/mL[2] |
| Accuracy (% Recovery) | 98.17 - 100.26% |
| Precision (% RSD) | ≤ 5% |
Table 2: LC-MS/MS Method Validation Parameters for this compound Analysis
| Parameter | Result |
| Linearity Range | 0.0 - 250.0 ng/mL[3] |
| Correlation Coefficient (r²) | 0.9993[3] |
| Limit of Detection (LOD) | Not explicitly stated, but LOQ is very low |
| Limit of Quantification (LOQ) | Average of 10 ng/g[3] |
| Accuracy (% Recovery) | 93.8 ± 6.65%[3] |
| Precision (% RSD) | < 1%[3] |
Table 3: HPTLC Method Validation Parameters for this compound Analysis
| Parameter | Result |
| Linearity Range | 125–1500 ng/band[4] |
| Correlation Coefficient (r²) | > 0.998[4][5] |
| Limit of Detection (LOD) | 39.68 ng/band[4] |
| Limit of Quantification (LOQ) | 120.24 ng/band |
| Accuracy (% Recovery) | 99.04 - 99.82%[5] |
| Precision (% RSD) | < 2%[5] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound in herbal supplements.
1. Sample Preparation and Extraction
-
Accurately weigh the powdered supplement material.
-
For solid samples, perform an extraction with methanol. A common procedure involves sonicating the sample in methanol for 10-30 minutes, followed by centrifugation.[2][6]
-
For liquid samples, dilute with an appropriate solvent (e.g., a mixture of water and acetonitrile).[2]
-
Filter the resulting extract through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution can be used. A typical mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1% trifluoroacetic acid) and an organic component (e.g., acetonitrile with 0.1% triethylamine). A common isocratic ratio is 35:65 (v/v) of acetonitrile:water with additives.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Injection Volume: 20 µL.
3. Preparation of Standards and Calibration
-
Prepare a stock solution of this compound reference standard in methanol.
-
Perform serial dilutions to create a series of calibration standards within the linear range (e.g., 0.1 to 500 µg/mL).[8]
-
Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.
4. Data Analysis
-
Integrate the peak corresponding to this compound in the sample chromatogram.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Quantification
This protocol provides a highly sensitive and selective method for the determination of this compound.
1. Sample Preparation and Extraction
-
Follow the same sample preparation and extraction procedure as described in the HPLC protocol. The use of an internal standard is highly recommended for LC-MS/MS analysis to improve accuracy.
2. LC-MS/MS Conditions
-
LC System: A UHPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[3]
-
Mobile Phase: A gradient elution is typically employed.
-
Gradient Program: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over the run time.[3]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MS/MS Detection: Monitor specific precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode.
3. Preparation of Standards and Calibration
-
Prepare calibration standards as described in the HPLC protocol, including the addition of the internal standard at a constant concentration to all standards and samples.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
4. Data Analysis
-
Calculate the peak area ratio of this compound to the internal standard in the sample chromatogram.
-
Determine the concentration of this compound in the sample using the calibration curve.
Protocol 3: High-Performance Thin-Layer Chromatography (HPTLC) for this compound Screening and Quantification
HPTLC offers a high-throughput and cost-effective method for the analysis of this compound.
1. Sample and Standard Preparation
-
Extract the herbal supplement as described in the HPLC protocol.
-
Prepare a stock solution of this compound reference standard in methanol.
-
Prepare a series of standard solutions with concentrations appropriate for spotting on the HPTLC plate (e.g., in the ng/band range).[5]
2. HPTLC Conditions
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[5]
-
Sample Application: Apply samples and standards as bands using an automated applicator.
-
Mobile Phase: A mixture of toluene, ethyl acetate, and methanol in a ratio of 2:2:1 (v/v/v) is a suitable developing solvent.[5]
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Detection: After development, dry the plate and visualize the bands under UV light at 254 nm or 290 nm.[5] Densitometric scanning is used for quantification.
3. Data Analysis
-
Scan the plate using a densitometer at the wavelength of maximum absorbance for this compound.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify this compound in the samples by comparing their peak areas to the calibration curve.
Visualizations
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. japsonline.com [japsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. US10730869B2 - Process for extracting alpha yohimbine (this compound) from Rauwolfia species - Google Patents [patents.google.com]
- 8. Development and validation of a high-performance liquid chromatography-mass spectrometry assay for methylxanthines and taurine in dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
Rauwolscine as a Pharmacological Tool in Neuroscience: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauwolscine, also known as α-yohimbine or isoyohimbine, is a potent and selective antagonist of α2-adrenergic receptors. This diastereoisomer of yohimbine serves as a valuable pharmacological tool in neuroscience research to investigate the role of the noradrenergic system in various physiological and pathological processes. Its ability to block presynaptic α2-adrenergic autoreceptors leads to an increase in norepinephrine release, making it a key compound for studying the downstream effects of enhanced noradrenergic neurotransmission. This compound also exhibits affinity for serotonin receptors, acting as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors, which should be considered when interpreting experimental results.
These application notes provide a comprehensive overview of this compound's pharmacological properties, along with detailed protocols for its use in key neuroscience experiments.
Data Presentation
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | Species | Preparation | Radioligand | Kᵢ (nM) | Reference(s) |
| α2-Adrenergic | Bovine | Cerebral Cortex | [³H]this compound | 2.5 (Kᴅ) | |
| α2-Adrenergic | Human | Brain Cortex | [³H]this compound | 4.7 (Kᴅ) | |
| α2A-Adrenergic | Pig | Vascular Endothelium | [³H]this compound | - | |
| α2C-Adrenergic | Pig | Vascular Endothelium | [³H]this compound | - | |
| 5-HT1A | Human | Frontal Cortex | [³H]this compound | 4.0 (Kᴅ) | |
| 5-HT1A | CHO Cells | Recombinant Human | [³H]8-OH-DPAT | 158 | |
| 5-HT2B | Rat | Stomach Fundus | - | - |
Kᵢ: Inhibition constant; Kᴅ: Dissociation constant.
Table 2: In Vivo Administration of this compound in Rodent Models
| Species | Route of Administration | Dose Range | Observed Effect | Reference(s) |
| Rat | Intravenous (IV) | 20 µg | Increased blood pressure and heart rate | |
| Rat | Intravenous (IV) | 40 µg | Decreased blood pressure | |
| Mouse (obob and lean) | Intraperitoneal (IP) | Not specified | Reduced food intake | |
| Dog | Intraperitoneal (IP) | 0.1 - 0.3 mg/kg | Increased ejaculated semen volume | |
| Dog | Intraperitoneal (IP) | 1.0 - 2.0 mg/kg | Decreased ejaculated semen volume, inhibited penile erection and pelvic thrusting |
Signaling Pathways and Experimental Workflows
Figure 1: Mechanism of action of this compound at the synapse.
Figure 2: Workflow for in vivo microdialysis with this compound.
Experimental Protocols
In Vivo Microdialysis for Measuring Norepinephrine Release
This protocol is adapted from studies using α2-adrenergic antagonists to measure neurotransmitter overflow.
Objective: To measure the effect of this compound on extracellular norepinephrine levels in a specific brain region of an anesthetized or freely moving rodent.
Materials:
-
This compound hydrochloride
-
Sterile saline solution (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Stereotaxic apparatus
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
Procedure:
-
Animal Surgery:
-
Anesthetize the rodent (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., prefrontal cortex, hippocampus).
-
Slowly lower the microdialysis probe to the desired coordinates.
-
Secure the probe to the skull using dental cement.
-
-
Probe Perfusion and Equilibration:
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for at least 2-3 hours to establish a stable baseline.
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing an antioxidant solution (to prevent norepinephrine degradation).
-
Collect 3-4 baseline samples before drug administration.
-
-
This compound Administration:
-
Prepare a sterile solution of this compound in saline.
-
Administer this compound via the desired route (e.g., intraperitoneal injection, 0.5-2.0 mg/kg). Alternatively, for local administration, this compound can be included in the perfusion fluid (reverse dialysis).
-
-
Post-Administration Sampling:
-
Continue collecting dialysate samples for at least 2-3 hours following this compound administration.
-
-
Sample Analysis:
-
Analyze the norepinephrine content of the dialysate samples using HPLC-ECD.
-
Express the results as a percentage change from the baseline norepinephrine levels.
-
In Vitro Electrophysiology: Brain Slice Recordings
This protocol provides a general framework for assessing the effect of this compound on neuronal activity in brain slices.
Objective: To determine how this compound modulates synaptic transmission and neuronal excitability in a specific brain circuit.
Materials:
-
This compound hydrochloride
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂
-
Vibratome or tissue chopper
-
Recording chamber
-
Glass microelectrodes
-
Micromanipulators
-
Amplifier and data acquisition system
-
Stimulating electrode
Procedure:
-
Brain Slice Preparation:
-
Rapidly decapitate a rodent and dissect the brain in ice-cold, oxygenated aCSF.
-
Prepare acute brain slices (e.g., 300-400 µm thick) of the desired region using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF.
-
Using a microscope, position a glass recording microelectrode onto a target neuron for whole-cell patch-clamp or extracellular field potential recordings.
-
Place a stimulating electrode in a relevant afferent pathway.
-
-
Baseline Recording:
-
Record baseline synaptic responses (e.g., excitatory postsynaptic currents, EPSCs; or field potentials) or intrinsic firing properties for a stable period (e.g., 10-20 minutes).
-
-
This compound Application:
-
Prepare a stock solution of this compound and dilute it to the final desired concentration (e.g., 1-10 µM) in the aCSF.
-
Bath-apply the this compound-containing aCSF to the brain slice.
-
-
Post-Application Recording:
-
Record the neuronal activity in the presence of this compound for a sufficient duration to observe its effects.
-
A washout period with regular aCSF can be performed to assess the reversibility of the effects.
-
-
Data Analysis:
-
Analyze changes in synaptic strength, paired-pulse ratio, spontaneous firing rate, or other relevant electrophysiological parameters.
-
Behavioral Assays: Elevated Plus Maze (Anxiety-like Behavior)
This protocol is a standard method to assess anxiety-like behavior in rodents and can be used to investigate the anxiogenic or anxiolytic potential of this compound.
Objective: To evaluate the effect of this compound on anxiety-like behavior in mice or rats.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Elevated plus maze apparatus
-
Video tracking software
Procedure:
-
Animal Habituation:
-
Handle the animals for several days prior to the experiment to reduce stress.
-
Allow animals to acclimatize to the testing room for at least 1 hour before the test.
-
-
This compound Administration:
-
Administer this compound (e.g., 0.5-2.0 mg/kg, IP) or vehicle to the animals.
-
Allow for a pre-treatment period (e.g., 30 minutes) for the drug to take effect.
-
-
Elevated Plus Maze Test:
-
Place the animal in the center of the elevated plus maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Use video tracking software to score the following parameters:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect, while a decrease suggests an anxiogenic-like effect.
-
Conclusion
This compound is a versatile pharmacological tool for dissecting the role of the α2-adrenergic system in the central nervous system. By employing the protocols outlined above, researchers can effectively investigate its impact on neurotransmitter dynamics, neuronal circuitry, and behavior. Careful consideration of its secondary targets, particularly serotonin receptors, is crucial for the accurate interpretation of experimental findings. As with any pharmacological agent, appropriate dose-response studies and control experiments are essential for robust and reproducible results.
Application of Rauwolscine in Lipolysis and Fat Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Rauwolscine, also known as alpha-yohimbine or isoyohimbine, is a naturally occurring indole alkaloid found in the bark of the Pausinystalia yohimbe tree and plants of the Rauwolfia genus. It is a stereoisomer of yohimbine and is gaining significant interest in metabolic research for its potential to modulate lipolysis and fat metabolism.[1] Its primary mechanism of action is as a potent and selective antagonist of alpha-2 (α2) adrenergic receptors, which play a critical inhibitory role in the regulation of fat breakdown.[1][2] By blocking these receptors, this compound effectively promotes the mobilization of stored fat, making it a valuable tool for studying the sympathetic regulation of adipose tissue and for the preclinical evaluation of new anti-obesity therapeutics.
Mechanism of Action in Lipolysis
The adrenergic control of lipolysis in adipocytes is dually regulated by beta (β) and alpha (α) adrenergic receptors. While stimulation of β-adrenergic receptors activates lipolysis, the stimulation of α2-adrenergic receptors inhibits it.[3] Catecholamines like norepinephrine, released during sympathetic activation (e.g., fasting or exercise), bind to both receptor types.
The α2-adrenergic receptor is coupled to an inhibitory G-protein (Gi). When activated by an agonist (like norepinephrine), the Gi protein inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[4][5] Lower cAMP levels lead to decreased activation of Protein Kinase A (PKA). PKA is a crucial enzyme that phosphorylates and activates key lipolytic proteins, including Hormone-Sensitive Lipase (HSL) and Perilipin, which are essential for the breakdown of triglycerides into free fatty acids (FFAs) and glycerol.[5][6]
This compound exerts its pro-lipolytic effect by acting as a competitive antagonist at these α2-adrenergic receptors.[2] By binding to and blocking the receptor, this compound prevents norepinephrine from exerting its inhibitory effect. This disinhibition of adenylyl cyclase leads to a sustained or increased level of intracellular cAMP, robust PKA activation, and consequently, an enhanced rate of lipolysis.[2][7] This makes this compound particularly effective at promoting fat breakdown in tissues with a high density of α2-adrenergic receptors, often referred to as "stubborn fat" areas.[8]
Data Presentation
Table 1: Pharmacological Profile of this compound This table summarizes the binding affinity of this compound for various α2-adrenergic receptor subtypes. Lower Kᵢ values indicate higher binding affinity.
| Parameter | Receptor Subtype | Value | Species | Reference |
| Binding Affinity (Kᵢ) | α2A | 3.5 nM | - | [2] |
| α2B | 0.37 nM | - | [2] | |
| α2C | 0.13 nM | - | [2] | |
| α2D | 63.6 nM | - | [2] | |
| 5-HT₁ₐ (Partial Agonist) | 158 nM | Human | [9] | |
| 5-HT₂ₐ/₂ₙ (Antagonist) | - | - | [1] |
Table 2: Preclinical Efficacy of this compound in Animal Models This table presents quantitative data from in vivo studies investigating the effects of this compound on food intake and metabolism.
| Study Focus | Animal Model | Dosage | Key Finding | Reference |
| Anorectic Effect | Genetically Obese (ob/ob) and Lean Mice | Not Specified | Significantly reduced 3- and 6-hour food intake. Obese mice were more sensitive to the effect than lean mice. | [10] |
| Tumor Growth | Balb/c Female Virgin Mice | 0.5 mg/kg (daily) | Reduced tumor growth by enhancing apoptosis and reducing cell proliferation. | [11] |
Signaling Pathways and Workflows
This compound's Mechanism of Action on Lipolysis
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound hydrochloride, alpha2 adrenergic antagonist (CAS 6211-32-1) | Abcam [abcam.com]
- 3. youtube.com [youtube.com]
- 4. Alpha-2 adrenergic activation inhibits forskolin-stimulated adenylate cyclase activity and lipolysis in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The adipocyte supersystem of insulin and cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of lipoic acid on lipolysis in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-2 adrenoceptors in lipolysis: alpha 2 antagonists and lipid-mobilizing strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Yohimbine and this compound reduce food intake of genetically obese (obob) and lean mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Electrophysiological Studies of Rauwolscine on Neuronal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauwolscine, also known as α-yohimbine, is a naturally occurring alkaloid with significant pharmacological activity in the central nervous system. It is primarily recognized as a potent and selective antagonist of α2-adrenergic receptors.[1] This action disrupts the negative feedback loop for norepinephrine release, leading to increased noradrenergic neurotransmission. Additionally, this compound exhibits affinity for serotonin receptors, acting as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[2][3] These interactions with key neurotransmitter systems make this compound a valuable tool for investigating the modulation of neuronal activity, synaptic plasticity, and their roles in various physiological and pathological processes.
These application notes provide a detailed overview of the electrophysiological effects of this compound on neuronal activity, supported by quantitative data and experimental protocols. The information is intended to guide researchers in designing and executing experiments to explore the multifaceted actions of this compound.
Data Presentation: Quantitative Effects of this compound on Neuronal Activity
The following tables summarize the quantitative data on the effects of this compound on various electrophysiological parameters. Due to the limited availability of direct quantitative electrophysiological studies on this compound, data on its role in blocking α2-agonist effects are included to provide context for its mechanism of action.
| Parameter | Brain Region | Neuronal Type | This compound Concentration | Effect | Reference |
| Blockade of α2-Agonist Effect on NMDA Receptor-Mediated Calcium Changes | Hippocampus (CA1) | Pyramidal Neurons | 1 µM | Blocked the 28% reduction in NMDA receptor-mediated calcium changes induced by the α2-agonist mivazerol (1 µM).[4] | Bickler et al., 1996[4] |
Further direct quantitative data on this compound's effects on neuronal firing rates, ion channel currents, and synaptic plasticity are areas for active research.
Signaling Pathways and Experimental Workflow
This compound's Primary Mechanism of Action: α2-Adrenergic Receptor Antagonism
This compound's principal effect is the blockade of presynaptic α2-adrenergic autoreceptors. This action inhibits the negative feedback mechanism that normally limits norepinephrine release, resulting in increased synaptic norepinephrine concentrations. This, in turn, leads to enhanced activation of postsynaptic α1 and β-adrenergic receptors, modulating neuronal excitability.
Caption: Mechanism of this compound as an α2-adrenergic antagonist.
Experimental Workflow for Brain Slice Electrophysiology
The following diagram outlines a typical workflow for investigating the effects of this compound on neuronal activity in ex vivo brain slices.
Caption: Workflow for brain slice electrophysiology.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Hippocampal Slices
This protocol is designed to investigate the effects of this compound on the intrinsic excitability and synaptic transmission of CA1 pyramidal neurons.
1. Brain Slice Preparation:
-
Anesthetize an adult rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse) with an approved anesthetic agent.
-
Perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) NMDG-based cutting solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome in ice-cold, oxygenated cutting solution.
-
Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour at room temperature.
2. Electrophysiological Recording:
-
Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize CA1 pyramidal neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration.
-
In current-clamp mode, record spontaneous firing activity and membrane potential.
-
In voltage-clamp mode (holding potential of -70 mV), record spontaneous excitatory postsynaptic currents (sEPSCs) and inhibitory postsynaptic currents (sIPSCs).
3. Drug Application:
-
After obtaining a stable baseline recording for at least 10 minutes, bath-apply this compound hydrochloride at the desired concentration (e.g., 1-10 µM) dissolved in aCSF.
-
Record the effects of this compound for 15-20 minutes.
-
Perform a washout by perfusing with drug-free aCSF for at least 20 minutes to observe reversibility of the effects.
4. Data Analysis:
-
Analyze changes in firing frequency, resting membrane potential, input resistance, and action potential waveform in current-clamp recordings.
-
Analyze changes in the frequency and amplitude of sEPSCs and sIPSCs in voltage-clamp recordings.
Protocol 2: Extracellular Field Potential Recording of Long-Term Potentiation (LTP) in the Hippocampus
This protocol is to assess the modulatory role of this compound on synaptic plasticity, specifically LTP at the Schaffer collateral-CA1 synapse.
1. Brain Slice Preparation:
-
Prepare hippocampal slices as described in Protocol 1.
2. Electrophysiological Recording:
-
Place a slice in the recording chamber and position a stimulating electrode in the Schaffer collateral pathway (stratum radiatum) and a recording electrode in the apical dendritic layer of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Determine the stimulus intensity that elicits a fEPSP with a slope that is 30-40% of the maximum response.
-
Record stable baseline fEPSPs for at least 20 minutes at a stimulation frequency of 0.033 Hz.
3. Drug Application and LTP Induction:
-
Bath-apply this compound (e.g., 1-10 µM) or vehicle for 20 minutes prior to LTP induction.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.
-
Continue recording fEPSPs for at least 60 minutes post-induction to monitor the potentiation.
4. Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Compare the magnitude and stability of LTP in the presence of this compound to the control condition.
Conclusion
This compound serves as a critical pharmacological tool for dissecting the role of the α2-adrenergic system in regulating neuronal function. The protocols outlined above provide a framework for conducting detailed electrophysiological investigations into its effects on neuronal excitability, synaptic transmission, and plasticity. Further research employing these and similar methodologies will be crucial to fully elucidate the complex actions of this compound in the central nervous system and its potential therapeutic applications.
References
- 1. Locus Ceruleus Regulates Sensory Encoding by Neurons and Networks in Waking Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-2 noradrenergic receptor activation inhibits the hyperpolarization-activated cation current (Ih) in neurons of the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAergic synaptic scaling is triggered by changes in spiking activity rather than AMPA receptor activation | eLife [elifesciences.org]
- 4. Alpha 2-adrenergic agonists reduce glutamate release and glutamate receptor-mediated calcium changes in hippocampal slices during hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Rauwolscine Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauwolscine, an indole alkaloid, is a potent and selective antagonist of α2-adrenergic receptors. These receptors are key components of the sympathetic nervous system and are implicated in a variety of physiological processes, making them attractive targets for drug discovery. This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize novel this compound analogues with desired activity at α2-adrenergic receptors.
The primary mechanism of action for this compound and its analogues is the blockade of α2-adrenergic receptors.[1] These receptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, this compound and its analogues can increase norepinephrine release, leading to various physiological effects.
Key High-Throughput Screening Assays
Two primary types of HTS assays are particularly well-suited for screening this compound analogues: competitive radioligand binding assays to determine binding affinity and functional cell-based assays to measure the modulation of second messenger signaling pathways.
Radioligand Binding Assay
Principle: This assay measures the ability of a test compound (e.g., a this compound analogue) to compete with a radiolabeled ligand for binding to the α2-adrenergic receptor. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound. [3H]-Rauwolscine is a commonly used radioligand for this purpose due to its high affinity and selectivity for α2-adrenoceptors.
Experimental Protocol:
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human α2A-, α2B-, or α2C-adrenergic receptor subtype.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
[3H]-Rauwolscine (specific activity ~70-90 Ci/mmol).
-
Unlabeled this compound (for determining non-specific binding).
-
This compound analogues (test compounds).
-
96-well or 384-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and centrifuge.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer.
-
Homogenize the cells using a Dounce homogenizer or similar device.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (96-well format):
-
To each well, add:
-
50 µL of binding buffer (for total binding) or 10 µM unlabeled this compound (for non-specific binding).
-
50 µL of various concentrations of the this compound analogue (test compound).
-
50 µL of [3H]-Rauwolscine (final concentration typically 0.5-2 nM).
-
50 µL of cell membrane preparation (typically 10-50 µg of protein).
-
-
-
Incubation:
-
Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold binding buffer.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Principle: This cell-based assay measures the ability of a this compound analogue to antagonize the agonist-induced inhibition of cAMP production. In cells expressing α2-adrenergic receptors, an agonist (e.g., norepinephrine) will decrease intracellular cAMP levels. An antagonist, like a this compound analogue, will block this effect, resulting in a measurable increase in cAMP.
Experimental Protocol:
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human α2A-, α2B-, or α2C-adrenergic receptor subtype.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
Forskolin (an adenylyl cyclase activator).
-
Norepinephrine (or another suitable α2-adrenergic agonist).
-
This compound analogues (test compounds).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based reporter gene assays).
-
384-well white opaque microplates.
-
Plate reader compatible with the chosen detection technology.
Procedure:
-
Cell Plating:
-
Seed the cells into 384-well plates at an appropriate density and incubate overnight.
-
-
Compound Addition:
-
Remove the culture medium and add stimulation buffer.
-
Add various concentrations of the this compound analogue (test compound) to the wells.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation:
-
Add a fixed concentration of norepinephrine (typically at its EC80 concentration) to all wells except the negative control.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signals to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the antagonist that produces 50% of the maximal response).
Data Presentation
The following tables summarize hypothetical quantitative data for a series of this compound analogues, illustrating how results from the described HTS assays can be presented for comparative analysis.
Table 1: Binding Affinity (Ki) of this compound Analogues for α2-Adrenergic Receptor Subtypes
| Compound | Analogue Structure/Modification | α2A-AR Ki (nM) | α2B-AR Ki (nM) | α2C-AR Ki (nM) |
| This compound | Parent Compound | 1.2 | 3.5 | 0.8 |
| Analogue A | C-17 Ester Modification | 0.8 | 2.1 | 0.5 |
| Analogue B | Aromatic Ring Substitution | 5.6 | 10.2 | 4.1 |
| Analogue C | Indole N-Alkylation | 2.1 | 4.8 | 1.5 |
| Yohimbine | Stereoisomer | 2.5 | 8.0 | 1.9 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Antagonist Potency (IC50) of this compound Analogues in a cAMP Assay
| Compound | Analogue Structure/Modification | α2A-AR IC50 (nM) | α2B-AR IC50 (nM) | α2C-AR IC50 (nM) |
| This compound | Parent Compound | 10.5 | 25.1 | 8.2 |
| Analogue A | C-17 Ester Modification | 7.8 | 18.5 | 6.1 |
| Analogue B | Aromatic Ring Substitution | 45.2 | 89.7 | 33.5 |
| Analogue C | Indole N-Alkylation | 15.3 | 33.6 | 12.4 |
| Yohimbine | Stereoisomer | 18.9 | 42.3 | 14.7 |
Note: Lower IC50 values indicate higher antagonist potency.
Visualization of Pathways and Workflows
To facilitate a deeper understanding of the underlying biological mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.
Caption: High-Throughput Screening Experimental Workflow.
References
Troubleshooting & Optimization
improving Rauwolscine solubility in aqueous solutions for research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the aqueous solubility of Rauwolscine for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern for researchers?
This compound, also known as isoyohimbine, α-yohimbine, and corynanthidine, is a naturally occurring alkaloid.[1][2] It is a stereoisomer of yohimbine and acts as a selective α2-adrenergic receptor antagonist.[2] For research purposes, particularly in biological assays, achieving an appropriate concentration in aqueous buffers is crucial. This compound base is sparingly soluble in water, which can lead to issues with precipitation, inaccurate dosing, and reduced bioavailability in experiments.
Q2: What are the general solubility properties of this compound?
This compound hydrochloride, the salt form, is more soluble in water than its free base form. It is also soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethylformamide.[3] However, even the hydrochloride salt is described as being sparingly soluble in aqueous buffers.[3]
Q3: What are the primary methods to enhance the aqueous solubility of this compound?
Several techniques can be employed to improve the solubility of poorly water-soluble compounds like this compound.[4][5] These include:
-
pH Adjustment: Utilizing the basic nature of this compound to increase solubility in acidic conditions.
-
Co-solvency: Dissolving this compound in a water-miscible organic solvent before dilution with an aqueous buffer.[3][4]
-
Inclusion Complexation: Using cyclodextrins to form complexes that enhance aqueous solubility.[6][7][8]
-
Particle Size Reduction: Techniques like micronization increase the surface area, which can improve the dissolution rate.[4][9]
-
Solid Dispersion: Dispersing this compound in a hydrophilic carrier can enhance wettability and dissolution.[5]
Troubleshooting Guide
Issue: this compound precipitates out of my aqueous buffer during my experiment.
-
Possible Cause 1: The concentration of this compound exceeds its solubility limit in the chosen buffer.
-
Solution: Review the solubility data for this compound in different solvent systems (see Table 1). Consider preparing a more concentrated stock solution in an organic solvent like DMSO and then diluting it to the final working concentration in your aqueous buffer. Be aware that the final concentration of the organic solvent should be compatible with your experimental system. A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a this compound (hydrochloride) solubility of approximately 0.5 mg/ml.[3]
-
-
Possible Cause 2: The pH of the aqueous buffer is not optimal for this compound solubility.
-
Solution: this compound is a basic compound. Its solubility can be increased by lowering the pH of the solution. Prepare your stock solution in a slightly acidic buffer or adjust the pH of your final working solution. However, ensure the final pH is compatible with your experimental model.
-
-
Possible Cause 3: For gradient elution in chromatography, the organic solvent concentration is too high.
Quantitative Solubility Data
The solubility of this compound can vary depending on the form (free base vs. hydrochloride salt) and the solvent system used. The following table summarizes reported solubility data.
| Compound Form | Solvent | Reported Solubility | Citation |
| This compound (hydrochloride) | DMSO | 20 mM | |
| This compound (hydrochloride) | Water | 5 mM | |
| This compound (hydrochloride) | DMSO | ~2 mg/ml | [3] |
| This compound (hydrochloride) | Dimethyl formamide | ~0.1 mg/ml | [3] |
| This compound (hydrochloride) | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/ml | [3] |
| This compound (hydrochloride) | DMSO | 13.75 mg/mL (35.18 mM) | [11] |
| This compound (hydrochloride) | Water | 5 mM | [11] |
| This compound (hydrochloride) | DMSO | 7 mg/mL (17.9 mM) | [12] |
| This compound | Water | 2.24 mg/mL (6.32 mM) | [13] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
This protocol describes the preparation of a this compound stock solution in DMSO, which is then diluted in an aqueous buffer.
Materials:
-
This compound hydrochloride
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound hydrochloride powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved.
-
For the working solution, dilute the DMSO stock solution with your aqueous buffer of choice (e.g., PBS) to the desired final concentration. For example, to achieve a 0.5 mg/mL solution, you can mix the DMSO stock with an equal volume of PBS.[3]
-
It is recommended not to store the final aqueous solution for more than one day.[3]
Protocol 2: Improving this compound Solubility with Cyclodextrins
This protocol outlines a general method for preparing a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.[6]
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Mortar and pestle
Procedure (Kneading Method):
-
Prepare a paste of the cyclodextrin with a small amount of water.
-
Add the this compound powder to the cyclodextrin paste.
-
Knead the mixture thoroughly for an adequate amount of time (e.g., 30-60 minutes) in a mortar.
-
The resulting solid complex can then be dried and dissolved in the aqueous buffer for your experiment.
References
- 1. This compound | C21H26N2O3 | CID 643606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. humapub.com [humapub.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. touroscholar.touro.edu [touroscholar.touro.edu]
- 9. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 11. This compound hydrochloride | Adrenergic Receptor | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Stability of Rauwolscine in DMSO and Other Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Rauwolscine in dimethyl sulfoxide (DMSO) and other organic solvents. Due to the limited availability of direct stability data for this compound, this guide leverages information on its structural isomer, Yohimbine, as a close surrogate to infer potential stability characteristics and provide robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: DMSO is a commonly used solvent for this compound and its hydrochloride salt, offering good solubility. For this compound hydrochloride, solubility in DMSO has been reported at concentrations around 7 mg/mL (17.9 mM) and higher. Dimethylformamide (DMF) is another option, although solubility is significantly lower (approximately 0.1 mg/mL). For aqueous applications, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: To ensure the stability of this compound stock solutions, the following storage conditions are recommended based on vendor datasheets and general best practices for indole alkaloids:
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 1 month | Recommended for short-term storage to prevent loss of potency.[1][2] |
| -80°C | Up to 1 year | Ideal for long-term storage.[2] Some sources suggest up to 6 months.[3] |
To minimize degradation, it is crucial to:
-
Aliquot stock solutions: This prevents multiple freeze-thaw cycles which can accelerate degradation.[1][2]
-
Protect from light: Indole alkaloids can be light-sensitive. Store solutions in amber vials or in the dark.
-
Use anhydrous DMSO: Water can be a significant factor in the degradation of compounds stored in DMSO.[4] Use high-purity, anhydrous DMSO and minimize exposure to atmospheric moisture.
Q3: What is the primary degradation pathway for this compound in solution?
A3: Based on forced degradation studies of the stereoisomer Yohimbine, the primary degradation pathway for this compound is likely hydrolysis of the methyl ester group to form the corresponding carboxylic acid, Rauwolscinic acid. This reaction is accelerated under acidic and alkaline conditions.[5]
References
- 1. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bsphs.org [bsphs.org]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
troubleshooting inconsistent results in Rauwolscine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rauwolscine. Our goal is to help you navigate potential challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as alpha-yohimbine, is a diastereoisomer of yohimbine.[1] Its primary mechanism of action is as a selective antagonist of α2-adrenergic receptors.[2] By blocking these receptors, this compound prevents the negative feedback loop that normally inhibits the release of norepinephrine, leading to increased sympathetic nervous system activity.[1]
Q2: What are the known off-target effects of this compound?
In addition to its primary activity as an α2-adrenergic antagonist, this compound has been shown to act as a partial agonist at serotonin 5-HT1A receptors.[3][4] This interaction can lead to downstream cellular effects that may contribute to variability in experimental outcomes, depending on the specific model and endpoints being studied.
Q3: What is the difference between this compound and Yohimbine?
This compound and Yohimbine are stereoisomers, meaning they have the same chemical formula but a different spatial arrangement of atoms. While both are α2-adrenergic antagonists, this compound generally exhibits a higher potency and selectivity for α2-adrenergic receptors compared to Yohimbine.[1][5] Anecdotal evidence suggests that this compound may have a lower incidence of anxiety-related side effects compared to Yohimbine.[1]
Q4: How should I prepare and store this compound for in vitro experiments?
For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to use high-quality, anhydrous DMSO to ensure stability. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can degrade the compound. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q5: What are some common sources of variability in this compound experiments?
Inconsistent results in this compound experiments can arise from several factors:
-
Purity of the compound: The purity of the this compound used can significantly impact results. Impurities or incorrect standardization of extracts from plant sources can lead to unpredictable effects.
-
Solubility issues: this compound may have limited solubility in aqueous solutions. Precipitation of the compound in cell culture media can lead to inconsistent concentrations and variable results.
-
Off-target effects: As mentioned, this compound's activity at 5-HT1A receptors can introduce variability.[3][4]
-
Individual differences in animal models: Genetic variations within animal strains can lead to differences in metabolism and drug response.
-
Experimental conditions: Factors such as cell line choice, passage number, and animal handling procedures can all contribute to variability.
Troubleshooting Inconsistent Results
This section provides a question-and-answer guide to directly address specific issues you might encounter during your experiments.
In Vitro Experiments (e.g., Cell-Based Assays)
Q: I am seeing high variability in my cell viability/proliferation assays (e.g., MTT, XTT) with this compound. What could be the cause?
A: High variability in cell-based assays can stem from several sources:
-
Compound Precipitation: this compound may precipitate in your culture medium, especially at higher concentrations.
-
Troubleshooting Tip: Visually inspect your wells for any precipitate after adding this compound. Prepare fresh dilutions for each experiment and consider a brief sonication of the stock solution before dilution. Ensure the final DMSO concentration is not causing the compound to fall out of solution.
-
-
Inconsistent Cell Seeding: Uneven cell distribution in your microplates will lead to variable results.
-
Troubleshooting Tip: Ensure you have a single-cell suspension before seeding and mix the cell suspension between pipetting into each well. Avoid seeding cells in the outer wells of the plate, which are more prone to evaporation (the "edge effect").
-
-
Off-Target Effects: The partial agonism of this compound at 5-HT1A receptors could be influencing cell viability, depending on the cell line and its receptor expression profile.[3][4]
-
Troubleshooting Tip: If you suspect off-target effects, consider using a more specific α2-adrenergic antagonist as a control or co-incubating with a 5-HT1A antagonist.
-
Q: The dose-response curve for this compound in my experiments is not consistent or reproducible. Why might this be happening?
A: An inconsistent dose-response curve often points to issues with compound stability or concentration.
-
Degradation of this compound: this compound may degrade in solution over time, especially if not stored properly.
-
Troubleshooting Tip: Prepare fresh stock solutions regularly and store them in small, single-use aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.
-
-
Inaccurate Pipetting: Small errors in pipetting can lead to large variations in final concentrations, especially when preparing serial dilutions.
-
Troubleshooting Tip: Use calibrated pipettes and ensure proper pipetting technique. Prepare a larger volume of your dilutions to minimize the impact of small errors.
-
In Vivo Experiments (e.g., Animal Studies)
Q: My animal behavior studies with this compound are showing a high degree of variability between individual animals. What are some potential reasons?
A: Variability in animal studies is common and can be influenced by several factors:
-
Pharmacokinetic Differences: Individual animals can have different rates of absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Troubleshooting Tip: Ensure that you are using a consistent route of administration and vehicle. Consider performing a pilot pharmacokinetic study to determine the time to maximum concentration (Tmax) and optimal dosing regimen for your animal model.
-
-
Stress and Handling: Stress from handling and injection can significantly impact behavioral outcomes and interact with the effects of this compound.
-
Troubleshooting Tip: Acclimate animals to the experimental procedures and handling for a sufficient period before starting the study. Standardize all handling and injection procedures to minimize stress.
-
-
Strain and Sex Differences: Different strains and sexes of animals can respond differently to pharmacological agents.
-
Troubleshooting Tip: Clearly report the strain, sex, and age of the animals used in your study. If feasible, consider testing both sexes to identify any sex-dependent effects.
-
Q: I am observing unexpected or paradoxical effects in my animal studies. What could be the underlying cause?
A: Unexpected effects may be due to the complex pharmacology of this compound.
-
Off-Target Receptor Interactions: The partial agonism at 5-HT1A receptors can lead to anxiolytic or other behavioral effects that may confound the interpretation of results focused solely on α2-adrenergic antagonism.[3][4]
-
Troubleshooting Tip: To dissect the contribution of different receptor systems, you can pre-treat animals with a selective 5-HT1A antagonist before administering this compound.
-
-
Dose-Dependent Biphasic Effects: Some compounds exhibit different effects at low versus high doses.
-
Troubleshooting Tip: Conduct a thorough dose-response study to characterize the full spectrum of behavioral effects of this compound in your chosen model.
-
Quantitative Data
Table 1: this compound Binding Affinity (Ki) for Adrenergic and Serotonergic Receptors
| Receptor Subtype | Ki (nM) | Species | Reference |
| α2A-Adrenergic | 3.5 | Human | [6] |
| α2B-Adrenergic | 0.37 | Human | [6] |
| α2C-Adrenergic | 0.13 | Human | [6] |
| 5-HT1A | 158 ± 69 | Human | [4] |
| 5-HT2A | 14-40 | Not Specified | [3] |
| 5-HT2B | 14-40 | Not Specified | [3] |
Table 2: In Vitro Potency of this compound
| Assay | Cell Line | Endpoint | IC50/EC50 (µM) | Reference |
| Adenylyl Cyclase Inhibition | CHO (transfected with human 5-HT1A receptor) | Inhibition of forskolin-stimulated adenylyl cyclase | 1.5 ± 0.2 | [4] |
Table 3: Example Dosages of this compound in Animal Studies
| Animal Model | Route of Administration | Dosage Range | Observed Effect | Reference |
| Mice (obob and lean) | Not Specified | 1-10 mg/kg | Reduced food intake | [7] |
| Rats (anesthetized) | Intravenous infusion | Not specified | Decrease in mean arterial pressure | [8] |
| Rats (conscious) | Intraventricular injection | 20 µg | Increased blood pressure and heart rate | [9] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay with this compound
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom microplates
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring >95% viability. b. Dilute cells to the desired seeding density in complete culture medium. This should be optimized for your cell line to ensure they are in the logarithmic growth phase at the end of the experiment. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. Avoid the perimeter wells to minimize the "edge effect." d. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
Compound Treatment: a. Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). b. On the day of the experiment, prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically <0.5%). c. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells. d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. After the incubation, add 100 µL of the solubilization solution to each well. d. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.
-
Data Acquisition: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Subtract the absorbance of the blank wells (medium only) from all other readings. c. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Mouse Forced Swim Test with this compound
This protocol is a general guideline for assessing the potential antidepressant-like effects of this compound. All animal procedures must be approved by your institution's Animal Care and Use Committee.
Materials:
-
Male mice (e.g., C57BL/6), 8-10 weeks old
-
This compound
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Cylindrical glass beakers (25 cm tall, 10 cm diameter)
-
Water bath to maintain water temperature
-
Video recording equipment
-
Stopwatch
Procedure:
-
Acclimation: a. House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. b. Handle the mice for a few minutes each day for 3-5 days leading up to the test to reduce handling stress.
-
Drug Administration: a. Prepare the desired doses of this compound in the vehicle. b. Administer this compound or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test. The volume of injection should be consistent across all animals (e.g., 10 mL/kg).
-
Forced Swim Test: a. Fill the beakers with water (23-25°C) to a depth of 15 cm, such that the mice cannot touch the bottom or escape. b. Gently place each mouse into a beaker for a 6-minute session. c. Video record the entire session for later analysis. d. After 6 minutes, remove the mouse from the water, dry it with a towel, and return it to its home cage. e. Change the water between each mouse to prevent olfactory cues from affecting the behavior of subsequent animals.
-
Behavioral Scoring: a. A trained observer, blind to the experimental conditions, should score the videos. b. The primary measure is immobility time, defined as the period during which the mouse makes only the minimal movements necessary to keep its head above water. c. Typically, the last 4 minutes of the 6-minute session are scored.
-
Data Analysis: a. Compare the immobility time between the this compound-treated groups and the vehicle-treated control group using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests).
Visualizations
References
- 1. One moment, please... [xbodyconcepts.com]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 4. Partial agonist properties of this compound and yohimbine for the inhibition of adenylyl cyclase by recombinant human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discover this compound's Edge Over Yohimbine HCl! [varionlife.com]
- 6. A study of the selectivity and potency of this compound, RX 781094 and RS 21361 as antagonists of alpha-1 and alpha-2 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yohimbine and this compound reduce food intake of genetically obese (obob) and lean mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative effects of this compound, prazosin, and phentolamine on blood pressure and cardiac output in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Yohimbine diastereoisomers: cardiovascular effects after central and peripheral application in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rauwolscine Dosage for In Vivo Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Rauwolscine (also known as α-Yohimbine) dosage for in vivo animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a diastereoisomer of yohimbine and acts as a selective alpha-2 (α2) adrenergic receptor antagonist.[1] By blocking these presynaptic autoreceptors, this compound inhibits the negative feedback mechanism for norepinephrine (NE) release, leading to increased sympathetic nervous system activity.[2][3] It also has a moderate affinity for other monoaminergic receptors, such as serotonin (5-HT) and dopamine receptors.[3]
Q2: What is a typical starting dose for this compound in rodent models?
Effective dose ranges in animal models have been reported to be between 0.5-4.0 mg/kg.[2] For studies on food intake in mice, doses have ranged from 0.5 to 10 mg/kg.[4] It is crucial to start with a lower dose to assess tolerance and the specific response in your animal model and experimental setup.
Q3: What are the common routes of administration for this compound in animal models?
Common administration routes for rodents include intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injections.[1][5][6][7] The choice of administration route will depend on the desired pharmacokinetic profile and the experimental design.
Q4: How does this compound compare to Yohimbine?
This compound is a stereoisomer of Yohimbine.[8] Animal studies suggest that this compound has a higher selectivity for α2-adrenergic receptors compared to other antagonists.[9] Some research indicates that this compound may achieve similar effects to Yohimbine at a lower dose.[10]
Q5: What are the potential side effects of this compound in animals?
Higher doses of yohimbe alkaloids, including this compound, can be anxiogenic and cause overstimulation.[2] this compound can also impact blood pressure and heart rate.[4] Close monitoring of animals for any signs of distress is essential, especially during initial dose-finding studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in experimental results | Compound Purity and Stability: Purity can vary between suppliers and batches. The compound may be susceptible to degradation.[3] | Source this compound from a reputable supplier with a certificate of analysis. Store it according to the manufacturer's instructions to prevent degradation.[3] |
| Pharmacokinetics: The oral bioavailability of related compounds like yohimbine is highly variable.[3] | Consider alternative administration routes like IV or IP for more consistent bioavailability.[1][6] | |
| Animal-specific factors: Age, weight, strain, and sex of the animals can influence the response. | Standardize animal characteristics as much as possible. Report these details in your experimental records. | |
| Lack of expected physiological effect | Insufficient Dosage: The dose may be too low to elicit the desired response.[2] | Perform a dose-response study to determine the optimal dose for your specific animal model and endpoint. |
| Incorrect Administration: Improper injection technique can lead to incorrect dosing. | Ensure proper training in administration techniques such as IV, IP, and SC injections.[5][7] | |
| Adverse events or animal distress | Dosage is too high: The dose may be in the toxic range for the specific animal model. | Immediately lower the dose or cease administration. Monitor the animal closely. Consult with a veterinarian. |
| Interaction with other compounds: this compound may interact with other administered drugs, such as stimulants.[11] | Review all compounds being administered to the animal for potential interactions. |
Data Presentation: this compound and Yohimbine Dosage in Animal Models
Table 1: Reported Dosages and Effects of this compound in Animal Models
| Animal Model | Dosage Range | Route of Administration | Observed Effect | Reference |
| Mice (lean and obese) | 0.5 - 10 mg/kg | Not specified | Reduced food intake, with obese mice showing more sensitivity.[4][12] | --INVALID-LINK-- |
| Mice | 10 µg/kg | Not specified | Inhibited clonidine-induced loss of righting reflex.[4] | [N/A] |
| Rats (anesthetized) | 40 µg | Intravenous | Decreased blood pressure.[1] | [N/A] |
| Rats (conscious) | 20 µg | Intravenous | Increased blood pressure and heart rate.[1] | [N/A] |
Table 2: Comparative Dosages of Yohimbine in Animal Models
| Animal Model | Dosage Range | Route of Administration | Observed Effect | Reference |
| Rats (obese) | 2.1 - 4.6 mg/kg | Not specified | Reduced food intake.[13] | [N/A] |
| Rats (lean) | up to 10 mg/kg | Not specified | Required a higher dose to see a significant reduction in food intake compared to obese rats.[13] | [N/A] |
| Rats (anesthetized) | 40 µg | Intravenous | Decreased blood pressure.[1] | [N/A] |
| Rats (conscious) | 20 µg | Intravenous | Increased blood pressure and heart rate.[1] | [N/A] |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
-
Determine the Vehicle: this compound HCl is generally soluble in aqueous solutions. A common vehicle is sterile saline (0.9% NaCl).
-
Calculate the Concentration: Based on the desired dose (mg/kg) and the average weight of the animals, calculate the required concentration of the this compound solution.
-
Dissolution: Weigh the required amount of this compound powder and dissolve it in the appropriate volume of the sterile vehicle. Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the prepared solution as recommended by the manufacturer, typically protected from light.
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Manually restrain the mouse by scruffing the neck and back skin to immobilize the head and body.
-
Injection Site: Position the mouse so the abdomen is facing upwards. The injection site is in the lower quadrant of the abdomen, off the midline to avoid the bladder and major organs.
-
Injection: Insert a 25-27 gauge needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel.
-
Administration: Slowly inject the this compound solution.
-
Post-injection: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress.[1]
Protocol 3: Intravenous (IV) Tail Vein Injection in Mice
-
Animal Restraint: Place the mouse in a suitable restraining device.
-
Vein Dilation: Use a heat lamp or warm water to dilate the lateral tail veins.
-
Vein Identification and Disinfection: Disinfect the tail with 70% ethanol. The two lateral tail veins should be visible on either side of the tail.
-
Injection: With the bevel of a 27-30 gauge needle facing up, carefully insert the needle into one of the lateral tail veins. Successful insertion may be indicated by a small amount of blood entering the hub of the needle.
-
Administration: Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-insert.
-
Post-injection: Withdraw the needle, apply gentle pressure to the injection site, and return the animal to its cage for monitoring.[1]
Mandatory Visualizations
Caption: this compound blocks presynaptic α2-adrenergic receptors, increasing norepinephrine release.
References
- 1. benchchem.com [benchchem.com]
- 2. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 3. benchchem.com [benchchem.com]
- 4. This compound as a Pre-Workout - Supplements in Review [supplementsinreview.com]
- 5. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. researchgate.net [researchgate.net]
- 8. This compound (Alpha Yohimbine): Benefits, Uses, and Side Effects [varionlife.com]
- 9. This compound vs Yohimbine: Constructive Fat Burning Potential [epicatelean.com]
- 10. performaxlabs.com [performaxlabs.com]
- 11. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 12. Yohimbine and this compound reduce food intake of genetically obese (obob) and lean mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. examine.com [examine.com]
Technical Support Center: Rauwolscine in Preclinical Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the side effects of Rauwolscine in preclinical studies. The information is presented in a question-and-answer format to directly address common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in preclinical animal models?
A1: Based on preclinical literature, the most frequently reported side effects of this compound are dose-dependent and primarily stem from its function as an alpha-2 adrenergic receptor antagonist.[1][2] This leads to an increase in norepinephrine release, resulting in sympathomimetic effects.[3] Key observable side effects include:
-
Cardiovascular: Increased heart rate (tachycardia) and elevated blood pressure are common.[4][5] In conscious rats, intraventricular administration of this compound has been shown to cause a more potent tachycardic effect compared to yohimbine.[4]
-
Neurological/Behavioral: Anxiety, nervousness, and general overstimulation are frequently noted.[3][5] Higher doses of yohimbe alkaloids, including this compound, are well-documented to be anxiogenic.[3]
-
Gastrointestinal: Nausea and vomiting have been reported, particularly at higher dosages.[5]
Q2: How can I select an appropriate starting dose of this compound to minimize the risk of adverse effects?
A2: Dose selection is critical for minimizing side effects. It is recommended to start with the lowest effective dose and titrate upwards while carefully monitoring the animals. Effective dose ranges in animal models have been reported between 0.5 mg/kg and 4.0 mg/kg for certain endpoints, such as reducing food intake in mice.[3][6] However, for cardiovascular effects, even low doses can have a significant impact. Therefore, a thorough literature review for your specific animal model and intended therapeutic effect is crucial. When possible, conduct a pilot study with a small cohort of animals to establish the dose-response relationship for both efficacy and side effects.
Q3: What are the key parameters to monitor in animals during a preclinical study with this compound?
A3: Consistent and thorough monitoring is essential for animal welfare and data integrity.[7][8] Key parameters to monitor include:
-
Cardiovascular: Heart rate and blood pressure should be monitored, especially during the initial dosing and dose-escalation phases. Telemetry implants are the gold standard for continuous monitoring in conscious, freely moving animals.
-
Behavioral: Observe animals for signs of anxiety or distress, such as increased locomotion, stereotyped behaviors, or changes in grooming habits. Standardized behavioral tests, like the elevated plus-maze, can be used to quantify anxiety-like behavior.
-
General Health: Daily monitoring of body weight, food and water intake, and overall appearance (e.g., piloerection, posture) is crucial.[9] A body weight loss of 5% or more can be a significant indicator of toxicity.[9]
Troubleshooting Guide
Issue: The animals are exhibiting significant anxiety and agitation after this compound administration.
-
Probable Cause: The dose of this compound is too high, leading to excessive sympathomimetic activity.
-
Solution:
-
Dose Reduction: Lower the dose for subsequent experiments. Refer to dose-response data from pilot studies or the literature to select a more appropriate dose.
-
Acclimation: Ensure animals are properly acclimated to the experimental procedures and environment to minimize baseline stress levels.
-
Co-administration (Exploratory): While not extensively documented for this compound specifically, in general pharmacology, co-administration with a low dose of a non-sedating anxiolytic could be explored in a separate, validated pilot study. However, this would need careful consideration to avoid confounding the primary study outcomes.
-
Issue: A significant increase in heart rate and blood pressure is observed, potentially compromising animal welfare and the study's validity.
-
Probable Cause: Alpha-2 adrenergic receptor antagonism is causing a surge in norepinephrine, leading to cardiovascular stimulation.
-
Solution:
-
Dose Titration: Implement a slow dose-escalation protocol, starting with a very low dose and gradually increasing it while monitoring cardiovascular parameters. This allows for potential adaptation and helps identify the maximum tolerated dose.
-
Route of Administration: Consider whether the route of administration (e.g., intravenous bolus) is causing a rapid peak in plasma concentration. A slower infusion or a different route (e.g., subcutaneous) might provide a more stable pharmacokinetic profile.
-
Continuous Monitoring: Utilize telemetry to continuously monitor cardiovascular parameters. This will provide a more complete picture of the cardiovascular response and allow for timely intervention if necessary.
-
Data Presentation
Table 1: Summary of this compound Side Effects and Monitoring Parameters in Preclinical Studies
| Side Effect Category | Specific Manifestations | Key Monitoring Parameters | Animal Models Cited |
| Cardiovascular | Increased Heart Rate (Tachycardia), Increased Blood Pressure | Heart Rate, Blood Pressure (Telemetry recommended) | Rat, Dog[1][4] |
| Neurological | Anxiety, Overstimulation, Agitation | Behavioral Scoring (e.g., open field, elevated plus-maze), Observational Assessment | Mouse, Rat[3][6] |
| General | Reduced Food Intake, Body Weight Loss | Daily Body Weight, Food and Water Consumption | Mouse[6] |
Table 2: Dose-Response Considerations for this compound in Animal Models
| Endpoint | Animal Model | Effective Dose Range | Key Considerations |
| Reduction of Food Intake | Genetically Obese (ob/ob) and Lean Mice | 0.5 - 4.0 mg/kg | Obese mice may be more sensitive to the anorectic effects.[6] |
| Cardiovascular Effects | Conscious Rats (Intraventricular) | 20 µg | This compound showed a greater tachycardic effect than yohimbine at this dose.[4] |
| Cardiovascular Effects | Anesthetized Rats (Intravenous) | 10 - 500 µg (cumulative infusion) | Caused a decrease in blood pressure in anesthetized animals.[4] |
Experimental Protocols
Protocol: Monitoring Cardiovascular Parameters in Conscious Rats via Telemetry
-
Surgical Implantation: Under anesthesia, surgically implant a telemetry transmitter (e.g., for blood pressure and ECG) according to the manufacturer's instructions. Allow for a sufficient post-operative recovery period (typically 7-10 days).
-
Baseline Recording: Prior to this compound administration, record baseline cardiovascular data for at least 24-48 hours to establish a diurnal rhythm for each animal.
-
Dosing and Recording: Administer this compound at the predetermined dose and route. Continuously record heart rate, blood pressure, and activity for the duration of the acute and chronic phases of the study.
-
Data Analysis: Analyze the telemetry data to determine the peak effect, duration of action, and any changes from baseline for each cardiovascular parameter. Compare these changes across different dose groups.
Visualizations
Caption: this compound's mechanism of action leading to side effects.
Caption: Workflow for minimizing this compound side effects.
References
- 1. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers this compound and corynanthine in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 4. Yohimbine diastereoisomers: cardiovascular effects after central and peripheral application in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Yohimbine and this compound reduce food intake of genetically obese (obob) and lean mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 8. Monitoring animal health during chronic toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Rauwolscine Purity and Standardization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rauwolscine. Our goal is to address common challenges related to its purity, standardization, and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Yohimbine?
This compound, also known as alpha-yohimbine, is a stereoisomer of yohimbine. Both are indole alkaloids primarily sourced from the bark of the Pausinystalia yohimbe tree and plants of the Rauwolfia genus.[1][2] While structurally similar, this compound exhibits a more selective antagonism for α2-adrenergic receptors compared to yohimbine, which may result in a different side effect profile.[3]
Q2: What are the primary challenges in standardizing this compound for research?
The main challenges in standardizing this compound stem from its natural origin. The concentration of this compound and other related alkaloids in plant materials can vary significantly based on the plant's genetics, growing conditions, and harvesting time.[4] This variability can lead to inconsistent purity and potency in extracts. Furthermore, dietary supplements containing this compound are not always strictly regulated, which can result in products with inaccurate dosage information or the presence of undeclared related compounds.[1][5]
Q3: What are the common impurities found in this compound products?
Common impurities in this compound extracts and supplements include other stereoisomers like yohimbine and corynanthine, as well as other alkaloids naturally present in the Rauwolfia plant, such as ajmalicine, reserpine, and serpentine.[4][6][7] Inadequate purification can lead to the presence of these related compounds.
Q4: Is this compound susceptible to degradation?
Yes, this compound can degrade under certain conditions. The ester group in this compound can undergo hydrolysis to form yohimbinic acid, particularly in acidic or alkaline conditions and at elevated temperatures.[8][9][10] It is also sensitive to light. Proper storage in a cool, dark, and dry place is essential to maintain its stability.
Q5: Are certified reference standards for this compound available?
Yes, certified reference standards of this compound hydrochloride are commercially available from several chemical suppliers.[11][12][13] These standards are essential for accurate quantification and identification in analytical methods such as HPLC and GC-MS.
Troubleshooting Guides
HPLC Analysis Troubleshooting
Issue: Poor peak shape (tailing) for this compound.
-
Possible Cause 1: Secondary Interactions with Residual Silanols: this compound is a basic compound and can interact with acidic silanol groups on the surface of C18 columns, leading to peak tailing.[14]
-
Possible Cause 2: Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, resulting in peak tailing.[17]
-
Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely experiencing mass overload.
-
-
Possible Cause 3: Column Contamination or Degradation: Accumulation of matrix components from your sample or degradation of the stationary phase can lead to poor peak shapes.
-
Solution: Use a guard column to protect your analytical column. If you suspect contamination, try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Issue: Inconsistent Retention Times for this compound.
-
Possible Cause 1: Mobile Phase pH Instability: Small variations in the mobile phase pH can significantly affect the retention time of ionizable compounds like this compound.[15][16]
-
Solution: Ensure your mobile phase is properly buffered and that the pH is consistently prepared for each run. Allow for adequate column equilibration time with the mobile phase before starting your analytical run.
-
-
Possible Cause 2: Temperature Fluctuations: Changes in column temperature can lead to shifts in retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout your analysis.
-
-
Possible Cause 3: Pump or System Issues: Leaks in the HPLC system or inconsistent pump performance can cause fluctuations in flow rate, leading to variable retention times.
-
Solution: Perform regular maintenance on your HPLC system, including checking for leaks and ensuring the pump seals are in good condition.
-
GC-MS Analysis Troubleshooting
Issue: Difficulty in differentiating this compound from its isomers (e.g., Yohimbine).
-
Possible Cause: Similar fragmentation patterns in the mass spectrometer.
-
Solution: While the mass spectra of stereoisomers are often very similar, careful examination of the relative abundances of fragment ions may reveal subtle differences. However, the most reliable way to differentiate isomers is through their chromatographic separation. Optimize your GC temperature program to achieve baseline separation of the isomers. Using a column with a different stationary phase may also improve separation.
-
Data Presentation
Table 1: Comparison of this compound Extraction Yields from Rauwolfia canescens
| Plant Part | Extraction Method | Yield of this compound | Purity (by HPLC) | Reference |
| Leaves | Precipitation with acidification/alkalization | 0.4% | >90% | [3][8][18][19] |
| Roots | Precipitation with acidification/alkalization | 0.017% | >90% | [3][8][18][19] |
Table 2: Analytical Method Performance for Yohimbine Alkaloids
| Analytical Method | Analyte | Limit of Detection (LOD) | Matrix | Reference |
| LC/QQQ-MS | Yohimbine, Ajmalicine | < 100 ppt | Botanical Extracts | [20] |
| HPLC-Fluorimetric | Yohimbine | 0.1 ng/ml | Plasma | [1] |
| GC-MS | Sibutramine (similar amine) | 0.181 µg/mL | Dietary Supplements | [21] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound Purity
This protocol is adapted from a validated method for the quantification of this compound (alpha-yohimbine).[8][18]
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a diluent of methanol or acetonitrile to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV Conditions:
-
Column: Waters Spherisorb C18 column or equivalent.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (containing 0.1% triethylamine) and water (containing 0.1% trifluoroacetic acid) in a 35:65 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Quantify this compound by comparing the peak area of the sample to that of a certified reference standard.
-
Assess purity by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
Protocol 2: GC-MS Analysis of this compound (General Approach)
This protocol provides a general framework for the GC-MS analysis of this compound, based on methods for other alkaloids.
-
Sample Preparation and Extraction:
-
For plant material, perform a solvent extraction. A common method involves moistening the powdered plant material with a dilute ammonia solution and extracting with an organic solvent like chloroform or ethyl acetate.[5][19][22]
-
The organic extract is then acidified to partition the alkaloids into an aqueous layer.
-
The aqueous layer is then made basic, and the alkaloids are re-extracted into an organic solvent.
-
The final organic extract is evaporated to dryness and the residue is reconstituted in a suitable solvent for GC-MS analysis (e.g., methanol, ethyl acetate).
-
-
Derivatization (if necessary):
-
While some alkaloids can be analyzed directly, polar functional groups (like the hydroxyl group in this compound) may benefit from derivatization to improve volatility and peak shape. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature of around 280-300°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-550.
-
-
Data Analysis:
-
Identify this compound by comparing its retention time and mass spectrum to that of a reference standard. The mass spectrum of this compound will show a characteristic fragmentation pattern.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. Determination of yohimbine and its two hydroxylated metabolites in humans by high-performance liquid chromatography and mass spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uoguelph.ca [uoguelph.ca]
- 4. chemistryjournal.in [chemistryjournal.in]
- 5. ijpsr.info [ijpsr.info]
- 6. researchgate.net [researchgate.net]
- 7. aktpublication.com [aktpublication.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound hydrochloride, 99% 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. This compound hydrochloride, 1 g, CAS No. 6211-32-1 | More Reference Substances | Phytochemicals | Natural & Reference Materials | Chemicals | Carl ROTH - Netherlands [carlroth.com]
- 13. This compound hydrochloride, 100 mg, CAS No. 6211-32-1 | More Reference Substances | Phytochemicals | Natural & Reference Materials | Chemicals | Carl ROTH - International [carlroth.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. agilent.com [agilent.com]
- 16. moravek.com [moravek.com]
- 17. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 18. lcms.cz [lcms.cz]
- 19. GC/MS Analysis of Alkaloids in Galanthus fosteri Baker and Determination of Its Anticholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development and Validation of Gas Chromatography–Mass Spectrometry Method for Quantification of Sibutramine in Dietary Supplements [mdpi.com]
- 22. academicjournals.org [academicjournals.org]
Technical Support Center: Overcoming Challenges in Rauwolscine Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of Rauwolscine from plant material.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting this compound from plant sources?
A1: The main difficulties in this compound extraction are achieving high yields and high purity.[1] Plant extracts are often complex mixtures containing numerous phytochemicals, making the isolation of a specific alkaloid like this compound challenging.[1] Many traditional methods result in low yields and may require complex, commercially unviable purification steps like column chromatography.[1][2]
Q2: Which plant parts are the best sources for this compound?
A2: While various parts of Rauwolfia species, including the bark, stem, and roots, contain this compound, studies have shown that leaves can be a significantly better and more renewable source.[1][3] For instance, one process reported a yield of 0.4% from the leaves of Rauwolfia canescens, compared to 0.017% from the roots.[1][3]
Q3: How does the choice of solvent impact extraction efficiency?
A3: Solvent selection is critical and is based on the principle of "like dissolves like."[1] Polar solvents will extract polar compounds, while non-polar solvents will extract non-polar compounds.[1] The polarity of the solvent must be matched with the polarity of this compound to ensure efficient extraction. A multi-step approach using solvents of different polarities can help in separating this compound from impurities.[1] However, increasing the number of extraction steps can lead to a loss of the target compound and lower yields.[1]
Q4: What is the role of pH in the extraction and purification process?
A4: As an alkaloid, this compound's solubility is highly dependent on pH.[1] The extraction process often involves alternating between acidic and alkaline conditions. In an alkaline medium, this compound (as a free base) is more soluble in non-polar organic solvents. By acidifying the aqueous solution, this compound can be converted to its salt form, which is more soluble in water, allowing for its separation from non-polar impurities. This acid-base manipulation is a key strategy for both extraction and purification.[1][2]
Q5: Is column chromatography necessary for obtaining high-purity this compound?
A5: Not necessarily. While column chromatography is a standard laboratory technique for purifying compounds, it can lead to reduced yields and increased costs, making it less suitable for large-scale commercial production.[2] Innovative processes have been developed that utilize a series of solvent extractions and pH adjustments to achieve high purity (e.g., >90%) without the need for column chromatography.[1][2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Inappropriate solvent selection.- Insufficient extraction time or temperature.- Loss of compound during multi-step extractions.- Suboptimal pH during extraction steps.- Low concentration of this compound in the plant material. | - Optimize solvent polarity based on preliminary tests.- Increase extraction time and/or temperature within the stability limits of this compound.[4][5]- Minimize the number of extraction steps where possible.[1]- Carefully control and optimize the pH at each acidification and alkalization step.[1]- Use a richer source material, such as the leaves of Rauwolfia canescens.[1][3] |
| Low Purity | - Co-extraction of other alkaloids and impurities.- Inefficient separation of polar and non-polar compounds.- Insufficient washing or precipitation steps. | - Employ a sequential extraction with solvents of varying polarities to selectively remove impurities.[1]- Refine the pH adjustment steps to ensure complete precipitation of this compound or impurities at different stages.[1]- Increase the number of washes or optimize the precipitation conditions (e.g., temperature, pH).[2] |
| Difficulty Separating this compound from Structurally Similar Alkaloids | - Yohimbine and other stereoisomers have very similar chemical properties. | - Sophisticated analytical techniques like HPLC-MS/MS are necessary for accurate identification and quantification.[6]- Fine-tune the purification process, potentially exploring advanced techniques if high stereoisomeric purity is required. |
| Inconsistent Results Between Batches | - Variability in the chemical composition of the raw plant material.- Lack of standardization in the extraction protocol. | - Source plant material from a consistent and reliable supplier.[6]- Standardize all extraction parameters, including particle size of the plant material, solvent-to-solid ratio, extraction time, and temperature.[4][5] |
Data on Extraction Efficiency
Table 1: Comparison of a Novel Extraction Process with a Prior Art Method for this compound from Rauwolfia canescens Leaves
| Parameter | Prior Art Method (US 20120184576 A1) | Novel Process (US 10730869 B2) |
| Extraction & Purification | Two-step process involving column chromatography. | Single-step process without column chromatography, using solvent extraction and pH adjustments.[2] |
| Yield | 63 mg / 100 g dry leaves | 400 mg / 100 g dry leaves (7-8 fold increase).[2] |
| Purity | Not specified (implied lower) | >90% (determined by HPLC).[1][3] |
| Commercial Viability | Less viable due to complexity and cost of chromatography.[2] | More commercially viable.[2] |
Source: Adapted from patents US 10730869 B2 and WO 2018087778 A1.[1][2]
Table 2: Alkaloid Content in Different Parts of Rauwolfia serpentina
| Alkaloid | Leaf Extract (Absorbance at 510 nm) | Root Extract (Absorbance at 510 nm) |
| Reserpine | 0.880 | Higher than leaf |
| Ajmalicine | 0.753 | Lower than leaf |
| Ajmaline | 0.485 | Higher than leaf |
| Yohimbine | 0.537 | Higher than leaf |
Note: This data from a spectrophotometric analysis indicates the relative presence of different alkaloids. For absolute quantification, methods like HPLC are required. Source: International Journal of Chemistry Studies.[7]
Experimental Protocols
Protocol 1: High-Yield Extraction of this compound without Column Chromatography
This protocol is based on a novel, commercially viable process described in patent US 10730869 B2.[1]
-
Preparation of Plant Material:
-
Collect and sun-dry the leaves of Rauwolfia canescens.
-
Grind the dried leaves into a fine powder.
-
-
Organic Solvent-Alkaline Extraction:
-
Mix the powdered leaves with a water-immiscible, non-polar organic solvent (e.g., toluene) in a 1:4 ratio (solid:solvent).
-
Adjust the pH of the mixture to 9.0-9.5 by adding a 20-25% ammonia solution.
-
Stir the mixture at 40-50°C for 4 hours.
-
Filter the mixture to separate the solvent extract from the solid plant material. Repeat the extraction on the residue two more times and pool the filtrates.
-
-
Acidic Water Extraction:
-
Extract the pooled organic solvent with acidic water (pH 2.0-2.5, adjusted with an acid like hydrochloric acid). This step transfers the this compound (as a salt) into the aqueous phase.
-
-
Basification and Precipitation:
-
Collect the acidic aqueous layer and adjust the pH to 9.0-9.5 with an alkali to precipitate the this compound base.
-
Filter the solution to recover the precipitated this compound.
-
-
Purification:
-
Dissolve the crude this compound in a polar organic solvent (e.g., ethanol, methanol).
-
Treat the solution with activated charcoal to remove color impurities and filter.
-
Acidify the clear filtrate to pH 2.0-2.5 with an acid (e.g., hydrochloric acid) and cool to 15-20°C to precipitate the highly pure this compound hydrochloride.
-
-
Final Product:
-
Filter and dry the precipitate to obtain the final product.
-
Visualizations
Caption: High-yield this compound extraction workflow.
Caption: Troubleshooting logic for low extraction yield.
References
- 1. US10730869B2 - Process for extracting alpha yohimbine (this compound) from Rauwolfia species - Google Patents [patents.google.com]
- 2. WO2018087778A1 - Novel process for extracting alpha yohimbine (this compound) from rauwolfia species - Google Patents [patents.google.com]
- 3. Process for extracting alpha yohimbine (this compound) from Rauwolfia species - Patent US-10730869-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cannabissciencetech.com [cannabissciencetech.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound vs Yohimbine: Constructive Fat Burning Potential [epicatelean.com]
- 7. chemistryjournal.in [chemistryjournal.in]
Technical Support Center: Rauwolscine Radioligand Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Rauwolscine in radioligand binding assays. The information is tailored for researchers, scientists, and drug development professionals to help refine experimental protocols and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in radioligand binding assays?
A1: this compound, also known as α-yohimbine, is a potent and selective antagonist of α2-adrenergic receptors.[1] It is a diastereomer of yohimbine and serves as a valuable pharmacological tool for characterizing α2-adrenergic receptor subtypes (α2A, α2B, and α2C).[1] In radioligand binding assays, radiolabeled this compound (e.g., [³H]-Rauwolscine) is used to quantify the affinity of unlabeled test compounds for α2-adrenergic receptors.[1]
Q2: What is the principle of a competitive radioligand binding assay using this compound?
A2: Competitive binding assays determine the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand (like [³H]-Rauwolscine) for binding to a receptor.[1] A fixed concentration of the radioligand and receptor preparation are incubated with increasing concentrations of the unlabeled competitor compound. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. This IC50 value can then be converted to the equilibrium dissociation constant (Ki) for the competitor using the Cheng-Prusoff equation, which provides a measure of its binding affinity.[1]
Q3: What are the different types of radioligand binding assays I can perform?
A3: There are three main types of radioligand binding assays:
-
Saturation assays: Used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand. This involves incubating the receptor preparation with increasing concentrations of the radioligand.[2]
-
Competitive assays: Used to determine the affinity (Ki) of an unlabeled test compound. This involves incubating the receptor, a fixed concentration of radioligand, and varying concentrations of the unlabeled test compound.[2]
-
Kinetic assays: Used to determine the association (kon) and dissociation (koff) rate constants of a radioligand.[2]
Q4: Besides α2-adrenergic receptors, does this compound bind to other receptors?
A4: Yes, this compound has been shown to display notable affinity for certain serotonin receptors, such as the 5-HT1A and 5-HT2B receptors.[1][3][4] This is a critical consideration when designing experiments and interpreting results, as binding to these other receptors could be a source of non-specific binding or confounding data. In some experimental setups, it may be necessary to include agents that block these other receptors to ensure specific binding to the α2-adrenoceptors is being measured.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding (NSB) | 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Binding of radioligand to filters or plate wells. 4. Presence of non-receptor binding sites. [5] | 1. Optimize the radioligand concentration. It should ideally be at or below the Kd value. 2. Increase the number and volume of washes with ice-cold wash buffer. [1]3. Pre-soak filters in a blocking agent like 0.3% polyethyleneimine (PEI). [6]4. For tissues with known off-target binding, consider using a masking agent. For example, to block 5-HT receptor binding, specific antagonists for those receptors could be included. [3][5] |
| Low Specific Binding Signal | 1. Low receptor expression in the membrane preparation. 2. Degraded radioligand. 3. Suboptimal incubation time or temperature. 4. Incorrect buffer composition. | 1. Increase the amount of membrane protein per well. [1]2. Use a fresh aliquot of radioligand and store it properly at -80°C. [1][7]3. Perform time-course and temperature-dependence experiments to determine optimal incubation conditions for reaching equilibrium. [7]4. Ensure the pH and ionic strength of the assay buffer are optimal and consistent. [7] |
| High Variability Between Replicates | 1. Inconsistent membrane preparation. 2. Pipetting errors. 3. Inconsistent washing technique. 4. Cell culture issues (if using cell lines), such as high passage number or mycoplasma contamination. [7] | 1. Standardize the membrane preparation protocol, including homogenization, centrifugation speeds, and protein quantification. [7]2. Use calibrated pipettes and ensure proper mixing. 3. Use an automated cell harvester for consistent and rapid filtration and washing. [1]4. Use cells with a low passage number and regularly test for mycoplasma. [7] |
| Unexpected Competition Curve Shape (e.g., shallow or biphasic) | 1. Presence of multiple binding sites with different affinities. 2. Agonist radioligand labeling both high and low-affinity states of a GPCR. [8]3. Off-target binding of the competitor or radioligand. [3][5] | 1. Analyze the data using a two-site binding model. 2. If using an agonist radioligand, consider the effect of GTP, which can shift the receptor to a low-affinity state. [8]3. Characterize the pharmacology of the binding sites using selective ligands for suspected off-target receptors. |
Experimental Protocols
Standard Protocol for a [³H]-Rauwolscine Competitive Radioligand Binding Assay
This protocol outlines the determination of a test compound's affinity (Ki) for α2-adrenergic receptors.
1. Materials:
-
Receptor Source: Cell membranes from tissues (e.g., rat cerebral cortex) or cultured cells expressing α2-adrenergic receptors.[1]
-
Radioligand: [³H]-Rauwolscine.[1]
-
Unlabeled Ligand: Test compound and a positive control (e.g., unlabeled this compound).[1]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]
-
Non-Specific Binding (NSB) Determinator: A high concentration of a competing ligand (e.g., 10 µM phentolamine).[7]
-
96-well plates and glass fiber filters (e.g., GF/C). [6]
-
Scintillation fluid and a scintillation counter. [6]
2. Membrane Preparation:
-
Homogenize tissue or cells in ice-cold lysis buffer.
-
Centrifuge at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.[1]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g for 10 minutes) to pellet the membranes.[6]
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[1][7]
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration using a standard method like the BCA assay.[1]
-
Store membrane preparations in aliquots at -80°C.[1]
3. Assay Procedure:
-
Prepare serial dilutions of the test compound and the positive control.
-
In a 96-well plate, add the following to each well in the specified order:
-
Total Binding: 50 µL Assay Buffer + 50 µL [³H]-Rauwolscine + 150 µL membrane preparation.
-
Non-Specific Binding: 50 µL NSB Determinator + 50 µL [³H]-Rauwolscine + 150 µL membrane preparation.
-
Competition: 50 µL test compound dilution + 50 µL [³H]-Rauwolscine + 150 µL membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[7]
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filter mat using a cell harvester.[1]
-
Wash the filters 3-4 times with ice-cold Wash Buffer.[1]
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.[6]
4. Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.[1]
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.[1]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[1]
Data Presentation
Table 1: Affinity (Kd) and Density (Bmax) of [³H]-Rauwolscine Binding in Various Tissues
| Species | Tissue | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Human | Brain Cortex | 4.7 ± 2.5 | 110 ± 17 | [5] |
| Rabbit | Brain Cortex | - | - | [5] |
| Bovine | Cerebral Cortex | 2.5 | 160 | [8] |
| Canine | Saphenous Vein | 1.53 ± 0.71 | 125.2 ± 43.1 | [9] |
| Human | Kidney | 0.98 | - | [10] |
| Mouse | Kidney | 2.33 - 3.03 | - | [10] |
| Rat | Kidney | 2.33 - 3.03 | - | [10] |
| Rabbit | Kidney | 2.33 - 3.03 | - | [10] |
| Dog | Kidney | 2.33 - 3.03 | - | [10] |
Note: This table presents a summary of reported values. Actual values may vary depending on experimental conditions.
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Inhibitory signaling cascade of the α2-adrenergic receptor.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. [3H]this compound: an antagonist radioligand for the cloned human 5-hydroxytryptamine2b (5-HT2B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]this compound behaves as an agonist for the 5-HT1A receptors in human frontal cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High affinity binding of 3H this compound and 3H RX781094 to alpha 2 adrenergic receptors and non-stereoselective sites in human and rabbit brain cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. [3H]this compound (alpha-yohimbine): a specific antagonist radioligand for brain alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and characterization of (3H)-rauwolscine binding to alpha 2-adrenoceptors in the canine saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [3H]-rauwolscine binding to alpha 2-adrenoceptors in the mammalian kidney: apparent receptor heterogeneity between species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Rauwolscine's Off-Target Effects in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the potential off-target effects of Rauwolscine in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as alpha-yohimbine, is primarily a selective and potent antagonist of α2-adrenergic receptors.[1][2] It is a stereoisomer of yohimbine and is used to characterize α2-adrenergic receptor subtypes.[1]
Q2: What are the known off-target effects of this compound?
The most well-documented off-target effects of this compound involve its interaction with serotonin (5-HT) receptors. It has been shown to act as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[3][4][5]
Q3: At what concentrations are off-target effects likely to be observed?
Off-target effects on serotonin receptors typically occur at concentrations higher than those required for α2-adrenergic receptor antagonism. For example, the Ki for this compound at α2-adrenergic receptors is in the low nanomolar range, while its Ki for 5-HT1A receptors is in the mid-nanomolar range, and its IC50 for functional 5-HT1A agonism is in the micromolar range.[3]
Q4: How can I minimize the risk of observing off-target effects in my experiments?
To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits a response at the α2-adrenergic receptor. Perform thorough dose-response experiments to determine the optimal concentration for your specific assay. Additionally, employing specific antagonists for potential off-target receptors can help to isolate the α2-adrenergic-mediated effects.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in Functional Assays (e.g., cAMP accumulation)
Possible Cause: Your observed effects may be a composite of both on-target α2-adrenergic antagonism and off-target effects on serotonin receptors, particularly 5-HT1A partial agonism which can also inhibit adenylyl cyclase.[3][6]
Troubleshooting Steps:
-
Confirm On-Target Activity:
-
Run a parallel experiment with a highly selective α2-adrenergic agonist (e.g., clonidine, brimonidine) to confirm the expected downstream signaling in your system.[7][8]
-
Use a different, structurally unrelated α2-adrenergic antagonist as a positive control to ensure your assay is detecting the intended pharmacology.
-
-
Isolate Off-Target Effects:
-
Include a selective 5-HT1A receptor antagonist (e.g., WAY-100635) in your assay to block any contribution from this off-target receptor.
-
Similarly, for assays where 5-HT2 receptor activity might be relevant, use a selective 5-HT2 receptor antagonist (e.g., ketanserin).[4]
-
-
Optimize this compound Concentration:
-
Perform a detailed concentration-response curve for this compound. The goal is to identify a concentration that provides maximal α2-adrenergic antagonism with minimal 5-HT1A agonism.
-
Issue 2: High Non-Specific Binding in Radioligand Binding Assays
Possible Cause: this compound can bind to non-receptor sites, or your assay conditions may not be optimized.
Troubleshooting Steps:
-
Optimize Assay Buffer and Conditions:
-
Ensure the composition of your assay buffer is appropriate (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[1]
-
Optimize incubation time and temperature to achieve equilibrium.
-
-
Select an Appropriate Non-Specific Binding Determinator:
-
For defining non-specific binding of [³H]-Rauwolscine, a high concentration of an unlabeled α2-adrenergic ligand (e.g., 10 µM phentolamine or yohimbine) is typically used.
-
-
Consider Alternative Radioligands:
-
If non-specific binding remains high with [³H]-Rauwolscine, consider using a different α2-adrenergic antagonist radioligand, such as [³H]-idazoxan, and using unlabeled this compound as the competitor.
-
Data Presentation
Table 1: this compound Binding Affinities (Ki) for Adrenergic and Serotonergic Receptors
| Receptor Subtype | Ki (nM) | Species/Tissue | Reference |
| α2-Adrenergic | 2.5 | Bovine Cerebral Cortex | [2] |
| 5-HT1A | 158 ± 69 | Recombinant Human | [3] |
| 5-HT2 | ~79.4 (KB) | Bovine Coronary Artery | [4] |
KB is the equilibrium dissociation constant for an antagonist, functionally equivalent to Ki.
Table 2: this compound Functional Activity (IC50) at Off-Target Receptors
| Receptor | Assay Type | IC50 (µM) | Observed Effect | Reference |
| 5-HT1A | Adenylyl Cyclase Inhibition | 1.5 ± 0.2 | Partial Agonist | [3] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for α2-Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of a test compound for α2-adrenergic receptors using [³H]-Rauwolscine.
Materials:
-
Receptor Source: Cell membranes expressing α2-adrenergic receptors.
-
Radioligand: [³H]-Rauwolscine.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]
-
Unlabeled Ligands: this compound (for self-binding) and test compounds.
-
Non-Specific Binding Determinator: 10 µM Phentolamine.
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled ligands.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding), non-specific binding determinator, or unlabeled ligand dilution.
-
50 µL of [³H]-Rauwolscine at a final concentration close to its Kd.
-
150 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity.
-
Calculate the specific binding and determine the IC50 and Ki values using non-linear regression analysis.
Protocol 2: Functional cAMP Accumulation Assay for α2-Adrenergic Receptor Antagonism
Objective: To measure the ability of this compound to antagonize agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing the α2-adrenergic receptor of interest.
-
α2-Adrenergic Agonist: Clonidine or UK-14,304.[7]
-
Adenylyl Cyclase Activator: Forskolin.[7]
-
This compound and other test antagonists.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed cells in a suitable multi-well plate and grow to the desired confluency.
-
Pre-incubate the cells with varying concentrations of this compound or other antagonists for 15-30 minutes.
-
Add the α2-adrenergic agonist at a concentration that gives a submaximal response (e.g., EC80).
-
Immediately add forskolin to stimulate adenylyl cyclase.
-
Incubate for the time recommended by the cAMP kit manufacturer (typically 15-60 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the kit's instructions.
-
Plot the cAMP concentration against the antagonist concentration to determine the IC50 for the antagonism.
Visualizations
Caption: Signaling pathways for this compound's on-target and off-target effects.
Caption: Workflow for key experimental assays involving this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. [3H]this compound (alpha-yohimbine): a specific antagonist radioligand for brain alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Partial agonist properties of this compound and yohimbine for the inhibition of adenylyl cyclase by recombinant human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yohimbine and this compound inhibit 5-hydroxytryptamine-induced contraction of large coronary arteries of calf through blockade of 5 HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: An Alpha-2 Antagonist for Fat Loss Formula [epicatelean.com]
- 6. Alpha 2-adrenoceptor stimulation and cellular cAMP levels in microdissected rat glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Ensuring Reproducibility in Rauwolscine-based Experimental Results
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving Rauwolscine (also known as α-Yohimbine). Our aim is to enhance the reproducibility and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naturally occurring alkaloid and a stereoisomer of yohimbine.[1] Its primary mechanism of action is as a selective and potent antagonist of α2-adrenergic receptors.[2][3] By blocking these receptors, this compound can increase the release of norepinephrine, leading to various physiological effects.[1]
Q2: What are the other known molecular targets of this compound?
Beyond its primary action on α2-adrenergic receptors, this compound has been shown to interact with serotonin receptors. It functions as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[4] These off-target activities should be considered when interpreting experimental results.
Q3: What are the common experimental applications of this compound?
This compound is frequently used in research to investigate:
-
Fat metabolism and weight management: By blocking α2-adrenergic receptors on fat cells, it can promote lipolysis.[1][5]
-
Cancer biology: It has been shown to inhibit tumor growth and induce apoptosis in certain cancer models.[2]
-
Neuroscience: Due to its effects on neurotransmitter release and its interaction with serotonin receptors, it is used to study mood, anxiety, and other neurological processes.[6]
Q4: What are the key differences between this compound and Yohimbine?
While both are α2-adrenergic antagonists, this compound is often considered a milder and more selective version of Yohimbine.[1] this compound exhibits a higher binding affinity for α2-receptors, particularly the α2C subtype, which may contribute to a different side effect profile, potentially with less anxiety and cardiovascular strain compared to Yohimbine.[7]
Q5: What are the common side effects or toxicities associated with this compound?
Reported side effects are similar to other stimulants and can include increased heart rate, anxiety, dizziness, and gastrointestinal distress.[6] Due to its stimulant properties, it may interact with other stimulant drugs and medications for high blood pressure.[8]
Troubleshooting Guides
In Vitro Experiments
Problem: Inconsistent or unexpected results in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of this compound | This compound hydrochloride has better solubility in aqueous solutions. For cell culture media, prepare a concentrated stock solution in DMSO and then dilute to the final concentration. Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all wells, including vehicle controls. |
| Off-Target Effects | Remember that this compound interacts with serotonin receptors (5-HT1A, 5-HT2A, 5-HT2B).[4] If your cell line expresses these receptors, your results may be influenced by these interactions. Consider using more specific antagonists for these serotonin receptors as controls to dissect the observed effects. |
| Cell Line Variability | The expression levels of α2-adrenergic and serotonin receptors can vary between cell lines and even with passage number. Regularly verify receptor expression using techniques like qPCR or Western blotting. |
| Incorrect Assay Conditions | Optimize cell seeding density, treatment duration, and concentration of this compound. Run a full dose-response curve to determine the optimal concentration for your specific cell type and endpoint. |
Problem: Low specific binding in radioligand binding assays.
| Possible Cause | Troubleshooting Steps |
| Degraded Radioligand | Use a fresh batch of radioligand (e.g., [³H]-Rauwolscine) and store it properly according to the manufacturer's instructions to prevent degradation.[9] |
| Suboptimal Assay Buffer | Ensure the assay buffer composition (pH, ionic strength) is optimal for receptor binding. The incubation time should be sufficient to reach equilibrium.[9] |
| Low Receptor Expression | Confirm the expression of the target receptor in your membrane preparation. The amount of membrane protein per well may need to be optimized.[10] |
| High Non-Specific Binding | Use a high concentration of a non-labeled ligand to determine non-specific binding accurately. Ensure proper and rapid washing of filters to remove unbound radioligand.[10] |
In Vivo Experiments
Problem: High variability in animal responses or lack of expected effect.
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability/Vehicle Selection | This compound's solubility can be a challenge for in vivo administration. For oral or subcutaneous routes, consider formulating it in vehicles like corn oil or sesame oil for lipophilic compounds.[11] For intravenous or intraperitoneal injections, aqueous-based vehicles with co-solvents (e.g., PEG, propylene glycol) or cyclodextrins can enhance solubility. Always include a vehicle-only control group.[11] |
| Dose Selection | Start with a dose-escalation study to determine the optimal dose for the desired effect while minimizing adverse events. Ensure animals are properly acclimatized to handling and experimental procedures to reduce stress-induced variability.[11] |
| Route of Administration | The route of administration can significantly impact the pharmacokinetic and pharmacodynamic profile of this compound. The chosen route should be appropriate for the experimental question. |
| Animal Strain and Sex Differences | Be aware of potential strain and sex differences in drug metabolism and receptor expression, which can lead to variable responses. |
Quantitative Data Summary
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Ki (nM) | Species/Tissue | Reference |
| α2-Adrenergic | 12 | Not Specified | [3] |
| 5-HT1A | 158 ± 69 | Recombinant Human | [12] |
| 5-HT2B | 14.3 | Human |
Table 2: Functional Potencies (IC50) of this compound
| Assay | IC50 (µM) | Cell Line/Tissue | Reference |
| Inhibition of Adenylyl Cyclase (via 5-HT1A) | 1.5 ± 0.2 | CHO cells expressing human 5-HT1A receptors | [12] |
Detailed Experimental Protocols
Cell Viability/Proliferation (MTT) Assay
This protocol is adapted for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
This compound hydrochloride
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7)[13]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[13]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13] Mix thoroughly to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
In Vivo Microdialysis for Neurotransmitter Monitoring
This protocol provides a general framework for using in vivo microdialysis to measure neurotransmitter release in response to this compound administration.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound for injection
-
Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection)
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest. Allow the animal to recover for a sufficient period.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[15] Allow the system to equilibrate and collect baseline samples to establish stable neurotransmitter levels.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous, or through reverse dialysis by including it in the aCSF).
-
Sample Collection: Continue to collect dialysate fractions at regular intervals (e.g., every 10-20 minutes) for several hours post-administration.
-
Neurotransmitter Analysis: Analyze the collected dialysate samples using a sensitive analytical method, such as HPLC-ECD, to quantify the concentrations of the neurotransmitters of interest (e.g., norepinephrine, dopamine, serotonin).[16]
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels for each animal.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT2B receptor - Wikipedia [en.wikipedia.org]
- 5. reprocell.com [reprocell.com]
- 6. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Partial agonist properties of this compound and yohimbine for the inhibition of adenylyl cyclase by recombinant human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 15. youtube.com [youtube.com]
- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Rauwolscine and Yohimbine: A Comparative Analysis of Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Rauwolscine and its stereoisomer yohimbine are indole alkaloids recognized for their potent antagonist activity at α2-adrenergic receptors. While structurally similar, their distinct pharmacological profiles, particularly their binding affinities and selectivities for various neurotransmitter receptors, are of significant interest in neuroscience and drug development. This guide provides an objective comparison of their receptor binding characteristics, supported by experimental data, to aid in the selection of the appropriate compound for research and therapeutic development.
Comparative Receptor Binding Affinities
The binding affinities of this compound and yohimbine have been characterized at adrenergic, serotonergic, and dopaminergic receptors. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The following tables summarize the available quantitative data.
| Receptor Family | Receptor Subtype | This compound Ki (nM) | Yohimbine Ki (nM) | Reference |
| Adrenergic | α2A | - | 1.4 | [1] |
| α2B | - | 7.1 | [1] | |
| α2C | - | 0.88 | [1] | |
| Serotonergic | 5-HT1A | 52 | 74 | [1] |
| 5-HT2 | ~79.4 (pKB 7.1) | ~50.1 (pKB 7.3) | [1] | |
| Dopaminergic | D2 | High (in-silico) | Moderate | [1] |
| D3 | - | Weak | [1] |
Note: Data is synthesized from multiple sources, and direct comparative studies providing Ki values for all receptors for both compounds from the same experiment are limited. "Data not available" indicates that specific quantitative data was not found in the searched literature.
Adrenergic Receptor Selectivity
Both this compound and yohimbine are notably more selective for α2-adrenergic receptors over α1-adrenergic receptors. In vivo studies in anesthetized dogs have shown that both compounds are approximately 30 times more potent as α2-adrenoceptor antagonists than as α1-adrenoceptor antagonists.[2] this compound is often reported to have a higher overall affinity for α2-receptors compared to yohimbine.[3]
Serotonergic and Dopaminergic Receptor Interactions
Beyond their primary action at adrenergic receptors, both this compound and yohimbine exhibit affinity for serotonin and dopamine receptors, which may contribute to their complex pharmacological effects.
-
Serotonin Receptors: this compound demonstrates a higher affinity for the 5-HT1A receptor compared to yohimbine.[1] Both compounds act as antagonists at 5-HT2 receptors.[4]
-
Dopamine Receptors: In-silico studies suggest that this compound has a high binding affinity for the D2 receptor, whereas yohimbine has a moderate affinity.[1] Yohimbine also displays a weak affinity for the D3 receptor.[1]
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinities for this compound and yohimbine is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound or yohimbine) to displace a radiolabeled ligand from a receptor.
General Methodology
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors.[1][5]
-
Incubation: The isolated membranes are incubated in a solution containing a fixed concentration of a specific radioligand (e.g., [3H]-yohimbine or [3H]-rauwolscine) and varying concentrations of the unlabeled competitor compound.[1][5]
-
Separation: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[1][5]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[5]
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Signaling Pathways
This compound and yohimbine exert their effects by modulating specific G-protein coupled receptor (GPCR) signaling pathways.
α2-Adrenergic Receptor Signaling
Both this compound and yohimbine are antagonists at α2-adrenergic receptors, which are coupled to inhibitory G-proteins (Gi/o). By blocking these receptors, they prevent the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
Caption: α2-Adrenergic Receptor Antagonism Pathway.
5-HT1A Receptor Signaling
This compound and yohimbine also interact with 5-HT1A receptors, which are similarly coupled to Gi/o proteins. Their interaction at these receptors can also influence adenylyl cyclase activity.
Caption: 5-HT1A Receptor Signaling Pathway.
Experimental Workflow: Comparative Radioligand Binding Assay
The following diagram outlines the logical workflow for a comparative radioligand binding assay to determine the Ki values of this compound and yohimbine.
Caption: Workflow for Comparative Radioligand Binding Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers this compound and corynanthine in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound vs Yohimbine: Constructive Fat Burning Potential [epicatelean.com]
- 4. Yohimbine and this compound inhibit 5-hydroxytryptamine-induced contraction of large coronary arteries of calf through blockade of 5 HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
A Head-to-Head Pharmacological Showdown: Rauwolscine vs. Corynanthine
For researchers and drug development professionals navigating the complex landscape of adrenergic and serotonergic modulation, the stereoisomers Rauwolscine and Corynanthine present a compelling case study in structural nuance dictating pharmacological specificity. While both are diastereomers of yohimbine, their subtle differences in three-dimensional orientation translate into distinct and often opposing effects at key physiological receptors. This guide provides a comprehensive, data-driven comparative analysis of their pharmacological profiles, supported by detailed experimental methodologies and visual representations of their mechanisms of action.
At a Glance: Key Pharmacological Distinctions
This compound, also known as α-yohimbine, is a potent and selective antagonist of α2-adrenergic receptors.[1][2] In contrast, Corynanthine demonstrates a preferential antagonism for α1-adrenergic receptors.[1][2] This fundamental difference in their interaction with the adrenergic system forms the basis of their divergent physiological effects. Furthermore, this compound exhibits significant activity at various serotonin (5-HT) receptors, a characteristic less prominently defined for Corynanthine in the current body of research.
Comparative Quantitative Data
The following table summarizes the binding affinities and functional potencies of this compound and Corynanthine at various adrenergic and serotonin receptors. This data, compiled from multiple studies, highlights the distinct selectivity profiles of these two alkaloids.
| Receptor Subtype | This compound | Corynanthine | Parameter | Reference |
| Adrenergic Receptors | ||||
| α1-Adrenergic | pA2: 5.0 - 7.0 | pA2: 6.5 - 7.4 | Antagonist Potency | [3] |
| α2-Adrenergic | pA2: 7.5 - 8.5 | pA2: 4.0 - 6.0 | Antagonist Potency | [3] |
| α2A-Adrenoceptor | Ki: ~8.2-8.5 (pKi) | - | Binding Affinity | [3] |
| α2B-Adrenoceptor | Ki: ~8.7 (pKi) | - | Binding Affinity | [3] |
| α2C-Adrenoceptor | Ki: ~9.6 (pKi) | - | Binding Affinity | [3] |
| Serotonin Receptors | ||||
| 5-HT1A | Ki: 158 nM | - | Partial Agonist Binding Affinity | [4] |
| IC50: 1.5 µM | - | Functional Potency (Adenylyl Cyclase Inhibition) | [4] | |
| 5-HT1D | Ki: ~7.6 (pKi) | - | Binding Affinity | [5] |
| 5-HT2A | - | - | Antagonist | [6] |
| 5-HT2B | Ki: 14.3 nM | - | Antagonist Binding Affinity | [7] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency. Ki is the inhibition constant, representing the concentration of a competing ligand that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity. pKi is the negative logarithm of the Ki value.
Signaling Pathways and Mechanisms of Action
The opposing selectivity of this compound and Corynanthine for α2 and α1-adrenergic receptors, respectively, dictates their influence on distinct downstream signaling cascades.
This compound: α2-Adrenergic Receptor Antagonism
This compound's antagonism of presynaptic α2-adrenergic receptors blocks the negative feedback mechanism that normally inhibits the release of norepinephrine. This leads to an increase in synaptic norepinephrine levels, resulting in enhanced sympathetic outflow. Postsynaptically, α2-adrenergic receptors are coupled to the inhibitory G-protein, Gi. Antagonism by this compound prevents the inhibition of adenylyl cyclase, thereby maintaining intracellular cyclic adenosine monophosphate (cAMP) levels.
Corynanthine: α1-Adrenergic Receptor Antagonism
Corynanthine primarily antagonizes α1-adrenergic receptors, which are coupled to the Gq G-protein. Activation of this pathway typically leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger an increase in intracellular calcium and the activation of protein kinase C (PKC), leading to cellular responses such as smooth muscle contraction. By blocking this pathway, Corynanthine acts as a vasodilator and can lower blood pressure.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, the following are detailed methodologies for key experiments used in the pharmacological characterization of this compound and Corynanthine.
Radioligand Binding Assay for Adrenergic Receptors
This protocol outlines the procedure for determining the binding affinity (Ki) of unlabeled ligands, such as this compound and Corynanthine, for α-adrenergic receptors using a competitive binding assay with a radiolabeled ligand.
References
- 1. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers this compound and corynanthine in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, this compound and corynanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Partial agonist properties of this compound and yohimbine for the inhibition of adenylyl cyclase by recombinant human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Hydroxytryptamine 5-HT1B and 5-HT1D receptors mediating inhibition of adenylate cyclase activity. Pharmacological comparison with special reference to the effects of yohimbine, this compound and some beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
Rauwolscine's Interaction with Serotonin Receptors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Rauwolscine, a diastereomer of yohimbine, is well-documented as a potent and selective antagonist of α2-adrenergic receptors. However, its pharmacological profile extends to the serotonergic system, where it exhibits a complex pattern of cross-reactivity with various serotonin (5-HT) receptor subtypes. This guide provides a comparative analysis of this compound's interaction with 5-HT receptors, supported by experimental data and detailed methodologies for key assays, to aid researchers in drug development and neuroscience.
Summary of Cross-Reactivity
This compound demonstrates notable affinity for several 5-HT receptor subtypes, acting as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2 receptors. Its interaction with other 5-HT subtypes, such as 5-HT1B and 5-HT1D, has also been reported, highlighting the importance of considering these off-target effects in experimental design and interpretation. This cross-reactivity profile is shared to some extent by other α2-adrenergic antagonists, such as yohimbine and idazoxan, making a comparative understanding crucial for dissecting their distinct pharmacological effects.
Comparative Binding Affinities
The binding affinities of this compound and comparator α2-adrenergic antagonists for various serotonin receptor subtypes are summarized in the table below. These values, primarily inhibition constants (Ki) and dissociation constants (Kd), provide a quantitative measure of the drug's propensity to bind to a specific receptor.
| Compound | 5-HT1A (Ki/Kd in nM) | 5-HT1B (Ki in nM) | 5-HT1D (Ki in nM) | 5-HT2A (Ki in nM) | 5-HT2B (Ki in nM) | 5-HT2C (Ki in nM) |
| This compound | 13 (Kd)[1], 158 (Ki)[2] | ~79.4 (pKi 7.1)[3] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Yohimbine | 690 (Ki)[2] | Moderate Affinity[4] | Moderate Affinity[4] | Data Not Available | Data Not Available | Data Not Available |
| Idazoxan | Agonist activity noted[5] | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Functional Activity at Serotonin Receptors
Beyond binding, the functional consequence of this compound's interaction with 5-HT receptors is critical. It acts as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2 receptors.
| Compound | Receptor | Functional Assay | Parameter | Value |
| This compound | 5-HT1A | Adenylyl Cyclase Inhibition | IC50 | 1.5 +/- 0.2 µM[2] |
| 5-HT1A | Adenylyl Cyclase Inhibition | Activity Ratio vs. 5-HT | 0.70[2] | |
| 5-HT2 | Contraction of Bovine Coronary Arteries | Kb | ~79.4 nM (-log Kb 7.1)[3] | |
| Yohimbine | 5-HT1A | Adenylyl Cyclase Inhibition | IC50 | 4.6 +/- 1.0 µM[2] |
| 5-HT1A | Adenylyl Cyclase Inhibition | Activity Ratio vs. 5-HT | 0.59[2] | |
| 5-HT2 | Contraction of Bovine Coronary Arteries | Kb | ~50.1 nM (-log Kb 7.3)[3] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches used to characterize these interactions, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Yohimbine and this compound inhibit 5-hydroxytryptamine-induced contraction of large coronary arteries of calf through blockade of 5 HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole-cell radioligand saturation binding [protocols.io]
- 5. The alpha 2-adrenoceptor antagonist idazoxan is an agonist at 5-HT1A autoreceptors modulating serotonin synthesis in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Rauwolscine and Idazoxan for Researchers
An objective guide for scientists and drug development professionals on the in vivo effects, mechanisms, and experimental considerations of two prominent alpha-2 adrenergic receptor antagonists.
This guide provides a detailed comparison of the in vivo effects of Rauwolscine and Idazoxan, two alpha-2 adrenergic receptor (α2-AR) antagonists frequently utilized in preclinical research. While both compounds share a primary mechanism of action, their differing selectivity profiles and interactions with other receptor systems lead to distinct physiological responses. This document summarizes key experimental findings, presents quantitative data in a comparative format, outlines relevant experimental methodologies, and visualizes their core signaling pathways to aid researchers in selecting the appropriate tool for their specific experimental needs.
Core Pharmacological Comparison
This compound, an indole alkaloid and a stereoisomer of yohimbine, and Idazoxan, a synthetic imidazoline derivative, are both potent antagonists of α2-ARs. Their primary mechanism of action involves blocking presynaptic α2-ARs, which leads to an increase in the release of norepinephrine from nerve terminals. However, their affinity for α1-ARs and other receptor systems, such as serotonin and imidazoline receptors, differs significantly, contributing to their unique in vivo profiles.
Quantitative Data Summary
The following tables provide a summary of the available quantitative data comparing the in vivo and in vitro properties of this compound and Idazoxan.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | α2-Adrenoceptor Antagonist Potency (pA2) | α1-Adrenoceptor Antagonist Potency (pA2) | α2/α1 Selectivity Ratio | Reference |
| Idazoxan | High | Low | 245 | [1] |
| This compound | Moderate | High | 3 | [1] |
Note: A higher pA2 value indicates greater antagonist potency. A higher α2/α1 selectivity ratio indicates greater selectivity for α2-adrenoceptors over α1-adrenoceptors.
Table 2: Comparative In Vivo Cardiovascular Effects in Rats
| Compound | Administration Route & Dose | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) | Effect on Plasma Norepinephrine | Reference |
| Idazoxan | 300 µg/kg i.v. (normotensive rats) | No significant change | Transient increase | Immediate 2-fold increase | [2] |
| Idazoxan | 300 µg/kg i.v. (anesthetized SHR) | Significant decrease | Increase | Significant increase | [2] |
| This compound | i.v. infusion (anesthetized rats) | Decrease | Decrease | Little change | [3] |
| This compound | 20 µg intraventricular (conscious rats) | Increase | Increase (most potent in causing tachycardia) | Not specified | [4] |
SHR: Spontaneously Hypertensive Rats
Table 3: Effects on Neurotransmitter Systems
| Compound | Primary Effect | Secondary Effects | Reference |
| Idazoxan | Blocks α2-ARs, increasing norepinephrine release. | Antagonist at imidazoline I1 and I2 receptors. | [5][6] |
| This compound | Blocks α2-ARs, increasing norepinephrine release. | Partial agonist at 5-HT1A receptors; antagonist at 5-HT2 receptors. | [7][8][9] |
Signaling Pathways and Mechanisms of Action
This compound and Idazoxan exert their primary effects by modulating the α2-adrenergic signaling cascade. Blockade of presynaptic α2-autoreceptors removes the negative feedback on norepinephrine release, leading to increased synaptic concentrations of this neurotransmitter.
References
- 1. Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, this compound and corynanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of acute and chronic administration of idazoxan on blood pressure and plasma catecholamine concentrations of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of this compound, prazosin, and phentolamine on blood pressure and cardiac output in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yohimbine diastereoisomers: cardiovascular effects after central and peripheral application in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Idazoxan - Wikipedia [en.wikipedia.org]
- 6. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H]this compound behaves as an agonist for the 5-HT1A receptors in human frontal cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yohimbine and this compound inhibit 5-hydroxytryptamine-induced contraction of large coronary arteries of calf through blockade of 5 HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Partial agonist properties of this compound and yohimbine for the inhibition of adenylyl cyclase by recombinant human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Rauwolscine and Clonidine on Blood Pressure Regulation
For Researchers, Scientists, and Drug Development Professionals
Overview and Mechanism of Action
Clonidine is a well-established centrally acting antihypertensive agent, while Rauwolscine, a stereoisomer of yohimbine, is primarily known as a research chemical and a component in some dietary supplements.[1][2] Their opposing effects on blood pressure stem from their distinct interactions with adrenergic receptors.
Clonidine acts as an α2-adrenergic receptor agonist in the brainstem.[3][4][5] This stimulation of central α2-receptors inhibits sympathetic outflow, leading to a decrease in peripheral vascular resistance, heart rate, and ultimately, a reduction in blood pressure.[3][5][6] Clonidine also has some affinity for imidazoline receptors, which may contribute to its hypotensive effects.[3]
This compound , in contrast, is a potent α2-adrenergic receptor antagonist .[1][2] By blocking these receptors, this compound prevents the natural feedback mechanism that inhibits the release of norepinephrine.[7] This leads to increased sympathetic outflow, which can result in an increase in heart rate and blood pressure.[7][8] It is important to note that the effects of this compound on blood pressure can be complex, with some animal studies showing a hypotensive effect under certain conditions.[8]
One study in anesthetized cats demonstrated that this compound can dose-dependently antagonize the central hypotensive effect of Clonidine, highlighting their opposing mechanisms at the α2-adrenoceptor.[9]
Signaling Pathways
The distinct actions of Clonidine and this compound on the α2-adrenergic receptor initiate different downstream signaling cascades.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (Alpha Yohimbine): Benefits, Uses, and Side Effects [varionlife.com]
- 3. Clonidine - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Clonidine Hydrochloride? [synapse.patsnap.com]
- 7. varionlife.com [varionlife.com]
- 8. This compound - NutraPedia [nutrahacker.com]
- 9. Characterization of alpha-adrenoceptors participating in the central hypotensive and sedative effects of clonidine using yohimbine, this compound and corynanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Ergogenic Potential of Rauwolscine: A Comparative Analysis for Athletic Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rauwolscine's effects on athletic performance against other potential ergogenic aids. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate a comprehensive understanding of this compound's physiological impact and its standing relative to established and alternative compounds.
Abstract
This compound, a diastereoisomer of yohimbine, is an indole alkaloid found in the Rauwolfia and Pausinystalia genera of plants. It is gaining attention within the athletic and research communities for its purported benefits on body composition and performance. This guide critically evaluates the existing scientific evidence surrounding this compound's effects on athletic performance, drawing comparisons with its close relative, Yohimbine, and other widely used performance enhancers, Caffeine and L-Carnitine. Through a detailed examination of clinical trial data, this document provides a clear perspective on the current state of knowledge and highlights areas for future investigation.
Mechanism of Action: The Alpha-2 Adrenergic Receptor Antagonism
This compound's primary mechanism of action is its function as a selective alpha-2 adrenergic receptor (α2-AR) antagonist. These receptors are predominantly located on presynaptic nerve terminals and play a crucial role in a negative feedback loop that inhibits the release of norepinephrine. By blocking these receptors, this compound effectively increases the synaptic concentration of norepinephrine, a key neurotransmitter in the sympathetic nervous system responsible for the "fight or flight" response. This leads to downstream effects such as increased heart rate, enhanced lipolysis (fat breakdown), and potentially heightened arousal and focus.
Comparative Analysis of Athletic Performance Effects
The following tables summarize the quantitative data from human clinical trials investigating the effects of this compound and its alternatives on various aspects of athletic performance.
Table 1: Effects on Anaerobic Performance (Wingate Test)
| Compound | Dosage | Population | Key Findings |
| This compound | 2 mg | 12 healthy males | No significant effect on mean power, peak power, or fatigue index.[1] |
| Yohimbine HCl | 2.5 mg | 18 physically active females | Significantly increased average power output and total work; significantly lower fatigue index. |
| Caffeine | 3 mg/kg | 7 anaerobic track and field athletes | No significant improvement in Wingate performance. |
| L-Carnitine | 2 g/day for 9 weeks | 23 resistance-trained males | Significant increases in mean and peak power. |
Table 2: Effects on Strength, Power, and Agility
| Compound | Dosage | Population | Key Findings |
| This compound | 2 mg | 14 resistance-trained males | No significant effect on vertical jump height, peak power, or peak force. Significantly faster gross reaction time.[2] |
| Yohimbine HCl | 20 mg/day for 21 days | 20 elite male soccer players | No significant changes in vertical jump or other performance indicators. |
| Caffeine | 5 mg/kg | 40 NCAA Division II athletes | No significant improvement in squat jump or countermovement jump performance. |
| L-Carnitine | 2 g/day for 9 weeks | 23 resistance-trained males | Significant increases in bench press lifting volume. |
Detailed Experimental Protocols
This compound - Repeated Wingate Sprint Performance Study[1]
-
Objective: To investigate the effects of acute this compound supplementation on repeated sprint performance.
-
Design: A double-blind, randomized, crossover study.
-
Participants: Twelve healthy male participants.
-
Intervention: Participants ingested either 2 mg of this compound or a placebo.
-
Protocol:
-
Following a standardized warm-up, participants performed three 15-second Wingate anaerobic tests (WAnTs) on a cycle ergometer.
-
Each WAnT was separated by a 2-minute active recovery period.
-
Mean power, peak power, and fatigue index were recorded for each WAnT.
-
Blood lactate, heart rate, and rating of perceived exertion (RPE) were also measured.
-
This compound - Strength, Power, and Agility Study[2]
-
Objective: To examine the effects of acute this compound supplementation on measures of strength, power, and agility.
-
Design: A double-blinded, counterbalanced, crossover design.
-
Participants: Fourteen resistance-trained males.
-
Intervention: Participants supplemented with 2 mg of this compound or a placebo 20 minutes prior to testing.
-
Protocol:
-
Countermovement Vertical Jump: Two maximal effort jumps on a force platform with 1 minute of rest between jumps.
-
Reaction-based Agility Test: Performed using a FitLight timing system.
-
Isometric Mid-Thigh Pull: To measure peak force production.
-
Discussion and Comparison
The current body of evidence on this compound's direct impact on athletic performance is limited and presents mixed findings. The study on repeated sprint performance showed no significant ergogenic effect on power output or fatigue.[1] In contrast, the investigation into strength, power, and agility did not find improvements in vertical jump or peak force but did note a significant enhancement in reaction time.[2]
This compound vs. Yohimbine: As stereoisomers, this compound and Yohimbine share a primary mechanism of α2-AR antagonism. However, some evidence suggests they may have different affinities for receptor subtypes, potentially leading to varied physiological effects. The data presented here indicates that acute Yohimbine supplementation may be more effective at improving anaerobic power output during repeated sprints compared to this compound. However, a longer-term Yohimbine study in elite athletes did not show performance enhancement, suggesting potential for receptor desensitization with chronic use.
This compound vs. Caffeine: Caffeine is a well-established ergogenic aid with a different primary mechanism of action (adenosine receptor antagonism). While some studies show caffeine's efficacy in improving Wingate performance and vertical jump, others report no significant effects, highlighting the variability in individual responses. Notably, the one area where this compound showed a positive effect—reaction time—is also an area where caffeine has demonstrated benefits.
This compound vs. L-Carnitine: L-Carnitine's role in athletic performance is primarily linked to its function in fatty acid metabolism. The evidence for its direct ergogenic effects is inconsistent. While one study showed improvements in Wingate performance with chronic L-Carnitine supplementation, its mechanism is distinct from the sympathomimetic action of this compound.
Conclusion
Based on the available human clinical trials, the evidence to support this compound as a potent ergogenic aid for enhancing athletic performance is currently weak. While it may offer a specific benefit in improving reaction time, its effects on power, strength, and anaerobic capacity appear to be minimal to non-existent at the dosages studied.
In comparison to its stereoisomer Yohimbine, acute administration of Yohimbine appears to have a more pronounced positive effect on repeated sprint performance. Caffeine remains a more extensively researched and reliably effective ergogenic aid for a broader range of athletic activities. The role of L-Carnitine in directly enhancing performance is still debated, with its primary benefits potentially lying in recovery and metabolic efficiency.
For researchers and drug development professionals, the nuanced effects of this compound, particularly its impact on cognitive aspects of performance like reaction time, warrant further investigation. Future studies should explore dose-response relationships, the effects of chronic supplementation, and direct comparative trials against other sympathomimetic agents to fully elucidate the potential of this compound in the realm of athletic performance enhancement.
References
comparative study of Rauwolscine's potency across different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rauwolscine's binding affinity and potency across various species, supported by experimental data. This compound, also known as α-yohimbine, is a potent and selective α2-adrenergic receptor antagonist, making it a valuable tool in pharmacological research. Understanding its species-specific interactions is crucial for translating preclinical findings to clinical applications.
Quantitative Comparison of this compound Binding Affinity
The following table summarizes the binding affinity (Kd and Ki values) of this compound for α2-adrenergic and serotonin receptors across different species. Lower values indicate higher binding affinity.
| Species | Tissue/Cell Line | Receptor Subtype | Kd (nM) | Ki (nM) | Reference |
| Human | Kidney Membranes | α2-Adrenoceptor | 0.98 | - | [1][2] |
| CHO Cells | α2A-Adrenoceptor | - | - | [3] | |
| CHO Cells | α2B-Adrenoceptor | - | - | [3] | |
| CHO Cells | α2C-Adrenoceptor | - | 0.15 (for MK-912) | [3] | |
| Brain Cortex Membranes | α2-Adrenoceptor | 4.7 ± 2.5 | - | [4] | |
| Frontal Cortex | 5-HT1A Receptor | 4.0 ± 0.9 | 158 ± 69 | [5] | |
| AV12 Cells | 5-HT2B Receptor | 3.75 ± 0.23 | 14.3 ± 1.2 | [6] | |
| Mouse | Kidney Membranes | α2-Adrenoceptor | 2.33 - 3.03 | - | [1][2] |
| Rat | Kidney Membranes | α2-Adrenoceptor | 2.33 - 3.03 | - | [1][2] |
| Cerebral Cortex | α2-Adrenoceptor | - | - | ||
| AV12 Cells | 5-HT2B Receptor | - | 35.8 ± 3.8 | [6] | |
| Rabbit | Kidney Membranes | α2-Adrenoceptor | 2.33 - 3.03 | - | [1][2] |
| Brain Cortex Membranes | α2-Adrenoceptor | - | - | [4] | |
| Dog | Kidney Membranes | α2-Adrenoceptor | 2.33 - 3.03 | - | [1][2] |
| Bovine | Cerebral Cortex | α2-Adrenoceptor | 2.5 | - | [7] |
| Guinea Pig | Kidney Membranes | α2-Adrenoceptor | > 15 | - | [1][2] |
Experimental Protocols
[3H]-Rauwolscine Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of compounds to α2-adrenergic receptors using [3H]-Rauwolscine.
Materials:
-
Radioligand: [3H]-Rauwolscine
-
Receptor Source: Cell membranes from tissues (e.g., kidney, cerebral cortex) or cultured cells expressing α2-adrenergic receptors.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled Ligand: this compound or other competing ligands.
-
Scintillation Fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize tissues or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled this compound (for non-specific binding) or various concentrations of the test compound.
-
50 µL of [3H]-Rauwolscine at a fixed concentration (typically near its Kd value).
-
100 µL of the membrane preparation.
-
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 45-60 minutes).[2]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation experiments, plot specific binding against the concentration of [3H]-Rauwolscine to determine the Kd (dissociation constant) and Bmax (maximum receptor density).
-
For competition experiments, plot the percentage of specific binding against the log concentration of the competing ligand to determine the IC50 (half-maximal inhibitory concentration).
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway of α2-Adrenergic Receptor
References
- 1. [3H]-rauwolscine binding to alpha 2-adrenoceptors in the mammalian kidney: apparent receptor heterogeneity between species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3H]-rauwolscine binding to alpha 2-adrenoceptors in the mammalian kidney: apparent receptor heterogeneity between species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High affinity binding of 3H this compound and 3H RX781094 to alpha 2 adrenergic receptors and non-stereoselective sites in human and rabbit brain cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 6. [3H]this compound: an antagonist radioligand for the cloned human 5-hydroxytryptamine2b (5-HT2B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H]this compound (alpha-yohimbine): a specific antagonist radioligand for brain alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Rauwolscine for α2-Adrenergic Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of rauwolscine's binding affinity and functional antagonism at the human α2A, α2B, and α2C-adrenergic receptor subtypes. The data presented is compiled from peer-reviewed studies to assist in the evaluation of this compound as a pharmacological tool and potential therapeutic agent.
Introduction to this compound and α2-Adrenergic Receptors
This compound, also known as α-yohimbine, is a diastereomer of yohimbine and a well-established antagonist of α2-adrenergic receptors. These receptors, part of the G protein-coupled receptor (GPCR) superfamily, are crucial in regulating a variety of physiological processes, including neurotransmitter release, cardiovascular function, and metabolic activity. The three main subtypes of α2-adrenergic receptors—α2A, α2B, and α2C—share sequence homology but exhibit distinct tissue distribution and physiological roles. Understanding the subtype selectivity of a ligand like this compound is paramount for predicting its pharmacological effects and potential side-effect profile.
Binding Affinity of this compound at α2-Adrenergic Receptor Subtypes
The binding affinity of a ligand for its receptor is a primary determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
A comprehensive study by Proudman et al. (2022) systematically evaluated the binding affinity of a large panel of α-adrenoceptor antagonists, including this compound, at recombinant human α2A, α2B, and α2C-adrenergic receptors expressed in Chinese Hamster Ovary (CHO) cells. The results from this study are summarized in the table below.
| Receptor Subtype | This compound pKi (mean ± SEM) | This compound Ki (nM) |
| α2A | 8.83 ± 0.05 | 1.48 |
| α2B | 8.79 ± 0.04 | 1.62 |
| α2C | 8.89 ± 0.06 | 1.29 |
Data sourced from Proudman et al. (2022).
As the data indicates, this compound exhibits high and nearly identical binding affinity for all three human α2-adrenergic receptor subtypes, with Ki values in the low nanomolar range. This confirms its characterization as a non-selective α2-adrenergic receptor antagonist.
Functional Antagonism of this compound
Beyond binding to the receptor, it is essential to assess a ligand's ability to modulate receptor function. For an antagonist like this compound, this is measured by its potency in inhibiting the response induced by an agonist. The pA2 value, derived from a Schild analysis, is a measure of the antagonist's potency, where a higher pA2 value indicates greater potency.
Signaling Pathway of α2-Adrenergic Receptors
α2-Adrenergic receptors primarily couple to the inhibitory G protein, Gαi.[1] Upon agonist binding, the receptor activates the G protein, leading to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1] This reduction in cAMP levels leads to the downstream modulation of various cellular processes. This compound, as an antagonist, blocks the initial agonist binding, thereby preventing this signaling cascade.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This method is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human α2A, α2B, or α2C-adrenergic receptor subtype are cultured to confluence.
-
Cells are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains a fixed concentration of a radiolabeled α2-adrenergic antagonist (e.g., [3H]-rauwolscine) and a specific amount of the cell membrane preparation.
-
Increasing concentrations of the unlabeled competitor (this compound) are added to the wells.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist.
-
The plates are incubated to allow the binding to reach equilibrium.
3. Filtration and Scintillation Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation fluid is added to the filters, and the radioactivity is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay (cAMP Accumulation)
This assay measures the ability of an antagonist to inhibit the agonist-induced decrease in intracellular cAMP levels.
1. Cell Culture:
-
Cells expressing the α2-adrenergic receptor subtype of interest are seeded in a multi-well plate and grown to a suitable confluency.
2. Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The cells are pre-incubated with varying concentrations of the antagonist (this compound).
-
An α2-adrenergic agonist (e.g., norepinephrine) is added to the wells to stimulate the receptors, along with forskolin to induce adenylyl cyclase activity and increase basal cAMP levels.
-
The plates are incubated for a defined period.
3. cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
4. Data Analysis:
-
The antagonist's ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified.
-
The data is analyzed using non-linear regression to determine the antagonist's potency, often expressed as a pA2 value from a Schild plot.
Conclusion
The available experimental data robustly demonstrates that this compound is a high-affinity, non-selective antagonist for the human α2A, α2B, and α2C-adrenergic receptor subtypes. Its lack of significant subtype selectivity makes it a useful tool for studying the general physiological roles of α2-adrenergic receptors. However, for investigating the specific functions of individual subtypes, more selective antagonists would be required. The detailed protocols provided in this guide offer a foundation for the continued investigation of this compound and other adrenergic ligands.
References
Safety Operating Guide
Proper Disposal of Rauwolscine: A Guide for Laboratory Professionals
Disclaimer: The following procedures are based on general guidelines for hazardous chemical waste disposal. Specific regulations may vary by institution and location. Always consult your institution's Environmental Health and Safety (EH&S) department for detailed protocols and requirements.
Rauwolscine, also known as alpha-yohimbine, is classified as a hazardous substance. Safety Data Sheets (SDS) indicate that it is toxic if swallowed, in contact with skin, or if inhaled.[1][2] Therefore, meticulous adherence to proper disposal procedures is essential to ensure personnel safety and environmental protection. Unwanted this compound and materials contaminated with it must be treated as hazardous chemical waste and must not be disposed of in regular trash or down the drain.[3][4]
Key Waste Management Requirements
Proper management of this compound waste involves careful attention to containment, labeling, and storage. The following table summarizes the essential operational parameters for handling this hazardous material.
| Parameter | Requirement | Rationale |
| Waste Identification | Treat all unwanted this compound, contaminated lab supplies (e.g., gloves, wipes, pipette tips), and empty containers as hazardous waste.[5][6][7] | This compound is toxic, and any item coming into contact with it is considered contaminated and must be handled accordingly to prevent exposure. |
| Container Selection | Solid this compound: Use the original manufacturer's container if possible.[5] Contaminated Labware: Use a designated, puncture-resistant container with a secure, screw-top lid.[8][9] Containers must be chemically compatible, in good condition (no leaks, rust, or cracks), and clean on the exterior.[7][10] | To ensure safe and secure containment, prevent leaks, and avoid reactions between the waste and the container material. Open-top containers like beakers are unacceptable.[8] |
| Chemical Segregation | Store this compound waste separately from other incompatible chemical waste streams (e.g., acids, bases, oxidizers).[6][11] Do not mix with non-hazardous waste. | To prevent dangerous chemical reactions. Mixing hazardous with non-hazardous waste increases the volume and cost of disposal.[6] |
| Labeling | Affix a "Hazardous Waste" tag to the container as soon as the first item of waste is added.[6] The label must include: the full chemical name ("this compound"), concentration, date of accumulation, and principal investigator's name.[10] Chemical formulas or abbreviations are not permitted.[10] | Ensures clear identification of the container's contents for safe handling and proper disposal by EH&S personnel. Complies with regulatory requirements. |
| Storage | Store the sealed waste container in a designated satellite accumulation area that is near the point of generation and under the control of laboratory personnel.[5][12] The container must be kept in secondary containment (e.g., a plastic tub or tray) to contain potential spills.[8][13] | Minimizes the risk of spills spreading and ensures the waste is managed by trained personnel. Secondary containment is a critical safety measure. |
Standard Operating Protocol for this compound Disposal
This protocol provides a step-by-step methodology for the safe handling and disposal of this compound waste in a laboratory setting.
Phase 1: Preparation and Personal Protective Equipment (PPE)
-
Consult SDS: Before handling, review the Safety Data Sheet for this compound to be fully aware of its hazards.
-
Wear Appropriate PPE: At a minimum, wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.[2]
-
Designate a Waste Area: Identify a specific area within the lab, near where the waste is generated, to serve as the satellite accumulation area.[12]
Phase 2: Waste Segregation and Containment
-
Solid this compound Waste:
-
Place unwanted, non-contaminated solid this compound back into its original container and seal it securely.
-
-
Contaminated Solid Waste (e.g., gloves, weigh boats, wipes):
-
Empty Containers:
-
An empty container that held a toxic chemical like this compound must be triple-rinsed with a suitable solvent.[7]
-
Collect the solvent rinsate as hazardous liquid waste in a separate, appropriate container.[7]
-
After triple-rinsing, deface the original label and dispose of the container as regular laboratory glass or plastic waste, as per institutional guidelines.[12]
-
Phase 3: Container Labeling
-
Attach Tag Immediately: As soon as the first piece of waste is placed in a container, attach a hazardous waste tag provided by your institution's EH&S department.[6]
-
Complete Information: Fill out the tag completely and legibly. Use the full chemical name "this compound".[10] List all constituents if it is a mixture.
-
Keep Closed: Ensure the waste container is kept securely closed at all times, except when adding waste.[7][8]
Phase 4: Storage and Disposal
-
Secondary Containment: Place the sealed and labeled waste container in a secondary containment bin within your designated satellite accumulation area.[8][13]
-
Schedule Pickup: Once the container is full or you are ready for disposal, contact your institution's EH&S department to schedule a waste pickup. Follow their specific procedures for requesting a collection.[3]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. vumc.org [vumc.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Chemical Waste Containers - Environmental Health and Safety [umaryland.edu]
- 9. 8.3.4 Hazardous Waste Containers | UMN University Health & Safety [hsrm.umn.edu]
- 10. Chemical Waste Disposal | Chemistry Storeroom | Washington State University [storeroom.chem.wsu.edu]
- 11. republicservices.com [republicservices.com]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. 10.1 Hazardous Chemical Waste Container Requirements | Environment, Health and Safety [ehs.cornell.edu]
- 14. researchsafety.northwestern.edu [researchsafety.northwestern.edu]
Essential Safety and Operational Guidance for Handling Rauwolscine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides critical safety and logistical information for the handling of Rauwolscine, a selective α2-adrenoceptor antagonist. Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance and is toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is crucial to wear appropriate personal protective equipment (PPE) to prevent exposure.
Recommended Personal Protective Equipment:
| Equipment | Specification | Purpose |
| Hand Protection | Impermeable and resistant gloves (e.g., nitrile, latex-free). Double gloving is recommended.[1][3] | To prevent skin contact. |
| Eye Protection | Tightly fitting safety goggles or a face shield.[4] | To protect eyes from splashes and dust. |
| Respiratory Protection | A certified filtering half mask or a half mask with appropriate filters should be used, especially when handling powders or creating aerosols.[3][4] | To prevent inhalation of airborne particles. |
| Body Protection | A laboratory coat is suitable for small quantities (up to 500 grams). For larger quantities, a disposable coverall of low permeability is recommended.[3] | To protect skin and clothing from contamination. |
| Foot Protection | Protective shoe covers should be worn, especially when handling larger quantities.[3] | To prevent contamination of footwear. |
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound.
| Toxicity Metric | Value | Species | Route of Administration |
| LD50 | 40 mg/kg | Mouse | Oral |
| LD50 | 55 mg/kg | Mouse | Intraperitoneal |
| LD50 | 43.9 mg/kg | Mouse | Subcutaneous |
Data extracted from the Register of Toxic Effects of Chemical Substances (RTECS).[3]
Handling and Storage Procedures
Safe Handling:
-
Avoid all personal contact, including inhalation of dust.[3]
-
Use in a well-ventilated area or within a containment system, such as a chemical fume hood.[3]
-
Do not eat, drink, or smoke when handling this compound.[1][3]
-
Wash hands thoroughly with soap and water after handling.[3]
-
Avoid generating dust. If dust is generated, use appropriate respiratory protection.[3]
Storage:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[3]
-
Store away from incompatible materials, such as oxidizing agents, and foodstuff containers.[3]
-
Protect containers from physical damage and check regularly for leaks.[3]
Emergency and Disposal Plans
First Aid Measures
Immediate action is required in case of exposure:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if symptoms occur.[2]
-
In Case of Eye Contact: Hold eyelids apart and flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
-
If Swallowed: Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Seek immediate medical attention.[2]
Spill Response
In the event of a spill, follow these procedures:
Minor Spills:
-
Clean up spills immediately.
-
Avoid breathing dust and contact with skin and eyes.
-
Wear appropriate PPE (protective clothing, gloves, safety glasses, and dust respirator).[3]
-
Use dry clean-up procedures and avoid generating dust.[3]
-
Vacuum or sweep up the material. The vacuum cleaner must be fitted with a HEPA filter.[3]
-
Dampen with water to prevent dusting before sweeping.[3]
-
Place the collected material in a suitable, labeled container for disposal.[3]
Major Spills:
-
Evacuate the area and move upwind.[3]
-
Alert emergency responders.
-
Wear full-body protective clothing with breathing apparatus.[3]
-
Contain the spill with sand, earth, or vermiculite.[3]
-
Collect the recoverable product into labeled containers for recycling or disposal.[3]
-
Decontaminate the area and all protective clothing and equipment after clean-up.[3]
The following diagram outlines the logical workflow for handling a this compound spill:
Disposal Plan
All waste containing this compound must be handled in accordance with local, state, and federal regulations.[3]
-
Collect waste in sealed, labeled drums for disposal.[3]
-
Do not discharge into sewers or waterways.[3]
-
Contaminated materials and empty containers may retain product residue and should be disposed of as hazardous waste.[3]
-
Consult with a licensed professional waste disposal service to ensure proper disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
